molecular formula C5H5IN6 B3133752 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 398117-44-7

3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Katalognummer: B3133752
CAS-Nummer: 398117-44-7
Molekulargewicht: 276.04 g/mol
InChI-Schlüssel: WRILOVVXQWXBHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C5H5IN6 and its molecular weight is 276.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-iodo-2H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN6/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H5,7,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRILOVVXQWXBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2N)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Cornerstone Intermediate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: This technical guide focuses on the chemical properties and applications of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS RN: 151266-23-8). The available scientific and commercial literature extensively documents this mono-amino compound. The requested "4,6-diamine" variant is not described in the referenced materials, and therefore, this document addresses the widely utilized and characterized 4-amino analogue.

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, particularly kinase inhibitors. Within this class, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has emerged as a critical and versatile building block. Its strategic placement of an iodo group, amenable to a wide array of cross-coupling reactions, and a primary amine, provides two orthogonal handles for molecular elaboration. This guide provides a comprehensive overview of its core chemical properties, established synthesis protocols, reactivity, and pivotal role in the synthesis of targeted therapies such as Ibrutinib and Futibatinib. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The fusion of pyrazole and pyrimidine rings creates the pyrazolo[3,4-d]pyrimidine system, an arrangement that has proven exceptionally fruitful in the development of targeted therapeutics.[1] This heterocyclic nucleus is a bioisostere of adenine, allowing it to function as a "hinge-binder" in the ATP-binding pocket of many protein kinases.[2] Consequently, derivatives of this scaffold have been investigated and developed as potent inhibitors for a range of kinases implicated in oncology and immunology, including Bruton's tyrosine kinase (BTK), Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptors (EGFRs).[1][2][3]

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (also known as 4-Amino-3-iodopyrazolo[3,4-d]pyrimidine) represents a key strategic intermediate for accessing libraries of these potent inhibitors.[4][5] The iodine atom at the 3-position serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This functionality is fundamental to building the complex molecular architectures required for high-potency and selective kinase inhibition.

Physicochemical and Computed Properties

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is typically supplied as a yellow to light-brown crystalline solid.[4][6] Its core properties are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource(s)
CAS Registry Number 151266-23-8[6][7][8]
Molecular Formula C₅H₄IN₅[6][8][]
Molecular Weight 261.02 g/mol [6][8][10]
Appearance Yellow Solid[6]
Purity Typically ≥99% (by HPLC)[6]
Boiling Point (Predicted) 312.3 ± 52.0 °C[11]
Density (Predicted) 2.92 ± 0.1 g/cm³[6][11]
IUPAC Name 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine[8]
Canonical SMILES C1=NC2=NNC(=C2C(=N1)N)I[]
InChI Key HQAIUXZORKJOJY-UHFFFAOYSA-N[10]
Storage Conditions 2-8°C, Refrigerator[5]

Synthesis and Manufacturing

The most common and industrially scalable synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the direct iodination of the readily available precursor, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.

Rationale of Reagent Selection
  • Starting Material: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine is a commercially available and relatively inexpensive purine analogue.

  • Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[3][7] It is an electrophilic iodinating agent that is solid, easy to handle, and generally provides high yields under mild conditions, avoiding the harshness of elemental iodine or other more aggressive reagents that could lead to side reactions on the electron-rich heterocyclic system.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the starting materials and facilitate the reaction at a moderately elevated temperature.[3][7]

  • Atmosphere: The reaction is typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative side reactions at elevated temperatures.[7][11]

Standard Laboratory Protocol

The following protocol is a representative example of the synthesis.

Step 1: Reaction Setup

  • To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in DMF, add N-iodosuccinimide (NIS) (approx. 1.5 eq).[7]

Step 2: Reaction Execution

  • Heat the reaction mixture to 60-80°C under an argon atmosphere.[3][7]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically overnight).[7]

Step 3: Product Isolation and Purification

  • Upon completion, cool the reaction mixture. The product often precipitates directly from the reaction mixture.[7]

  • Filter the resulting solid and wash thoroughly with a cold solvent like ethanol to remove residual DMF and unreacted NIS.[7][11]

  • Dry the product in a vacuum oven to yield 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a solid.[7] This method is highly efficient, often yielding quantitative results.[7][11]

Synthesis Workflow Diagram

G cluster_reagents Reagents & Conditions NIS N-Iodosuccinimide (NIS) Product 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Final Product) DMF DMF (Solvent) Temp 60-80 °C, Argon SM 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Starting Material) SM->Product Electrophilic Iodination

Caption: Synthetic route for 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Chemical Reactivity and Applications in Drug Synthesis

The synthetic utility of this intermediate is derived from its two primary reactive sites: the C-I bond at position 3 and the N-H bonds of the pyrazole and amino groups.

Suzuki Cross-Coupling

The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal substrate for Suzuki cross-coupling reactions. This allows for the direct attachment of a wide variety of (hetero)aryl boronic acids or esters, a key step in the synthesis of many kinase inhibitors.[3] This reaction forms the central C-C bond that positions key pharmacophoric elements within the kinase active site.

N-Alkylation and N-Arylation

The pyrazole nitrogen (N1) is nucleophilic and can be readily alkylated or arylated under basic conditions.[12] This allows for the introduction of substituents that can modulate solubility, cell permeability, or interact with solvent-exposed regions of the target protein.

This dual reactivity makes 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine a central hub for generating molecular diversity, as illustrated below. It is a key intermediate in the synthesis of Ibrutinib and Futibatinib.[6][7]

G cluster_coupling C3 Position (Suzuki Coupling) cluster_alkylation N1 Position (Alkylation/Arylation) main 3-Iodo-1H-pyrazolo[3,4-d] pyrimidin-4-amine Aryl Aryl Group main->Aryl Pd Catalyst, Boronic Acid Heteroaryl Heteroaryl Group main->Heteroaryl Alkynyl Alkynyl Group (Sonogashira) main->Alkynyl Alkyl Alkyl Chain main->Alkyl Base, R-X Aryl_N Aryl/Heteroaryl Ring main->Aryl_N Functional Functionalized Sidechains main->Functional Final Diverse Kinase Inhibitor Library Aryl->Final Heteroaryl->Final Alkynyl->Final Alkyl->Final Aryl_N->Final Functional->Final

Caption: Reactivity and role as a versatile drug discovery intermediate.

Safety and Handling

As a chemical intermediate, proper handling procedures are essential. Based on aggregated GHS data, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine presents several hazards.[8]

  • Hazard Statements:

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

    • H302: Harmful if swallowed.[10][13]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only in a well-ventilated area, such as a chemical fume hood.[14]

    • P280: Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses with side-shields, and a lab coat.[14]

    • P302+P352: If on skin, wash with plenty of soap and water.

    • P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

    • P405: Store locked up in a cool, dry place.[14][15]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this material.[13][14][15]

Conclusion

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is more than just a chemical compound; it is a testament to the power of strategic molecular design in modern drug discovery. Its robust synthesis, combined with the orthogonal reactivity of its iodo and amino functionalities, provides chemists with a reliable and versatile platform for the rapid development of potent and selective kinase inhibitors. Its central role in the production of blockbuster drugs underscores its importance, and it will undoubtedly continue to be a valuable tool for researchers and scientists working to develop the next generation of targeted medicines.

References

  • Unibest Industrial Co., Ltd. (n.d.). CAS No.151266-23-8, Futibatinib Intermediate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]

  • Pharmaffiliates. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS No : 151266-23-8. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • Preclinical Research CRO. (n.d.). CAS 151266-23-8 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

Sources

A-Technical-Guide-to-the-Synthesis-of-3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors.[1] This guide provides an in-depth, technically-focused protocol for the synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, a critical intermediate for creating advanced kinase inhibitors and other therapeutic agents. We will detail a robust two-part synthetic pathway, beginning with the construction of the core diamine scaffold followed by its regioselective iodination. This document explains the causal chemistry behind the experimental choices, offers step-by-step protocols, and provides mechanistic insights, ensuring a reproducible and scalable synthesis for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows derivatives of this scaffold to act as competitive inhibitors in the ATP-binding pocket of numerous protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a vital class of oncology drugs.[3][4]

The introduction of an iodine atom at the C3 position of the pyrazolo[3,4-d]pyrimidine ring, as in the title compound, is of paramount strategic importance. This iodo-substituent serves as a versatile synthetic "handle" for introducing further molecular complexity via well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This capability allows for the systematic exploration of the chemical space around the core scaffold, which is essential for optimizing potency, selectivity, and pharmacokinetic properties of developmental drug candidates.[5] The 4,6-diamine substitution pattern further enhances the molecule's ability to form crucial hydrogen bond interactions within the kinase hinge region, a common feature of potent inhibitors.[6]

This guide, therefore, presents a comprehensive pathway to a high-value intermediate, empowering research teams to accelerate their drug discovery programs.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Scaffold Construction: Synthesis of the core intermediate, 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (3) . This involves the formation of a substituted pyrazole ring followed by a cyclization reaction to build the fused pyrimidine ring.

  • Regioselective Iodination: Introduction of an iodine atom at the C3 position of the scaffold to yield the final product, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (4) .

Synthetic_Pathway A Malononitrile + Hydrazine Hydrate B 3-Amino-1H-pyrazole-4-carbonitrile (2) A->B Step 1a (Pyrazole Formation) C 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine (3) B->C Step 1b (Pyrimidine Cyclization) D 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (4) C->D Step 2 (Regioselective Iodination)

Caption: Overall two-stage synthesis workflow.

Part 1: Synthesis of the 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine (3) Scaffold

The foundational scaffold is constructed from simple precursors. The key intermediate is 3-Amino-1H-pyrazole-4-carbonitrile (also known as 5-amino-1H-pyrazole-4-carbonitrile), which is then cyclized to form the desired bicyclic system.

Step 1a: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile (2)

This reaction builds the initial pyrazole ring. It proceeds by reacting a malononitrile derivative with hydrazine. A common and efficient precursor is (ethoxymethylene)malononitrile.

  • Reaction Principle: The reaction is a classic condensation-cyclization. Hydrazine hydrate acts as a dinucleophile. One nitrogen atom initially displaces the ethoxy group of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization where the second nitrogen atom attacks one of the nitrile groups, forming the stable pyrazole ring.

  • Experimental Protocol:

    • To a solution of (ethoxymethylene)malononitrile (1.0 eq.) in ethanol, slowly add hydrazine hydrate (1.0-1.2 eq.) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture on a steam bath or in a heating mantle at reflux for 30-60 minutes.[7]

    • A white precipitate of the product will begin to form.

    • Cool the reaction mixture to room temperature and then place it in a refrigerator (0-4 °C) to ensure complete crystallization.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-Amino-1H-pyrazole-4-carbonitrile (2) as a white to light yellow crystalline powder.[7]

Step 1b: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine (3)

This step involves the cyclization of the aminopyrazole nitrile with a source for the remaining atoms of the pyrimidine ring. Guanidine is an ideal reagent for this transformation as it provides the necessary N-C-N fragment to form the 4,6-diamine pattern directly.

  • Reaction Principle: This is a condensation reaction. Under basic conditions, the amino group of the pyrazole attacks the carbon of guanidine. A subsequent intramolecular cyclization occurs where a nitrogen from the guanidine moiety attacks the carbon of the nitrile group, followed by tautomerization to form the aromatic pyrazolopyrimidine ring system.

  • Experimental Protocol:

    • Prepare a solution of sodium methoxide in methanol by carefully dissolving sodium metal (approx. 2.5 eq.) in anhydrous methanol.

    • To this solution, add guanidine hydrochloride (1.2-1.5 eq.). A precipitate of sodium chloride will form. Stir for 15-20 minutes.

    • Add 3-Amino-1H-pyrazole-4-carbonitrile (2) (1.0 eq.) to the methanolic guanidine solution.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.[8]

    • After completion, cool the mixture to room temperature.

    • Collect the precipitated product by vacuum filtration, wash with aqueous ethanol and then methanol to remove impurities.

    • Dry the solid under vacuum to obtain 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine (3) .

Part 2: Regioselective Iodination

This is the critical transformation to install the iodine atom. The electron-rich nature of the diamino-pyrazolopyrimidine scaffold allows for a direct electrophilic aromatic substitution.

  • Causality Behind Reagent Selection:

    • Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice.[5] It is a mild, easy-to-handle, solid source of an electrophilic iodine (I+).[9] Unlike molecular iodine (I₂), it does not require a strong oxidizing agent, making the reaction cleaner and conditions milder.[10]

    • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It readily dissolves the heterocyclic starting material and NIS, and its high boiling point is suitable for reactions requiring heating.

    • Regioselectivity: The C3 position of the 1H-pyrazolo[3,4-d]pyrimidine ring is the most electron-rich and sterically accessible position for electrophilic attack. The two amino groups at C4 and C6 are powerful activating, ortho-, para-directing groups. They strongly activate the pyrimidine ring, and by resonance, also increase the nucleophilicity of the pyrazole ring, specifically at the C3 position. This electronic effect ensures high regioselectivity, yielding almost exclusively the 3-iodo isomer.[11]

Iodination_Mechanism sub Pyrazolo[3,4-d]pyrimidine-4,6-diamine complex Wheland Intermediate (Sigma Complex) sub->complex π-electrons attack I⁺ nis N-Iodosuccinimide (NIS) nis->complex provides I⁺ product 3-Iodo Product complex->product Deprotonation (Aromatization) succinimide Succinimide complex->succinimide H⁺ transfer

Caption: Mechanism of electrophilic iodination.

Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (4)
  • In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine (3) (1.0 eq.) in anhydrous DMF.

  • Add N-Iodosuccinimide (NIS) (1.1-1.2 eq.) to the solution portion-wise.

  • Heat the reaction mixture to 60-80 °C.[5]

  • Maintain the temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. A solid product may precipitate.

  • If a precipitate has formed, collect it by vacuum filtration. If not, slowly pour the reaction mixture into cold water or an ice-water mixture to induce precipitation.

  • Filter the resulting solid, wash thoroughly with cold water, and then with a small amount of cold ethanol or diethyl ether to remove residual DMF and succinimide byproduct.

  • Dry the product in a vacuum oven to yield 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (4) as a solid.

Summary of Reaction Parameters

StepStarting MaterialKey Reagent(s)SolventTemp. (°C)Time (h)Expected Yield
1a (Ethoxymethylene)malononitrileHydrazine HydrateEthanolReflux0.5 - 1>85%[7]
1b 3-Amino-1H-pyrazole-4-carbonitrileGuanidine HCl, SodiumMethanolReflux8 - 12~70%[8]
2 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamineN-Iodosuccinimide (NIS)DMF60 - 804 - 6High

Conclusion

This guide outlines a reliable and well-precedented synthetic route to 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. The pathway leverages fundamental heterocyclic chemistry principles, beginning with the construction of a pyrazole intermediate and culminating in a highly regioselective electrophilic iodination. The rationale behind the choice of reagents and conditions has been detailed to provide a deeper understanding of the reaction mechanics. The final product is a versatile and valuable building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors for therapeutic applications.

References

  • Organic Chemistry Portal . N-Iodosuccinimide (NIS). Available from: [Link]

  • Der Pharma Chemica . New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3-Amino-4-cyano pyrazole. Available from: [Link]

  • MDPI . N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. Available from: [Link]

  • ResearchGate . Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Available from: [Link]

  • National Institutes of Health (NIH) . Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Available from: [Link]

  • ACS Publications . Cyclization and N-Iodosuccinimide-Induced Electrophilic Iodocyclization of 3-Aza-1,5-enynes To Synthesize 1,2-Dihydropyridines and 3-Iodo-1,2-dihydropyridines. Available from: [Link]

  • National Institutes of Health (NIH) . Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Available from: [Link]

  • SD Fine-Chem . 3-AMINO-4-CYANO PYRAZOLE (FOR SYNTHESIS). Available from: [Link]

  • MDPI . Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]

  • National Institutes of Health (NIH) . Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

  • PubMed . Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Available from: [Link]

  • National Institutes of Health (NIH) . Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][9][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available from: [Link]

  • National Institutes of Health (NIH) . A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]

  • Wikipedia . Electrophilic halogenation. Available from: [Link]

  • National Institutes of Health (NIH) . New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Available from: [Link]

  • ResearchGate . Identification and optimization of N(3),N(6)-diaryl-1H-pyrazolo[3,4-d] pyrimidine-3,6-diamines as a novel class of ACK1 inhibitors. Available from: [Link]

  • Clausius Scientific Press . Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Available from: [Link]

  • PubMed . Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Available from: [Link]

  • PubMed . Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available from: [Link]

  • RSC Publishing . Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Available from: [Link]

  • National Institutes of Health (NIH) . Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Available from: [Link]

  • National Institutes of Health (NIH) . Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Available from: [Link]

  • National Institutes of Health (NIH) . Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available from: [Link]

Sources

Spectroscopic data for 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific diamine derivative, this document serves as a predictive reference, synthesizing data from closely related analogs and foundational spectroscopic principles. It is designed for researchers, chemists, and drug development professionals, offering detailed predictions for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. Furthermore, this guide includes robust, field-proven protocols for data acquisition and a systematic workflow for structural verification, underscoring the principles of experimental design and data integrity.

Introduction and Molecular Structure

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged core structure in modern medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1] The specific analog, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, features key functional groups—a reactive iodine atom and two amino groups—that make it a versatile intermediate for creating libraries of targeted compounds. The iodine at the C3 position is particularly valuable for introducing further complexity via cross-coupling reactions.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug discovery. Spectroscopic analysis provides the necessary toolkit to confirm molecular identity, assess purity, and elucidate structural details. This guide presents a predicted spectroscopic profile to aid researchers in the characterization of this molecule and its derivatives.

Below is the chemical structure with a standard numbering system that will be used for spectral assignments throughout this document.

Caption: Molecular structure of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.

Predicted Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, revealing key information about the exchangeable and aromatic protons. The solvent of choice for this analysis would be DMSO-d₆, as it is capable of dissolving the polar compound while also allowing for the observation of N-H protons.

Causality and Predictions:

  • N-H Protons: The molecule has three distinct N-H environments: the pyrazole N-H and two amine (-NH₂) groups. In DMSO-d₆, these protons are typically observable as broad singlets. Their chemical shifts can vary based on concentration and temperature but are expected in the downfield region due to the aromatic nature of the heterocyclic system. The pyrazole N-H is anticipated to be the most downfield. Addition of D₂O would lead to proton-deuterium exchange, causing these signals to disappear, which is a key validation step.

  • C-H Proton: The lone aromatic proton is at the C5 position of the pyrimidine ring. Its chemical shift is influenced by the adjacent nitrogen atoms and is expected to appear as a sharp singlet around 8.0-8.5 ppm, consistent with similar heterocyclic systems.[2]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Proton Assignment Notes
~13.5 - 14.5 Broad Singlet 1H, Pyrazole N-H Exchangeable with D₂O. Position is sensitive to concentration.
~7.5 - 8.0 Broad Singlet 2H, C6-NH₂ Exchangeable with D₂O.
~8.2 - 8.4 Singlet 1H, C5-H Sharp signal characteristic of the pyrimidine ring proton.

| ~6.5 - 7.0 | Broad Singlet | 2H, C4-NH₂ | Exchangeable with D₂O. May appear more upfield due to electronic environment. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide a map of the carbon skeleton. Due to the molecule's symmetry, five distinct signals are expected for the carbon atoms in the heterocyclic core.

Causality and Predictions:

  • C-I Bond: The carbon atom (C3) directly attached to the iodine will be significantly shielded due to the "heavy atom effect," causing its resonance to appear at a much lower chemical shift (further upfield) than would otherwise be expected for an aromatic carbon. This is a hallmark feature to look for.

  • Amino-Substituted Carbons: The carbons C4 and C6, bonded to the electron-donating amino groups, will be shielded relative to other sp² carbons and are expected in the 150-160 ppm range.

  • Quaternary Carbons: The bridgehead carbons, C3a and C7a, will appear as quaternary signals, typically with lower intensity. Their positions are determined by the complex electronic interplay of the fused ring system.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Assignment Rationale
~80 - 90 C3 Strong shielding due to the heavy atom effect of iodine.[3]
~158 - 162 C4 Attached to an amino group and two nitrogen atoms.
~155 - 158 C6 Attached to an amino group and a nitrogen atom.
~150 - 154 C5 The only carbon bearing a hydrogen atom.
~135 - 140 C7a Bridgehead carbon, influenced by the pyrimidine ring.

| ~100 - 105 | C3a | Bridgehead carbon, influenced by the pyrazole ring. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is essential for confirming the elemental composition.

Causality and Predictions:

  • Molecular Ion: The compound has a monoisotopic mass of 288.9617 g/mol . In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.

  • Isotopic Pattern: Iodine (¹²⁷I) is monoisotopic, so no characteristic isotopic pattern from the halogen will be observed. The overall pattern will be dictated by the natural abundance of ¹³C.

  • Fragmentation: While soft ionization minimizes fragmentation, some characteristic losses may be observed in MS/MS experiments. Likely fragmentation pathways include the loss of an amino group (-16 Da), followed by HCN (-27 Da), or potentially the loss of the iodine radical.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Parameter Predicted Value
Molecular Formula C₅H₅IN₆
Monoisotopic Mass 288.9617 Da
Observed Ion (ESI+) [M+H]⁺

| Expected m/z (ESI+) | 289.9690 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

Causality and Predictions:

  • N-H Stretching: The most prominent features will be in the high-frequency region (3100-3500 cm⁻¹). The two different -NH₂ groups and the pyrazole N-H will produce a series of sharp and broad bands. The amine groups typically show both symmetric and asymmetric stretching modes.

  • Aromatic Stretching: C=C and C=N stretching vibrations within the fused aromatic rings will appear in the 1500-1650 cm⁻¹ region.

  • N-H Bending: The bending (scissoring) vibration of the amine groups is expected around 1600-1650 cm⁻¹, often overlapping with the ring stretching modes.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300 Asymmetric & Symmetric N-H Stretch Primary Amines (-NH₂)
3300 - 3100 N-H Stretch Pyrazole N-H
1650 - 1600 N-H Bend (Scissoring) Primary Amines (-NH₂)
1620 - 1550 C=N and C=C Ring Stretch Pyrazolopyrimidine Core

| 1400 - 1250 | C-N Stretch | Aromatic C-N bonds |

Standard Operating Protocols

Adherence to standardized protocols is critical for obtaining reproducible, high-quality data. The following sections detail validated methodologies for the spectroscopic analysis of polar heterocyclic compounds like the topic molecule.

Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is from a sealed ampule to minimize water content.

    • Vortex the sample until fully dissolved. If solubility is an issue, gentle heating may be applied.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a spectrometer operating at a minimum of 400 MHz for ¹H.

    • Lock the instrument on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution, aiming for a narrow peak shape on the residual solvent signal.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum with 16-32 scans.

    • Set the spectral width to cover a range from -2 to 16 ppm.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz).

    • Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Accumulate a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

    • Set the spectral width to cover 0-200 ppm.

    • Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

  • Validation (D₂O Exchange):

    • After initial ¹H NMR acquisition, add 1-2 drops of D₂O to the NMR tube.

    • Shake well and re-acquire the ¹H spectrum. Confirm the disappearance of signals assigned to N-H protons.

Protocol for HRMS Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a dilute solution for analysis (~1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Setup (ESI-TOF or ESI-Orbitrap):

    • Calibrate the mass spectrometer using a known calibration standard immediately prior to the run to ensure high mass accuracy (< 5 ppm).

    • Set the ionization source to positive electrospray mode (ESI+).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of a similar compound or a tuning solution.

  • Data Acquisition:

    • Infuse the sample solution directly or via a liquid chromatography system at a low flow rate (5-20 µL/min).

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).

    • Ensure the resolution is set high enough to allow for accurate mass determination.

  • Data Analysis:

    • Extract the exact mass of the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental formula based on the measured accurate mass and compare it to the theoretical formula (C₅H₅IN₆). The mass error should be below 5 ppm.

Integrated Structural Verification Workflow

Confirming a chemical structure is not a linear process but an integrated system where each piece of data corroborates the others. This workflow ensures a high degree of confidence in the final structural assignment.

Figure 2. Integrated Spectroscopic Verification Workflow start Synthesized Compound (3-Iodo-1H-pyrazolo[3,4-d] pyrimidine-4,6-diamine) ms HRMS Analysis (ESI-TOF/Orbitrap) start->ms ir IR Spectroscopy (FTIR-ATR) start->ir nmr NMR Spectroscopy (¹H, ¹³C, D₂O Ex.) start->nmr check1 Correct Molecular Formula? (C₅H₅IN₆) ms->check1 check2 Key Functional Groups Present? (-NH₂, N-H) ir->check2 check3 Correct Proton/Carbon Environment? nmr->check3 integrate Data Integration & Cross-Validation check1->integrate  Yes revisit Re-evaluate Synthesis or Purify Sample check1->revisit  No check2->integrate  Yes check2->revisit  No check3->integrate  Yes check3->revisit  No final Structure Verified integrate->final revisit->start

Caption: Workflow for unambiguous structural confirmation using orthogonal spectroscopic techniques.

This systematic approach ensures trustworthiness. An incorrect molecular formula from HRMS immediately flags a problem, while the absence of N-H stretches in the IR would contradict the proposed structure. Finally, if the number and type of signals in the NMR spectra do not match predictions, the structure is incorrect. Only when all data points are in agreement can the structure be considered verified.

References

  • Person, R., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 1-13. Available at: [Link]

  • El-ziaty, A. K., et al. (2015). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 20(8), 15068-15078. Available at: [Link]

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2271-2286. Available at: [Link]

  • Catarzi, D., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1098. Available at: [Link]

  • ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available at: [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7208. Available at: [Link]

Sources

3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Cornerstone Intermediate in Modern Drug Discovery

A Note on Nomenclature: This guide focuses on the well-documented and widely utilized compound 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 151266-23-8) . While the initial query mentioned a "4,6-diamine" derivative, extensive literature and chemical database searches confirm that the 4-amino variant is the key synthetic intermediate of significant interest in the pharmaceutical industry. It is presumed that the "4,6-diamine" was a misstatement of this critical molecule.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple biological targets. The pyrazolo[3,4-d]pyrimidine nucleus is a quintessential example of such a scaffold. As a bioisostere of natural purines, this heterocyclic system provides a geometrically and electronically suitable template for interacting with the ATP-binding sites of a vast number of enzymes, most notably protein kinases.[1]

The strategic introduction of an iodine atom at the C3-position transforms the versatile pyrazolo[3,4-d]pyrimidine core into a highly functionalized and reactive building block: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine . This iodination is not a trivial modification; it installs a "chemical handle" that unlocks the potential for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. This guide, intended for researchers and drug development professionals, will elucidate the synthesis, properties, and critical applications of this intermediate, providing both the theoretical underpinnings and practical, field-proven protocols for its use.

Core Compound Identification and Physicochemical Properties

Accurate identification is paramount for experimental reproducibility and regulatory compliance. The key identifiers and properties of the subject compound are summarized below.

PropertyValueSource(s)
CAS Number 151266-23-8[2][3]
IUPAC Name 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine[4]
Molecular Formula C₅H₄IN₅[2]
Molecular Weight 261.02 g/mol [2]
Appearance White to light yellow or light orange powder/crystal[5]
Melting Point >300°C[6]
Synonyms 4-Amino-3-iodopyrazolo[3,4-d]pyrimidine, 7-iodo-7-deaza-8-aza-adenine[2][7]

Regioselective Synthesis: Installing the Critical Iodo Handle

The synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a foundational procedure that leverages the inherent electronic properties of the heterocyclic core. The most common and efficient method involves the direct electrophilic iodination of the readily available starting material, 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Causality of Experimental Design:
  • Starting Material: 1H-pyrazolo[3,4-d]pyrimidin-4-amine is itself an analog of adenine, providing the core structure.

  • Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice.[8] Unlike molecular iodine (I₂), NIS is a milder, more manageable electrophilic iodine source, which reduces the formation of side products. The succinimide leaving group is stable and easily removed during workup.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It readily dissolves the heterocyclic starting material and the NIS, facilitating a homogenous reaction mixture for efficient mass transfer and reaction kinetics.

  • Regioselectivity: The iodination occurs specifically at the C3-position of the pyrazole ring. This is because the C3 position is the most electron-rich and sterically accessible site for electrophilic attack on this bicyclic system. The existing amino group at C4 and the pyrimidine nitrogen atoms influence the electron density distribution across the rings, favoring substitution at C3.

Experimental Workflow: Synthesis via Electrophilic Iodination

cluster_0 Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine reagents 1H-pyrazolo[3,4-d]pyrimidin-4-amine N-Iodosuccinimide (NIS) DMF (Solvent) reaction Reaction Vessel reagents->reaction Charge heating Heat to 60-80°C Under Argon Atmosphere Stir Overnight reaction->heating Initiate Reaction filtration Cool and Filter Resulting Solid heating->filtration Upon Completion washing Rinse with Cold Ethanol filtration->washing Purify Solid drying Dry in vacuo washing->drying product Final Product: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine drying->product

Caption: Workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

A representative protocol synthesized from literature procedures.[3][8]

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq).

  • Reagent Addition: Under an inert argon atmosphere, add N,N-Dimethylformamide (DMF) to create a solution or suspension (approx. 8-10 mL per gram of starting material). Add N-Iodosuccinimide (NIS) (1.5 eq) portion-wise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and stir overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Isolation: After cooling to room temperature, a solid precipitate typically forms. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual DMF and succinimide.

  • Drying: Dry the purified product in a vacuum oven overnight to yield 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a stable solid. A yield of over 90% can be expected.[3]

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling

The paramount value of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[8] This reaction forges a new carbon-carbon bond between the C3-position of the pyrazolopyrimidine and an aryl or heteroaryl group from a boronic acid or boronate ester. This capability allows for the modular and convergent synthesis of complex molecular architectures, a cornerstone of modern drug discovery.

Mechanism and Rationale:

The Suzuki coupling provides a robust and high-yielding method to introduce diverse substituents. The C-I bond is sufficiently reactive to readily undergo oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle. This step is often the rate-determining step and the reason why iodo-substituted heterocycles are preferred substrates over their bromo- or chloro-analogs for achieving high reactivity and yield.[9]

Suzuki_Coupling cluster_workflow General Suzuki-Miyaura Coupling Workflow start_mat 3-Iodo-1H-pyrazolo- [3,4-d]pyrimidin-4-amine reaction_pot Reaction Mixture start_mat->reaction_pot boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->reaction_pot product 3-Aryl-1H-pyrazolo- [3,4-d]pyrimidin-4-amine (Final Product) reaction_pot->product Heat, Inert Atm. catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_pot base Base (e.g., K₂CO₃) base->reaction_pot

Caption: Generalized workflow of a Suzuki-Miyaura reaction.

Exemplary Application: A Key Intermediate for Kinase Inhibitors

This intermediate is a crucial building block for numerous kinase inhibitors investigated for treating cancers and autoimmune diseases.[1] Its applications include the synthesis of inhibitors for:

  • Bruton's Tyrosine Kinase (BTK): It is a well-established precursor for the synthesis of Ibrutinib.[7][10]

  • FLT3 Kinase: Used in the development of potent inhibitors for Acute Myeloid Leukemia (AML).[3][6]

  • Breast Tumour Kinase (BRK/PTK6): Serves as the starting point for novel selective BRK inhibitors.[8]

  • EGFR Kinase: The pyrazolopyrimidine scaffold is widely used for developing EGFR inhibitors for various cancers.[11]

Detailed Protocol: Suzuki-Miyaura Coupling

A representative protocol based on literature for synthesizing kinase inhibitor scaffolds.[8]

  • Vessel Setup: In a reaction vessel suitable for microwave synthesis or conventional heating, combine 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent and Degassing: Add a solvent system, typically a mixture like DMF/Water (4:1). Degas the mixture by bubbling argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction to 90-110°C (or use microwave irradiation) and stir until the starting material is consumed (monitor by LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the final C3-arylated compound.

Safety and Handling

As with any active chemical reagent, proper handling is essential.

  • Hazard Identification: The compound is classified as an irritant. GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry, well-closed container away from light and moisture.[6]

Conclusion

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its straightforward, high-yield synthesis and, more importantly, the strategic placement of the iodo group provide a reliable and versatile platform for constructing diverse libraries of complex molecules, particularly kinase inhibitors. An in-depth understanding of its synthesis, reactivity, and application protocols, as detailed in this guide, is essential for any research professional aiming to leverage the power of this privileged scaffold in the development of next-generation therapeutics.

References

Sources

The Strategic Role of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its structural resemblance to endogenous purines, which allows it to function as a privileged hinge-binding motif for a multitude of protein kinases.[1][2][3] This guide delves into the specific strategic importance of a key derivative, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine . We will explore its synthesis, rationale for use, and its pivotal role as a versatile intermediate in the generation of potent and selective kinase inhibitors. By examining its application in the development of targeted therapies, this document provides researchers and drug development professionals with a comprehensive understanding of its value in constructing complex molecular architectures for oncology and beyond.

The Pyrazolo[3,4-d]pyrimidine Core: A "Privileged" Scaffold

The power of the pyrazolo[3,4-d]pyrimidine nucleus lies in its bioisosteric relationship with adenine, a fundamental component of adenosine triphosphate (ATP).[2][4] This mimicry enables compounds bearing this scaffold to competitively bind to the ATP-binding pocket of protein kinases, enzymes that play a central role in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6]

The addition of amino groups at the C4 and C6 positions enhances the scaffold's ability to form critical hydrogen bond interactions within the kinase hinge region, a key anchoring point for many Type I kinase inhibitors. The strategic introduction of an iodine atom at the C3 position transforms this stable core into a highly versatile synthetic handle, unlocking a vast chemical space for structure-activity relationship (SAR) exploration.

Synthesis of the Core Intermediate: A Multi-Step Approach

The synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is not a trivial, single-step reaction. It requires a logical, multi-step pathway that builds the heterocyclic core and then strategically introduces the key functional groups. The most plausible and efficient route begins with the construction of the pyrazolopyrimidine-4,6-dione, followed by chlorination, amination, and finally, regioselective iodination.

Synthesis_Workflow cluster_0 Core Ring Formation cluster_1 Activation cluster_2 Functionalization A 5-Amino-1H-pyrazole- 4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidine- 4,6(5H,7H)-dione A->B Urea, Heat C 4,6-Dichloro-1H-pyrazolo- [3,4-d]pyrimidine B->C POCl3, Heat D 1H-Pyrazolo[3,4-d]pyrimidine- 4,6-diamine C->D NH3 (or amine source) E 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine- 4,6-diamine D->E N-Iodosuccinimide (NIS) Suzuki_Coupling A 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine- 4,6-diamine D 3-Aryl-1H-pyrazolo[3,4-d]pyrimidine- 4,6-diamine Derivative A->D B Aryl/Heteroaryl Boronic Acid B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) C->D Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Compound 12b (Pyrazolo[3,4-d]pyrimidine Derivative) Inhibitor->EGFR Inhibition

Sources

The Strategic Core: A Technical Guide to 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, a pivotal starting material in the synthesis of next-generation kinase inhibitors. We will delve into the strategic importance of this scaffold, its synthesis, and its application in the design of potent and selective kinase inhibitors for therapeutic intervention.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the realm of oncology.[1] Its significance stems from its structural resemblance to adenine, the purine base in adenosine triphosphate (ATP).[2] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[2]

Kinases are a family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts.

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a halogen, such as iodine, at the C3-position provides a crucial handle for further synthetic elaboration through cross-coupling reactions.

Strategic Importance of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

The title compound, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, offers several distinct advantages as a starting material for kinase inhibitor synthesis:

  • A Versatile Synthetic Handle: The iodine atom at the C3-position is a key feature, enabling the introduction of a wide array of substituents through well-established cross-coupling methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the exploration of diverse chemical space to optimize interactions with the target kinase.

  • Dual Hydrogen Bonding Motifs: The presence of amino groups at both the C4 and C6 positions provides multiple points for hydrogen bonding interactions within the kinase active site. The 4-amino group can act as a hydrogen bond donor to the hinge region of the kinase, a critical interaction for potent inhibition. The 6-amino group can form additional hydrogen bonds, enhancing binding affinity and potentially influencing selectivity.

  • Modulation of Physicochemical Properties: The diamino substitution can influence the solubility, polarity, and other physicochemical properties of the resulting inhibitors, which are critical for drug-likeness and in vivo efficacy.

Synthesis of the Core Scaffold

The synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be approached through a multi-step sequence, starting from readily available precursors. While a direct, one-pot synthesis of the title compound is not extensively documented, a logical and field-proven synthetic strategy can be proposed based on established pyrimidine chemistry.

Synthesis of the 3-Iodo-4-amino Precursor

A common and efficient method for the synthesis of the key intermediate, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, involves the direct iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Reaction Setup: To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1-1.5 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., argon or nitrogen) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water or a non-polar solvent. The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried under vacuum to yield the desired 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Synthesis_of_3_Iodo_4_amino_precursor cluster_conditions start 1H-Pyrazolo[3,4-d]pyrimidin-4-amine product 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine start->product Iodination reagent N-Iodosuccinimide (NIS) DMF, 60-80 °C

Caption: Iodination of the 4-amino precursor.

Proposed Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Building upon the 3-iodo-4-amino precursor, the introduction of the 6-amino group can be achieved through a two-step process involving chlorination followed by amination.

Experimental Workflow: Proposed Synthesis of the Title Compound

  • Chlorination of the 6-position: The 6-oxo group of a suitable pyrazolo[3,4-d]pyrimidinone precursor is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Nucleophilic Aromatic Substitution: The resulting 6-chloro intermediate undergoes a nucleophilic aromatic substitution reaction with an ammonia source (e.g., ammonia in a sealed tube or ammonium hydroxide) to introduce the 6-amino group.

Proposed_Synthesis start 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-ol intermediate 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine start->intermediate Chlorination reagent1 POCl₃ product 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4-amine intermediate->product Amination reagent2 NH₃ final_product 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine product->final_product Introduction of 6-Amino Group reagent3 Further Functionalization (e.g., Nitration/Reduction or Direct Amination)

Caption: A plausible synthetic route to the title compound.

Application in Kinase Inhibitor Design: Structure-Activity Relationships

The 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold serves as a versatile platform for the development of inhibitors against a range of kinases. The structure-activity relationship (SAR) of these inhibitors is highly dependent on the nature of the substituents introduced at the C3, N1, and C6 positions.

PositionRole in Kinase InhibitionExamples of Effective SubstituentsTarget Kinases
C3 Occupies the hydrophobic pocket of the ATP-binding site, influencing potency and selectivity.Substituted phenyl rings, alkynes, and other aromatic or heteroaromatic systems.EGFR, RET, FLT3, VEGFR2[5][6]
N1 Can be modified to extend into the solvent-exposed region, improving solubility and pharmacokinetic properties.Alkyl groups, substituted piperidines, and other cyclic systems.BTK (Ibrutinib)[3]
C4-NH₂ Forms a crucial hydrogen bond with the kinase hinge region, anchoring the inhibitor in the active site.Generally remains unsubstituted.Most kinases
C6-NH₂ Can form additional hydrogen bonds, potentially with the ribose-binding pocket or other nearby residues, enhancing affinity and selectivity.Can be further derivatized to explore additional interactions.JAK3, CDKs[7][8]

Table 1: Structure-Activity Relationship Summary

Case Studies: Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors

The utility of the pyrazolo[3,4-d]pyrimidine scaffold is exemplified by numerous successful kinase inhibitors, some of which are in clinical use or advanced preclinical development.

  • Ibrutinib (Imbruvica®): A potent and selective inhibitor of Bruton's tyrosine kinase (BTK) that utilizes a 3-substituted pyrazolo[3,4-d]pyrimidin-4-amine core.[3] Its synthesis relies on a key 3-iodo intermediate.

  • RET Inhibitors: Several series of pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of the RET tyrosine kinase, a key driver in certain types of thyroid and lung cancer.[5]

  • FLT3 and VEGFR2 Inhibitors: The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop multi-kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2), both implicated in acute myeloid leukemia (AML).[6]

  • CDK Inhibitors: Derivatives of pyrazolo[3,4-d]pyrimidine have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.[7]

Signaling_Pathways cluster_pathways Kinase Signaling Pathways RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, FLT3, RET) Downstream_Signaling Downstream Signaling Cascades RTK->Downstream_Signaling Cytoplasmic_Kinase Cytoplasmic Tyrosine Kinase (e.g., BTK, Src) Cytoplasmic_Kinase->Downstream_Signaling Cell_Cycle_Kinase Cell Cycle Kinase (e.g., CDK) Cell_Cycle_Kinase->Downstream_Signaling Cellular_Response Cellular Responses (Proliferation, Survival, Angiogenesis, etc.) Downstream_Signaling->Cellular_Response Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RTK Inhibition Inhibitor->Cytoplasmic_Kinase Inhibition Inhibitor->Cell_Cycle_Kinase Inhibition

Caption: Inhibition of key kinase signaling pathways.

Future Directions and Conclusion

The 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold continues to be a highly valuable starting material for the discovery of novel kinase inhibitors. Future research in this area will likely focus on:

  • Developing more selective inhibitors: By exploiting subtle differences in the ATP-binding sites of various kinases, it may be possible to design inhibitors with improved selectivity profiles, leading to fewer off-target effects and a better therapeutic window.

  • Targeting resistance mutations: The emergence of drug resistance is a major challenge in cancer therapy. The design of new pyrazolo[3,4-d]pyrimidine derivatives that can overcome common resistance mutations is an active area of research.

  • Exploring new therapeutic areas: While the primary focus has been on cancer, the dysregulation of kinase signaling is implicated in a wide range of other diseases, including inflammatory and autoimmune disorders. The pyrazolo[3,4-d]pyrimidine scaffold holds promise for the development of novel therapeutics in these areas as well.

References

  • National Center for Biotechnology Information. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and structure–activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological evaluation and in silico studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. Retrieved from [Link]

  • ResearchGate. (2025). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Retrieved from [Link]

  • RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of the designed pyrazolo[3,4‐d]pyrimidines. Retrieved from [Link]

  • Preclinical Research CRO. (n.d.). CAS 151266-23-8 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Different synthetic routes of pyrazolo[3,4‐d]pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of some reported pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Retrieved from [Link]

Sources

Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 1H-pyrazolo[3,4-d]pyrimidine Derivatives

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and therapeutic potential. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, most notably the ATP-binding sites of protein kinases. This guide provides a comprehensive overview of the discovery process for novel derivatives of this scaffold, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of rational drug design, explore diverse synthetic strategies, and detail the cascade of biological evaluations necessary to identify and optimize lead compounds. By synthesizing field-proven insights with rigorous scientific principles, this document serves as a technical manual for navigating the path from initial concept to preclinical candidate, with a focus on developing next-generation therapeutics, particularly in oncology.

The Strategic Importance of the 1H-pyrazolo[3,4-d]pyrimidine Core

A Privileged Scaffold in Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1] This structural mimicry is the key to its success, allowing derivatives to function as competitive inhibitors at the ATP-binding cleft of protein kinases.[2][3] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[4] The pyrazolopyrimidine core can form critical hydrogen bonds with the "hinge" region of the kinase active site, an interaction that anchors the inhibitor and is fundamental to its inhibitory activity.[1] This inherent binding capability makes the scaffold an exceptional starting point for developing potent and selective kinase inhibitors.

A Broad Therapeutic Landscape

The versatility of the 1H-pyrazolo[3,4-d]pyrimidine scaffold has led to its exploration against a wide array of therapeutic targets. While its most prominent role is in oncology, its utility extends to other areas. In cancer, derivatives have been developed to inhibit numerous kinases implicated in tumor growth, proliferation, and metastasis. These include Epidermal Growth Factor Receptor (EGFR), Src and Abl tyrosine kinases, Cyclin-Dependent Kinases (CDKs), and Breast Tumor Kinase (BRK/PTK6).[2][5][6][7][8] The development of compounds targeting both wild-type and mutant forms of these kinases is a critical strategy in modern drug discovery.[9]

Rationale for Continued Discovery

The clinical success of kinase inhibitors is often hampered by the emergence of drug resistance. A classic example is the T790M mutation in EGFR, which renders first-generation inhibitors less effective.[2][9] This challenge fuels the ongoing search for novel 1H-pyrazolo[3,4-d]pyrimidine derivatives that can overcome these resistance mechanisms. Furthermore, there is a constant need to improve the selectivity of kinase inhibitors to minimize off-target effects and associated toxicities. Optimizing physicochemical and pharmacokinetic properties to enhance drug-like characteristics, such as metabolic stability and oral bioavailability, remains a primary objective in the development of new chemical entities based on this scaffold.[5]

Design and Synthesis Strategies

Rational Drug Design and Pharmacophore Modeling

The design of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives is a highly rational process, guided by the structural biology of the target kinase. The ATP binding site can be conceptually divided into several key regions, and inhibitors are designed to occupy these spaces to maximize potency and selectivity.[2][3]

  • Adenine Binding Region: The core 1H-pyrazolo[3,4-d]pyrimidine scaffold is designed to occupy this region and form hydrogen bonds with the hinge.[2]

  • Hydrophobic Pocket: Various substituents are strategically placed to interact with hydrophobic residues, enhancing binding affinity.

  • Solvent-Exposed Region: Modifications in this area can be used to fine-tune solubility and other pharmacokinetic properties.

Molecular docking studies are instrumental in this process, allowing researchers to predict the binding modes of designed compounds and prioritize synthetic efforts.[8][9]

General Synthetic Routes

The synthesis of the 1H-pyrazolo[3,4-d]pyrimidine core is well-established and typically begins with a substituted pyrazole precursor. A common and efficient method involves the cyclization of a 5-aminopyrazole-4-carboxamide or a related derivative. The subsequent diversification of the core scaffold allows for the exploration of structure-activity relationships.

G cluster_pyrazole Pyrazole Precursor Synthesis cluster_cyclization Pyrimidine Ring Formation cluster_diversification Scaffold Diversification A Substituted Hydrazine C 5-Amino-1H-pyrazole-4-carbonitrile A->C B Active Methylene Compound (e.g., malononitrile derivative) B->C E 1H-Pyrazolo[3,4-d]pyrimidine Core C->E D Cyclizing Agent (e.g., Formic Acid, Formamide) D->E F Chlorination (e.g., POCl3) E->F G 4-Chloro Intermediate F->G I Final Novel Derivatives G->I H Nucleophilic Substitution (Amines, Alcohols, etc.) H->I

Caption: Generalized workflow for the synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives.

Detailed Synthetic Protocol: Synthesis of 4-Hydrazinyl Intermediate

This protocol outlines a common sequence for generating a key intermediate used in the synthesis of various pyrazolopyrimidine derivatives, adapted from methodologies for creating EGFR and other kinase inhibitors.[3][10]

Step 1: Chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one (1)

  • Suspend the starting material, 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one (1), in phosphorus oxychloride (POCl₃).

  • Add trimethylamine (TMA) dropwise to the suspension while stirring.

  • Heat the mixture under reflux for the specified time as determined by reaction monitoring (e.g., TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2).

Step 2: Hydrazinolysis of the 4-Chloro Intermediate (2)

  • Dissolve the 4-chloro derivative (2) in a suitable solvent such as ethanol or isopropanol.

  • Add hydrazine hydrate (NH₂NH₂·H₂O) to the solution.

  • Heat the mixture under reflux for several hours until the reaction is complete.

  • Cool the reaction mixture, which typically results in the precipitation of the product.

  • Filter the solid, wash with a small amount of cold ethanol, and dry to obtain the 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate (3). This intermediate is a versatile building block for creating a library of final compounds through condensation with various aldehydes and ketones.[3][10]

Biological Evaluation and Screening Cascade

The identification of a promising drug candidate requires a systematic and multi-staged biological evaluation process. This cascade is designed to efficiently screen large numbers of compounds, confirm their mechanism of action, and select the most promising candidates for further development.

G A Compound Library (Novel Derivatives) B Primary Screen: In Vitro Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) A->B C Secondary Screen: Target-Based Enzymatic Assay (e.g., Kinase Inhibition IC50) B->C Active Hits D Mechanism of Action Studies C->D Potent Inhibitors E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Induction Assay (e.g., Annexin V, BAX/Bcl-2) D->F G Advanced Preclinical Studies D->G Lead Candidates H In Vivo Efficacy (Xenograft Models) G->H I Pharmacokinetics (ADMET) G->I

Caption: A typical screening cascade for novel kinase inhibitors.

Initial In Vitro Antiproliferative Screening

The first step involves assessing the general cytotoxic or anti-proliferative activity of the newly synthesized compounds against a panel of human cancer cell lines.[6]

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[11] It measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Lines: A diverse panel is often used, such as A549 (lung), HCT-116 (colon), and MCF-7 (breast), to determine the spectrum of activity.[9][11][12]

  • Outcome: Results are expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. This allows for the ranking of compounds and comparison with a reference drug (e.g., Doxorubicin).[11][12]

Target-Based Enzymatic Assays

Compounds that show significant anti-proliferative activity are then tested for their ability to inhibit the specific kinase target. This step is crucial to confirm that the observed cellular effects are due to the intended mechanism of action.[5]

  • Methodology: Various in vitro kinase assay formats are available, often using recombinant human kinase enzymes. These assays measure the phosphorylation of a substrate in the presence of the inhibitor.

  • Targets: Examples include EGFRʷᵗ (wild-type), EGFRᵗ⁷⁹⁰ᵐ (mutant), CDK2, FLT3, and VEGFR2.[8][9][13]

  • Outcome: The result is an enzymatic IC₅₀ value, indicating the concentration needed to inhibit 50% of the enzyme's activity. This provides direct evidence of target engagement and potency.[9]

Mechanism of Action Studies

To understand how the lead compounds exert their effects at a cellular level, further mechanistic studies are performed.

  • Cell Cycle Analysis: Flow cytometry is used to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M or S phase), which is a common effect of CDK or EGFR inhibitors.[3][9]

  • Apoptosis Induction: Assays are conducted to confirm that the compound induces programmed cell death (apoptosis). This can be measured by detecting markers like Annexin V or by quantifying the ratio of pro-apoptotic (BAX) to anti-apoptotic (Bcl-2) proteins.[3][9][11] An increase in the BAX/Bcl-2 ratio is a strong indicator of apoptosis induction.[3]

Structure-Activity Relationship (SAR) Studies

SAR analysis is the iterative process of modifying a compound's chemical structure and observing the effect on its biological activity. This is the core of lead optimization, aiming to enhance potency, selectivity, and drug-like properties.

The Core Principle of SAR

By systematically altering substituents at different positions of the 1H-pyrazolo[3,4-d]pyrimidine scaffold, researchers can build a comprehensive understanding of the chemical features required for optimal biological activity.

G A Initial Hit Compound (e.g., IC50 = 1 µM) B Systematic Modification A->B C Modify R1 (Pyrazole Ring) B->C D Modify C4 (Pyrimidine Ring) B->D E Modify R3 (e.g., Phenyl Group) B->E F Synthesize Analogs C->F D->F E->F G Biological Testing (Potency, Selectivity) F->G H Analyze Data: Identify Key Groups G->H H->B Iterative Cycle I Optimized Lead Compound (e.g., IC50 = 10 nM) H->I Optimization Achieved

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Case Study: SAR of Kinase Inhibitors

Insights from various studies reveal key trends for different kinase targets.

Position of ModificationGeneral ObservationExample Target(s)Citation
C4-Position Introduction of an aniline moiety often enhances anticancer activity compared to aliphatic amines.EGFR[2]
C4-Position Linking a phenylurea group via an amino or ether linkage can confer potent activity.FLT3, VEGFR2[13][14]
C3-Position Substitution with a phenylethynyl group can lead to potent, multi-kinase inhibitors.Src, B-RAF[7][15]
N1-Position (Pyrazole) Modifications at this position can modulate potency and selectivity.BRK/PTK6[5]
Aniline Ring Introduction of fluorine can improve metabolic stability and binding affinity.BRK/PTK6[5]
Aniline Ring Electron-withdrawing groups (e.g., -CF₃, -Cl) are often favorable for activity.FLT3, VEGFR2[13][14]
From Hits to Leads: The Optimization Journey

The SAR process transforms a moderately active "hit" compound into a highly potent "lead" candidate. A crucial strategy in this process is the introduction of fluorine atoms into the molecule. Fluorine substitution can block sites of oxidative metabolism, thereby increasing the compound's metabolic stability and half-life.[5] Concurrently, due to its high electronegativity, fluorine can form favorable interactions within the target's binding pocket, enhancing ligand efficiency and overall potency.[5] This dual benefit makes strategic fluorination a powerful tool in lead optimization.

Advanced Preclinical Evaluation

Once a lead compound with desirable potency, selectivity, and cellular activity is identified, it progresses to more complex preclinical evaluations.

In Vivo Efficacy Models

The ultimate test of an anticancer agent's potential is its ability to inhibit tumor growth in a living organism.

  • Methodology: Human tumor xenograft models are commonly used.[7][13] In this model, human cancer cells (e.g., MV4-11 for AML, MDA-MB-231 for breast cancer) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the lead compound.

  • Outcome: Tumor volume is measured over time. Successful compounds will demonstrate significant tumor growth inhibition or even complete tumor regression compared to a vehicle-treated control group, without causing obvious toxicity to the animal.[7][13]

Pharmacokinetic (PK) and ADMET Profiling

A compound's efficacy is intrinsically linked to its pharmacokinetic properties. Preliminary in silico or in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are conducted to predict a compound's drug-like properties.[8] These studies assess factors like solubility, membrane permeability, and metabolic stability, which are critical for ensuring that the drug can reach its target in the body at therapeutic concentrations.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly productive platform for the discovery of novel therapeutics. The systematic approach, combining rational design, efficient synthesis, and a rigorous biological screening cascade, has proven to be a successful strategy for identifying potent and selective inhibitors of key disease targets. Future efforts will likely focus on developing derivatives that can overcome complex resistance mechanisms, exploring novel kinase targets, and leveraging new technologies like PROTACs (PROteolysis TArgeting Chimeras) to expand the therapeutic utility of this remarkable chemical core. The continued exploration of this scaffold's chemical space holds immense promise for the development of next-generation medicines to address unmet clinical needs.

References

  • Acharya, B., et al. (2025). as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry.
  • Al-Romaigh, H. S., et al. (n.d.). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives.
  • Ghorab, M. M., et al. (2012).
  • Abdelgawad, M. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Abdelgawad, M. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]

  • Meziane, E. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Zhou, W., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

  • Zhou, W., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Liu, Y., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. PubMed. [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • Acharya, B., et al. (2025). as BRK/PTK6 inhibitors.
  • Liu, Y., et al. (2015). Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry. [Link]

  • Li, D., et al. (2016). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules. [Link]

  • Ismail, N. S. M., et al. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • Fares, M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Abdelgawad, M. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1][2] This bioisosteric relationship with adenine allows it to function as a versatile "hinge-binding" motif, making it a cornerstone for the design of inhibitors targeting a multitude of enzymes, particularly protein kinases.[3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties, as well as activity as modulators of adenosine receptors and phosphodiesterases.[1][2][5][6] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine analogs, offering field-proven insights into the chemical modifications that govern their potency and selectivity across various biological targets. We will dissect the causal relationships behind synthetic choices, detail self-validating experimental protocols, and provide a robust framework for researchers and drug development professionals aiming to leverage this remarkable scaffold.

The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Diverse Bioactivity

The foundational pyrazolo[3,4-d]pyrimidine ring system is an analog of purine where the imidazole ring has been replaced by pyrazole.[2] This seemingly subtle change has profound implications for its physicochemical properties and its interaction with biological macromolecules. Its ability to act as an isostere of the adenine ring of adenosine triphosphate (ATP) is central to its success, particularly in the realm of kinase inhibition, where it competitively binds in the ATP-binding pocket.[3][7]

The core scaffold presents several key positions for chemical modification, each offering a vector for tuning the molecule's biological activity, selectivity, and pharmacokinetic properties. The most commonly explored positions are N1, C3, C4, and C6. Understanding the impact of substituents at these positions is fundamental to rational drug design.

SAR_Workflow cluster_0 Figure 2: Iterative SAR Workflow Hit Hit Identification (Screening) Design Analog Design (Hypothesis Generation) Hit->Design Initial SAR Synthesis Chemical Synthesis Design->Synthesis Testing Biological Testing (In Vitro / In Vivo Assays) Synthesis->Testing Analysis Data Analysis (SAR Determination) Testing->Analysis Analysis->Design Refine Hypothesis Lead Lead Optimization Analysis->Lead Potent & Selective

Caption: A typical workflow for a structure-activity relationship study.

Adenosine Receptor Antagonists

Pyrazolo[3,4-d]pyrimidines have been developed as potent and selective antagonists for adenosine receptors, which are implicated in neurological and cardiovascular conditions. [8][9]

  • A1 and A2A Receptor Selectivity: The substitution patterns at C4 and C6 create discrete differences in binding affinity for A1 versus A2A receptors. [10]For example, modifying the C4 position with small NH-alkyl substituents, such as a methylamino group, was found to dramatically increase A1 receptor affinity, leading to a compound with a Ki of 0.745 nM. [10]At the C6 position, thioether side chains containing distal amides have been explored to probe steric and hydrophobic tolerance within the receptor binding sites. [10]

Anti-inflammatory Agents (COX-2 Inhibitors)

Selective inhibition of cyclooxygenase-2 (COX-2) is a validated strategy for treating inflammation while minimizing gastrointestinal side effects. Several series of pyrazolo[3,4-d]pyrimidines have been synthesized that show potent and selective COX-2 inhibition. [11][12]

  • Key Structural Features: Compounds bearing a 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-one core have shown superior inhibitory profiles against COX-2 compared to standards like indomethacin. [11]Other successful strategies include linking the pyrazolo[3,4-d]pyrimidine scaffold to a piperazine moiety or a thiazolidinone moiety, which has yielded compounds with high COX-2 selectivity and significant in vivo anti-inflammatory activity in both acute and chronic models. [13][14]

Phosphodiesterase (PDE) Inhibitors

PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. Certain pyrazolo[3,4-d]pyrimidine analogs have been identified as potent inhibitors of PDE1 and PDE5. [15][16]

  • PDE1 Inhibition: A predictive modeling study on PDE1 inhibitors highlighted several crucial structural requirements. [16]These include the planarity of the pyrimidinone ring, an N-methyl group at the 5-position, a cyclopentyl ring fused to the core, and a phenylamino substitution at the 3-position. This level of detail provides a clear roadmap for designing new, potent PDE1 inhibitors for neurodegenerative disorders. [16]

Data Summary: Representative SAR

To illustrate the principles discussed, the following table summarizes the SAR of a series of pyrazolo[3,4-d]pyrimidine analogs developed as CDK2 inhibitors. [17]

Compound R1 (at N1) R4 (at C4) R6 (at C6) CDK2 IC50 (µM)
30a H 3-fluoroaniline H 0.23
30b H 3-fluoroaniline CH3 0.22
33a H 3-chloroaniline H 0.29
33b H 3-chloroaniline CH3 0.28
32a CH3 3-fluoroaniline H 0.81
32b CH3 3-fluoroaniline CH3 0.69
Ref. - Olomoucine - 0.45

| Ref. | - | Roscovitine | - | 0.25 |

Analysis of Table:

  • N1 Substitution: Comparing compounds 30a/b with 32a/b , it is evident that an unsubstituted N1 position (R1 = H) results in significantly higher potency (lower IC50) than an N1-methyl substitution. [17]2. C4 Substitution: The presence of a halogenated aniline at the C4 position is crucial for activity. Both 3-fluoroaniline and 3-chloroaniline substituents yield potent inhibitors. [17]3. C6 Substitution: Substitution at the C6 position with a small methyl group has a negligible effect on CDK2 inhibitory activity. [17]

Key Experimental Protocols

The integrity of any SAR study rests on the quality and reproducibility of its biological assays. Here, we detail a standard protocol for determining kinase inhibitory activity.

Protocol: In Vitro Kinase Inhibition Assay (EGFR)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase, such as EGFR.

A. Materials and Reagents:

  • Recombinant human EGFR kinase (e.g., from a commercial supplier).

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP solution (10 mM stock).

  • Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide).

  • Test compounds dissolved in 100% DMSO (10 mM stock).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

B. Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is made. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.

  • Enzyme Addition: Dilute the EGFR kinase to the desired concentration in kinase buffer. Add 5 µL of the diluted enzyme solution to each well containing the test compound.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a solution of substrate peptide and ATP in kinase buffer. The final ATP concentration should be at or near its Km for the enzyme. Add 5 µL of this solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for 1 hour at room temperature. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the DMSO control wells).

  • Reaction Termination & Detection: Add 10 µL of the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

C. Data Analysis (Self-Validating System):

  • Normalization: The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

  • Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

  • Trustworthiness Check: The quality of the assay is validated by calculating the Z'-factor for the high and low controls (DMSO vs. no enzyme). A Z'-factor > 0.5 indicates a robust and reliable assay.

EGFR_Pathway cluster_0 Figure 3: Simplified EGFR Signaling Pathway cluster_1 Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding RAS_RAF RAS -> RAF -> MEK -> ERK Dimerization->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR Dimerization->PI3K_AKT Pyrazolo Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo->Dimerization Blocks ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of EGFR autophosphorylation by a pyrazolo[3,4-d]pyrimidine analog.

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold has unequivocally established itself as a "master key" in medicinal chemistry, capable of unlocking potent and selective inhibitors for a wide array of biological targets. The core principles of its SAR are rooted in its bioisosteric mimicry of adenine, providing a reliable anchor point in ATP-binding pockets. The extensive research summarized here demonstrates that strategic manipulation of substituents at the N1, C3, C4, and C6 positions allows for the fine-tuning of activity against kinases, adenosine receptors, and various other enzymes.

Future work in this field will likely focus on developing next-generation inhibitors that overcome resistance mechanisms, such as those seen with EGFR inhibitors in oncology. [18]The design of multi-target inhibitors, leveraging the scaffold's ability to be adapted for different kinases, holds promise for treating complex diseases like cancer through synergistic pathway inhibition. [19][20]As synthetic methodologies become more advanced, the exploration of novel, more complex substitutions will continue to expand the pharmacological reach of this exceptional heterocyclic system.

References

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1). [Link]

  • Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Medicinal Chemistry Letters. [Link]

  • Shi, D., et al. (2012). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 17(5), 5785-5797. [Link]

  • Manfredini, S., et al. (2007). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. Il Farmaco, 62(1), 51-60. [Link]

  • Chauhan, A., & Kumar, R. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5657-5668. [Link]

  • Abdelgawad, M. A., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1611-1624. [Link]

  • Oh, C.-H., et al. (2004). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 12(23), 6061-6071. [Link]

  • Ghorab, M. M., et al. (2015). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 348(1), 31-40. [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 16(8), 7046-7055. [Link]

  • Ahmed, K. A., & Fayed, E. A. (2018). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Bioorganic Chemistry, 78, 485-496. [Link]

  • Joshi, H. S., et al. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 8(3), 1339-1346. [Link]

  • Metwally, K. A., et al. (2019). Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e]t[3][5][15]riazolo[4,3-a]pyrimidinones as anti-inflammatory agents. Bioorganic Chemistry, 88, 102944. [Link]

  • Pal, D., & Mitra, I. (2020). Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1) inhibitors: a predictive approach combining comparative validated multiple molecular modelling techniques. Molecular Diversity, 24(3), 967-987. [Link]

  • Gouda, M. A., et al. (2017). Synthesis, biological evaluation of certain pyrazolo[3,4-d]pyrimidines as novel anti-inflammatory and analgesic agents. Journal of the Serbian Chemical Society. [Link]

  • Apper, S., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • Brown, C. M., et al. (2002). Synthesis and Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidines: Potent and Selective Adenosine A1 Receptor Antagonists. Journal of Medicinal Chemistry, 45(25), 5483-5491. [Link]

  • El-Gamal, M. I., et al. (2018). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. Bioorganic Chemistry, 77, 133-141. [Link]

  • Federico, S., et al. (2017). Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships. Molecules, 22(5), 785. [Link]

  • Bruns, R. F., et al. (1987). Pyrazolo[3,4-d]pyrimidines as adenosine antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(1), 59-63. [Link]

  • El-Gamal, M. I., et al. (2019). Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. Bioorganic Chemistry, 86, 393-400. [Link]

  • Gomaa, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[3][5][15]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14616-14631. [Link]

  • El-Gamal, M. I., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 90(2), 243-253. [Link]

  • Kim, H. J., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1146-1153. [Link]

  • Kassab, A. E. (2022). Different synthetic routes of pyrazolo[3,4‐d]pyrimidine derivatives. ResearchGate. [Link]

  • Gomaa, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[3][5][15]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • Chauhan, A., & Kumar, R. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. ResearchGate. [Link]

  • Lee, H., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Gomaa, M. S., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6248. [Link]

  • Mitchell, C. J., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters, 20(19), 5803-5806. [Link]

  • Scott, J. S., & Degorce, S. L. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Tang, Z., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2450-2454. [Link]

  • Baraldi, P. G., et al. (2002). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. Current Pharmaceutical Design, 8(26), 2299-2311. [Link]

  • Agathangelou, D., et al. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 13(6), 980-987. [Link]

  • Tang, Z., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. ResearchGate. [Link]

  • Lee, H., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Lee, H., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Semantic Scholar. [Link]

  • Gomaa, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[3][5][15]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Semantic Scholar. [Link]

  • El-Damasy, D. A., et al. (2023). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 215-231. [Link]

  • Barakat, A., et al. (2012). Synthesis and docking study of some pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as phosphodiesterase-5 inhibitors. ResearchGate. [Link]

  • Mitchell, C. J., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Semantic Scholar. [Link]

  • Liu, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. Acta Pharmaceutica Sinica B, 12(8), 3337-3351. [Link]

Sources

3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Cornerstone Intermediate in Kinase Inhibitor Development

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a pivotal heterocyclic intermediate in modern medicinal chemistry. While the initial topic of inquiry was the 4,6-diamine variant, this document focuses on the extensively documented and commercially significant 4-amino compound, which serves as a critical building block for a multitude of targeted therapeutics. We will dissect its fundamental physicochemical properties, detail its regioselective synthesis, and explore its mechanism of action as a precursor to potent kinase inhibitors. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into the compound's application.

Introduction: The Power of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its role as a bioisostere of adenine, a natural purine base. This structural mimicry allows molecules built upon this framework to compete with adenosine triphosphate (ATP) for the binding sites of numerous kinases. The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The introduction of an iodine atom at the 3-position of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core is a strategic synthetic maneuver. This halogenation does not merely add molecular weight; it installs a versatile chemical handle. The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the precise and modular installation of diverse functional groups, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates. Consequently, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has emerged not as an end-product, but as a high-value starting material for creating sophisticated and highly specific kinase inhibitors.[1]

Physicochemical and Structural Properties

The foundational characteristics of a molecule are critical for its handling, reaction planning, and analytical identification. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is typically supplied as a white to light-yellow solid or crystalline powder.[2][3] Its core properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₄IN₅[2][4][5]
Molecular Weight 261.02 g/mol [1][4][5][6]
IUPAC Name 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine[6]
CAS Number 151266-23-8[6][7]
Canonical SMILES C1=NC2=C(C(=N1)N)C(=NN2)I[6]
InChI Key HQAIUXZORKJOJY-UHFFFAOYSA-N[4][6]
Appearance White to light yellow solid[2][3][4]

Synthesis and Reaction Mechanism

The preparation of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a prime example of regioselective electrophilic aromatic substitution. The electron-rich nature of the pyrazole ring system facilitates this transformation efficiently.[1]

Core Synthesis Pathway

The most prevalent and efficient method for synthesizing the title compound is the direct iodination of its parent, 1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1][8]

Synthesis_Workflow cluster_start Starting Material cluster_process Synthetic Step cluster_product Target Intermediate start 1H-Pyrazolo[3,4-d]pyrimidin-4-amine process Electrophilic Iodination start->process  Reagent: N-Iodosuccinimide (NIS)  Solvent: DMF  Condition: Heat (e.g., 80°C) product 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine process->product

Caption: General workflow for the synthesis of the target compound.

Causality of Reagent Choice: N-Iodosuccinimide (NIS) is the electrophilic iodinating agent of choice for this reaction.[7][8] The succinimide leaving group is stable, and the reaction proceeds cleanly under relatively mild conditions. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solubilizes the starting material and reagents, facilitating a homogenous reaction environment. Heating is required to overcome the activation energy of the substitution.

Detailed Experimental Protocol

The following protocol is a representative example based on published procedures.[7]

Objective: To synthesize 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Materials:

  • 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH), cold

  • Argon or Nitrogen gas supply

  • Reaction flask, condenser, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • Inert Atmosphere: Assemble the reaction flask and condenser. Purge the system with an inert gas (Argon or Nitrogen) to prevent side reactions with atmospheric moisture and oxygen.

  • Reagent Addition: To the reaction flask, add 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and DMF (approx. 8 mL per gram of starting material).

  • Stirring: Begin vigorous stirring to dissolve the starting material.

  • NIS Addition: Add N-Iodosuccinimide (1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to 80°C using a heating mantle.

  • Reaction Monitoring: Maintain the temperature and stirring overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product often precipitates as a solid.

  • Filtration: Filter the resulting solid using a Buchner funnel.

  • Washing: Rinse the collected solid with cold ethanol to remove residual DMF and unreacted NIS.

  • Drying: Dry the product in a vacuum oven overnight to yield the final 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Applications in Drug Discovery and Development

The true value of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its role as a versatile scaffold for building potent and selective kinase inhibitors. The strategically placed iodine atom is the key to its utility.

Application_Workflow cluster_intermediate Core Intermediate cluster_reaction Key Reaction cluster_product Final Product Class intermediate 3-Iodo-1H-pyrazolo [3,4-d]pyrimidin-4-amine reaction Palladium-Catalyzed Suzuki Coupling intermediate->reaction + Aryl Boronic Acid product Potent & Selective Kinase Inhibitors reaction->product

Caption: Role as an intermediate in developing kinase inhibitors.

Notable Drug Targets and Therapeutic Areas

This intermediate is a building block for inhibitors targeting a range of kinases implicated in severe diseases:

  • FMS-like Tyrosine Kinase 3 (FLT3): It is a reagent used in the development of potent FLT3 inhibitors, such as CHMFL-FLT3-122, for treating Acute Myeloid Leukemia (AML), particularly in patients with FLT3-ITD mutations.[1][5][7]

  • Breast Tumour Kinase (BRK/PTK6): The scaffold is used to generate novel inhibitors of BRK, a non-receptor tyrosine kinase whose overexpression is linked to cancer progression and metastasis.[8]

  • Epidermal Growth Factor Receptor (EGFR): The broader pyrazolo[3,4-d]pyrimidine class has yielded potent inhibitors against both wild-type and mutant forms of EGFR, a key target in non-small cell lung cancer.[9][10]

  • Plasmodium falciparum Kinases (PfCDPK4): It serves in the preparation of inhibitors targeting calcium-dependent protein kinase 4 in the malaria parasite, aiming to block its transmission to mosquitoes.[5][7]

  • Janus Kinase 3 (JAK3): Derivatives have been developed as selective JAK3 inhibitors, which show promise in treating autoimmune disorders like rheumatoid arthritis by blocking specific cytokine signaling pathways.[11]

Role in Ibrutinib Synthesis

Perhaps its most well-known application is as a key intermediate in the synthesis of Ibrutinib (Imbruvica), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor used to treat B-cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[5][7]

Conclusion

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is far more than a simple halogenated heterocycle. It is a master key, expertly designed to unlock a vast and complex landscape of kinase inhibitor chemistry. Its straightforward, regioselective synthesis and the versatile reactivity of its carbon-iodine bond provide medicinal chemists with a reliable and powerful platform for drug discovery. From oncology to infectious diseases and autoimmune disorders, the derivatives originating from this humble intermediate continue to make a significant impact on modern medicine, underscoring the critical importance of strategic molecular design in the development of targeted therapies.

References

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). Qingmu Pharmaceutical. Retrieved January 3, 2026, from [Link]

  • 4-Amino-3-Iodo-1H-Pyrazolo[3,4-d]Pyrimidine. (n.d.). American Elements. Retrieved January 3, 2026, from [Link]

  • CAS 151266-23-8 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). Preclinical Research CRO. Retrieved January 3, 2026, from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

  • Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. (2020). PubMed. Retrieved January 3, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: An Essential Intermediate for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, a crucial building block in the development of targeted kinase inhibitors and other pharmacologically active molecules. The synthesis commences with the construction of the foundational 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine ring system via the cyclization of 5-amino-1H-pyrazole-4-carbonitrile with guanidine hydrochloride. The subsequent step involves a regioselective iodination at the C3 position of the pyrazole ring using N-iodosuccinimide. This guide is tailored for researchers, medicinal chemists, and drug development professionals, offering not only a step-by-step experimental procedure but also the underlying chemical principles, safety considerations, and characterization data.

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a purine isostere.[1] This structural similarity allows it to effectively mimic endogenous purines and interact with the ATP-binding sites of various kinases. Consequently, derivatives of this scaffold have been extensively investigated as inhibitors of a wide range of kinases, including Bruton's tyrosine kinase (BTK), Src tyrosine kinase, and Epidermal Growth Factor Receptor (EGFR), which are implicated in numerous cancers and inflammatory diseases.[1][2]

The introduction of an iodine atom at the 3-position of the pyrazolo[3,4-d]pyrimidine core, yielding 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, provides a versatile handle for further chemical modifications. This iodo-derivative serves as a key intermediate for introducing diverse functionalities through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of complex molecular architectures with tailored pharmacological profiles. This application note details a reliable and reproducible protocol for the preparation of this important synthetic intermediate.

Overall Synthetic Scheme

The synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is achieved in two primary steps, starting from the commercially available 5-amino-1H-pyrazole-4-carbonitrile.

Synthetic Pathway 5-Amino-1H-pyrazole-4-carbonitrile 5-Amino-1H-pyrazole-4-carbonitrile 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine 5-Amino-1H-pyrazole-4-carbonitrile->1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Guanidine HCl, 2-Methoxyethanol, Reflux 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine->3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N-Iodosuccinimide (NIS), DMF, 60-80°C

Caption: Overall synthetic workflow.

Part 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine

This initial step involves the construction of the pyrazolo[3,4-d]pyrimidine core through the condensation of 5-amino-1H-pyrazole-4-carbonitrile with guanidine hydrochloride. Guanidine serves as the source of the two amino groups and the necessary carbon atom to form the pyrimidine ring.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
5-Amino-1H-pyrazole-4-carbonitrile108.1010.0 g0.0925Starting material
Guanidine Hydrochloride95.5326.5 g0.2773.0 equivalents
2-Methoxyethanol76.09150 mL-Solvent
Sodium Hydroxide (NaOH)40.00As needed-For work-up
Deionized Water18.02As needed-For work-up and washing
Ethanol46.07As needed-For washing
Experimental Protocol
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 5-amino-1H-pyrazole-4-carbonitrile (10.0 g, 0.0925 mol) and guanidine hydrochloride (26.5 g, 0.277 mol).

  • Solvent Addition: Add 150 mL of 2-methoxyethanol to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 125°C) under a nitrogen atmosphere. The reaction is typically complete within 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Isolation: Filter the solid product and wash it sequentially with deionized water and cold ethanol.

  • Purification: The crude product is often of sufficient purity for the next step. If further purification is required, recrystallization from a suitable solvent system like water or an ethanol/water mixture can be performed.

  • Drying: Dry the purified 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine in a vacuum oven at 60°C to a constant weight.

Mechanistic Rationale

The reaction proceeds via a cyclocondensation mechanism. The nucleophilic amino group of the pyrazole attacks the carbon of guanidine, followed by an intramolecular cyclization with the nitrile group, and subsequent tautomerization to form the aromatic pyrazolopyrimidine ring system.

Part 2: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

This step involves the regioselective iodination of the electron-rich pyrazole ring at the C3 position. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for this transformation.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine150.1410.0 g0.0666Starting material from Part 1
N-Iodosuccinimide (NIS)224.9816.5 g0.07331.1 equivalents
N,N-Dimethylformamide (DMF)73.09100 mL-Anhydrous solvent
Ethanol46.07As needed-For washing
Diethyl Ether74.12As needed-For washing
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (10.0 g, 0.0666 mol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: To this solution, add N-iodosuccinimide (16.5 g, 0.0733 mol) portion-wise over 15 minutes at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC (dichloromethane:methanol, 9:1).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water, followed by cold ethanol, and finally with diethyl ether to remove any residual DMF and succinimide.

  • Drying: Dry the resulting solid, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, under vacuum at 60°C to a constant weight.

Mechanistic Consideration

Iodination Mechanism cluster_0 Electrophilic Aromatic Substitution Pyrazolopyrimidine 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Intermediate Sigma Complex Intermediate Pyrazolopyrimidine->Intermediate + I+ NIS N-Iodosuccinimide NIS->Intermediate Product 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Intermediate->Product - H+ Succinimide Succinimide Intermediate->Succinimide

Caption: Simplified iodination mechanism.

The reaction is an electrophilic aromatic substitution. The pyrazole ring is electron-rich and susceptible to electrophilic attack. The C3 position is the most nucleophilic and sterically accessible site for iodination.

Characterization Data

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine:

  • Molecular Formula: C₅H₆N₆[3]

  • Molecular Weight: 150.14 g/mol

  • Appearance: Off-white to light yellow solid.

  • Expected ¹H NMR (DMSO-d₆, 400 MHz): δ ~7.9 (s, 1H, pyrazole C-H), broad signals for NH₂ groups.

3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine:

  • Molecular Formula: C₅H₅IN₆

  • Molecular Weight: 276.04 g/mol

  • Appearance: Light brown to yellow solid.

  • Expected ¹H NMR (DMSO-d₆, 400 MHz): Absence of the pyrazole C-H signal around δ 7.9, broad signals for NH₂ groups.

Safety and Handling

  • 5-Amino-1H-pyrazole-4-carbonitrile: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Guanidine Hydrochloride: Harmful if swallowed. Causes skin and serious eye irritation.

  • N-Iodosuccinimide (NIS): Causes skin irritation and serious eye damage. May cause respiratory irritation. Handle in a well-ventilated fume hood.

  • 2-Methoxyethanol: May damage fertility or the unborn child. Harmful if inhaled.

  • N,N-Dimethylformamide (DMF): May damage fertility or the unborn child. Harmful in contact with skin and if inhaled.

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Part 1 Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the reaction is under an inert atmosphere.
Loss of product during work-up.Ensure the pH is appropriately adjusted to precipitate the product. Use minimal amounts of washing solvents.
Low yield in Part 2 Incomplete iodination.Increase the reaction temperature slightly (e.g., to 80°C) or extend the reaction time. Ensure the NIS is of good quality.
Degradation of starting material or product.Avoid excessive heating. Ensure the reaction is protected from light.
Formation of di-iodinated product Excess NIS or prolonged reaction time.Use a stoichiometric amount of NIS (1.0-1.1 equivalents). Carefully monitor the reaction progress by TLC.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. By following the detailed steps and considering the safety precautions and troubleshooting advice, researchers can successfully prepare this valuable intermediate for their drug discovery and development programs. The versatility of the iodo group in this compound opens up a wide array of possibilities for the synthesis of novel and potent kinase inhibitors.

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2020). Clausius Scientific Press. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). Molecules. Available at: [Link]

Sources

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged core structure in medicinal chemistry, recognized for its role in a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] Functionalization at the C3-position via C-C bond formation is a critical strategy for generating novel analogues with modulated potency, selectivity, and pharmacokinetic properties. This document offers a robust starting point for researchers, detailing not only the procedural steps but also the fundamental principles and scientific rationale behind the selection of catalysts, reagents, and conditions. While direct literature on the 4,6-diamine substrate is sparse, the protocols herein are expertly adapted from well-established procedures for the closely related 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[3]

Introduction: The Strategic Importance of C3-Arylation

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of adenine, a fundamental component of purine chemistry. This structural mimicry allows it to effectively interact with the ATP-binding sites of various enzymes, making it a highly sought-after scaffold in drug discovery.[1] The ability to strategically introduce diverse substituents onto this core is paramount for developing new chemical entities.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool in pharmaceutical synthesis.[5] For the 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine substrate, the C-I bond provides a reactive handle for palladium-catalyzed insertion, enabling the introduction of aryl and heteroaryl moieties at the C3-position.

Reaction Scheme:

General scheme of the Suzuki-Miyaura coupling with 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazolopyrimidine substrate. This is often the rate-determining step and results in a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the boron species by a base to form a more nucleophilic boronate complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 product_out R¹-R² (Product) reductive_elimination->product_out pd_complex_1 R¹-Pd(II)L₂-I (Pyrazolopyrimidine Complex) oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_2 R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->pd_complex_2 pd_complex_1->transmetalation pd_complex_2->reductive_elimination reactants_in R¹-I (Substrate) reactants_in->oxidative_addition boronic_acid_in R²-B(OR)₂ + Base boronic_acid_in->transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Key Experimental Parameters & Scientific Rationale

The success of the coupling reaction hinges on the judicious selection of several key components.

  • The Substrate (3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine): The C-I bond is highly reactive towards oxidative addition. The two amino groups (-NH₂) are electron-donating, which can increase the electron density of the heterocyclic system.

    • Expert Insight: The presence of two basic amino groups presents a potential challenge. They can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, the choice of ligand is critical to ensure the catalyst remains active. Using a slightly higher catalyst loading (2-5 mol%) might be beneficial.

  • Palladium Catalyst/Precatalyst: The choice of the palladium source is crucial for achieving high yields.[7]

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, air-sensitive Pd(0) source. It is often effective for reactive aryl iodides and can be used directly.[8]

    • Pd(OAc)₂ or Pd₂(dba)₃ with a Ligand: These are air-stable Pd(II) and Pd(0) precatalysts, respectively. They require an accompanying phosphine ligand to form the active Pd(0) species in situ. This combination allows for greater modularity and access to more active catalytic systems.

  • Phosphine Ligand: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the elementary steps of the catalytic cycle.

    • Triphenylphosphine (PPh₃): A standard, general-purpose ligand.

    • Bulky Biarylphosphines (e.g., SPhos, XPhos): These ligands are often superior for challenging substrates, including electron-rich or sterically hindered heterocycles. They promote faster rates of reductive elimination and can prevent catalyst deactivation. For this diamine substrate, a ligand like XPhos is highly recommended to mitigate potential amine coordination issues.[9][10]

  • Base: A base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species.

    • K₂CO₃ or Cs₂CO₃ (Potassium or Cesium Carbonate): Commonly used, effective bases. Cesium carbonate is more soluble and often provides better results, especially in challenging couplings.[8]

    • K₃PO₄ (Potassium Phosphate): A stronger base that can be effective when carbonates fail, particularly with less reactive boronic acids.

  • Solvent System: A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

    • 1,4-Dioxane/H₂O or DME/H₂O: Excellent solvent systems that can solvate both the organic and inorganic components of the reaction.[3] A ratio of 4:1 or 5:1 (organic:water) is a good starting point. The solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.

Protocol 1: General Conditions using Pd(PPh₃)₄

This protocol is a robust starting point based on conditions proven effective for the analogous 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[3][8]

Materials:

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1.0 eq)

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (e.g., 0.5 mmol, 1.0 eq), the corresponding boronic acid (0.6 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the starting iodide is a key indicator of completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent (e.g., 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-aryl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine product.

Protocol 2: Microwave-Assisted Synthesis for Rapid Diversification

Microwave irradiation can dramatically reduce reaction times from hours to minutes, making it ideal for library synthesis.[5]

Materials:

  • Same as Protocol 1, but using a dedicated microwave vial.

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave vial equipped with a small magnetic stir bar, add the reagents and catalyst as described in steps 1 & 2 of Protocol 1.

  • Solvent and Sealing: Add the degassed solvent system (e.g., 5 mL total volume) and securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120-140 °C for 15-40 minutes.

  • Work-up and Purification: After the reaction, allow the vial to cool to room temperature before carefully opening. Follow steps 7-10 from Protocol 1 for work-up and purification.

Data Presentation & Troubleshooting

The following table provides a reference for optimizing conditions based on outcomes for analogous heterocyclic systems.

Parameter Condition A (Standard) Condition B (Optimized for Yield) Rationale / Expected Outcome
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%) / XPhos (6 mol%)XPhos ligand can overcome catalyst inhibition by the diamine substrate, improving yields.[10]
Base K₂CO₃ (2 eq)Cs₂CO₃ (2.5 eq)Cs₂CO₃ is more soluble and often more effective, especially with challenging substrates.
Solvent 1,4-Dioxane / H₂O (4:1)DME / H₂O (5:1)DME can sometimes offer better solubility for certain substrates.
Temperature 90 °C110 °CHigher temperature can accelerate the rate-limiting oxidative addition step.
Time 6-12 h2-6 hMore active catalyst systems typically lead to shorter reaction times.

Troubleshooting Guide:

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst (oxygen contamination).Ensure all reagents and solvents are properly degassed. Use fresh catalyst.
Insufficient temperature.Increase reaction temperature in 10 °C increments.
Poor choice of base or ligand.Switch to a stronger base (K₃PO₄) or a more robust ligand (XPhos).
Recovery of Starting Material See "Low or No Conversion".See "Low or No Conversion".
Formation of Debrominated Byproduct Premature protodeboronation of boronic acid.Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or slightly lower temperature.
Homocoupling of Boronic Acid Oxygen contamination leading to side reactions.Ensure rigorous degassing.

Visualized Experimental Workflow

Experimental_Workflow start Start reagents 1. Reagent Preparation (Substrate, Boronic Acid, Base, Catalyst) start->reagents setup 2. Reaction Setup (Add solids to Schlenk tube) reagents->setup inert 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂ x3) setup->inert solvent 4. Solvent Addition (Add degassed Dioxane/H₂O) inert->solvent reaction 5. Reaction Execution (Heat to 90-110°C with stirring) solvent->reaction monitor 6. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Aqueous Work-up (Dilute, wash with H₂O & Brine) monitor->workup Complete purify 8. Purification (Dry, concentrate, column chromatography) workup->purify analyze 9. Product Analysis (NMR, MS) purify->analyze end End analyze->end

Figure 2: Step-by-step experimental workflow for the Suzuki coupling reaction.

References

  • Kearney, A. M., et al. (2018). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 157, 834-844. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2020). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1163-1176. [Link]

  • Frascella, M., et al. (2021). Identification and optimization of N(3),N(6)-diaryl-1H-pyrazolo[3,4-d] pyrimidine-3,6-diamines as a novel class of ACK1 inhibitors. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]

  • Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2859-2871. [Link]

  • El-Sayed, M. A.-A., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Molecules, 28(22), 7545. [Link]

  • Chaki, S., et al. (2003). 3-Aryl pyrazolo[4,3-d]pyrimidine derivatives: Nonpeptide CRF-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(10), 1747-1751. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Markovič, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3373. [Link]

  • González-Gómez, J. C., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(16), 4983. [Link]

  • Wang, X., et al. (2010). Synthesis of several new 1-arylpyrazolo[3,4-d]pyrimidines containing an amide moiety. Journal of the Serbian Chemical Society, 75(11), 1465-1471. [Link]

  • Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1519489, 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link]

  • Reddy, T. J., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9395-9404. [Link]

  • Khan, I., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1268. [Link]

  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1461-1466. [Link]

  • Kisel, V. M., et al. (2007). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 44(4), 851-855. [Link]

Sources

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in modern medicinal chemistry. As a bioisostere of the natural purine ring system, this scaffold provides a privileged framework for designing potent and selective enzyme inhibitors, particularly targeting protein kinases.[1] Its structural mimicry of adenosine allows derivatives to compete for the ATP-binding site of numerous kinases, which are pivotal in cellular signaling pathways.[1] The significance of this scaffold is highlighted by its presence in blockbuster drugs such as Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in oncology.[2]

The functionalization of this core is paramount for generating chemical diversity and fine-tuning pharmacological properties. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine serves as a versatile and critical starting material. The iodine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the strategic installation of a wide array of carbon and heteroatom substituents. This guide provides detailed protocols and mechanistic insights for leveraging this key intermediate in drug discovery and development programs.

Pillar 1: The Engine of C-C and C-N Bond Formation - The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis, allowing for the construction of complex molecular architectures under relatively mild conditions.[3][4] The power of these reactions lies in a consistent, underlying catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is crucial for rational troubleshooting and optimization of reaction conditions.

The generalized mechanism proceeds via three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-1H-pyrazolo[3,4-d]pyrimidine, forming a square planar Pd(II) complex.[3][7] This is typically the rate-determining step.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or a related step: The coupling partner (e.g., an organoboron reagent) transfers its organic group to the palladium center, displacing the halide.[3][5] This step often requires a base or other additives to proceed efficiently.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-I Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorg Aryl-Pd(II)-R Complex Transmetal->PdII_Diorg RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R RedElim->Product ArylI Aryl-I ArylI->OxAdd OrgMet R-M OrgMet->Transmetal

Caption: Generalized Palladium Catalytic Cycle.

Pillar 2: Application Protocols for Key Coupling Reactions

The following sections provide detailed protocols for the most common and effective palladium-catalyzed coupling reactions of 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. The conditions are based on established procedures for the closely related 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and are expected to be directly applicable, though minor optimization may be beneficial.[8]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3][9] It is the method of choice for introducing aryl and heteroaryl moieties.

Causality Behind Component Selection:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, air-stable precatalyst that is effective for a wide range of substrates.[8]

  • Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) is essential.[8] The base activates the boronic acid, forming a more nucleophilic boronate species (R-B(OH)₃⁻) which is crucial for the transmetalation step.

  • Solvent: A biphasic solvent system such as DMF/Water or Dioxane/Water is commonly used to dissolve both the organic substrates and the inorganic base.[8][10]

Detailed Protocol: Synthesis of 3-(Aryl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

  • To a reaction vial equipped with a magnetic stir bar, add 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Add a degassed 2M aqueous solution of K₂CO₃ (3.0 equiv.) followed by a degassed solvent (e.g., DMF or 1,4-dioxane) to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-substituted product.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the pyrazolopyrimidine core to terminal alkynes.[11] This reaction is distinguished by its use of a dual-catalyst system.

Causality Behind Component Selection:

  • Palladium Catalyst: A Pd(II) source like PdCl₂(PPh₃)₂ or a Pd(0) source can be used.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex, a process that is much faster than with the alkyne alone.[12]

  • Amine Base: A base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves both as a base to deprotonate the alkyne and as a solvent.[11]

Detailed Protocol: Synthesis of 3-(Alkynyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

  • To a dry Schlenk flask under an inert atmosphere, add 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Add a degassed solvent such as DMF or THF, followed by degassed Et₃N (3.0-4.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude material via flash column chromatography to yield the pure alkynylated product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For synthesizing arylamines, the Buchwald-Hartwig amination is a powerful and general method, replacing harsher classical techniques.[13] It allows for the coupling of the iodo-pyrazolopyrimidine with a vast range of primary and secondary amines.

Causality Behind Component Selection:

  • Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, tBuDavePhos) are critical.[14] These ligands promote the oxidative addition step and, more importantly, facilitate the final, often difficult, reductive elimination step to form the C-N bond.[13]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, particularly for sensitive substrates.[14]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Detailed Protocol: Synthesis of N³-Substituted-1H-pyrazolo[3,4-d]pyrimidine-3,4,6-triamine

  • In a glovebox, charge an oven-dried vial with a Pd(II) precatalyst (e.g., Pd(dba)₂, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1.0 equiv.).

  • Seal the vial, remove it from the glovebox, and add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the desired primary or secondary amine (1.2 equiv.).

  • Heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography.

Pillar 3: Workflow and Data Visualization

A systematic approach is key to successful synthesis and purification. The following workflow is generally applicable to all the described coupling reactions.

Experimental_Workflow Setup 1. Reaction Setup (Inert atmosphere, add reagents) Reaction 2. Reaction (Heating & Stirring) Setup->Reaction Monitor 3. Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction If incomplete Workup 4. Aqueous Workup (Quench, Extract, Wash, Dry) Monitor->Workup If complete Purify 5. Purification (Flash Chromatography) Workup->Purify Analyze 6. Analysis (NMR, MS, Purity) Purify->Analyze

Caption: General Experimental Workflow Diagram.

Comparative Summary of Coupling Reactions

The table below summarizes the key features of each reaction, providing a quick reference for selecting the appropriate method.

Reaction TypeCoupling PartnerKey ReagentsTypical Solvent(s)Bond FormedKey Advantage
Suzuki-Miyaura Boronic Acids / EstersPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Dioxane/H₂O, DMF/H₂OC(sp²)-C(sp²), C(sp²)-C(sp³)High functional group tolerance; vast substrate availability.
Sonogashira Terminal AlkynesPd Catalyst, Cu(I) Co-catalyst, Amine Base (e.g., Et₃N)DMF, THFC(sp²)-C(sp)Direct and efficient route to alkynylated heterocycles.
Buchwald-Hartwig Primary/Secondary AminesPd Catalyst, Bulky Phosphine Ligand, Strong BaseToluene, DioxaneC(sp²)-NBroad scope for amine partners, creating diverse amine libraries.
Heck-Mizoroki AlkenesPd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)DMF, AcetonitrileC(sp²)-C(sp²)Forms substituted alkenes, useful for extending scaffolds.

Conclusion

3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a high-value building block for modern drug discovery. Its strategic functionalization via palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for creating diverse libraries of novel compounds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, in particular, offer reliable and scalable methods for installing aryl, alkynyl, and amino substituents, respectively. By understanding the underlying mechanisms and following these detailed protocols, researchers can effectively harness the power of this scaffold to accelerate the development of next-generation therapeutics.

References

  • Vertex AI Search. (2025).
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Chemistry LibreTexts. (2023). 2.
  • Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Patsnap. (n.d.).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • TREA. (n.d.).
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • European Patent Office. (2016). METHOD FOR PREPARING IBRUTINIB - EP 3257855 A1.
  • Wikipedia. (n.d.).
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • HETEROCYCLES. (2011). heck-mizoroki reaction of 4-iodo-1h-pyrazoles.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. PubMed Central.
  • ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
  • ResearchGate. (2018). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling.
  • National Institutes of Health. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem.
  • Bridge Organics. (n.d.). 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
  • National Institutes of Health. (2012).
  • Pharmaffiliates. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS No : 151266-23-8.
  • National Institutes of Health. (2024).
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Fisher Scientific. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine 98.0+%, TCI America™.
  • BenchChem. (n.d.). 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.
  • BLDpharm. (n.d.). 151266-23-8|3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • ResearchGate. (n.d.). An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine.
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyridine | CAS 151266-23-8.

Sources

Application Note: Strategic Derivatization of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine at the Amino Groups

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a renowned "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine allows it to function as a versatile "hinge-binding" motif for a multitude of protein kinases.[1] Consequently, this heterocyclic system is the foundation for numerous approved drugs and clinical candidates, particularly in oncology.[2][3] The specific starting material, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine , represents a highly valuable, trifunctional synthetic intermediate. It offers three distinct and orthogonal reaction sites for chemical modification:

  • C3-Iodo Group: An ideal handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • C4-Amino Group: A nucleophilic site for derivatization.

  • C6-Amino Group: A second, electronically distinct nucleophilic site.

This application note provides a detailed guide with validated protocols for the selective derivatization of the amino groups at the C4 and C6 positions. We will explore the underlying chemical principles that govern reactivity and selectivity, offering researchers a robust framework for generating diverse compound libraries for drug discovery programs.

Chemical Structure and Predicted Reactivity

The key to selective derivatization lies in the potential electronic differences between the two amino groups.

cluster_0 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine cluster_1 Reactivity Analysis mol C6_NH2 C6-NH2: More Nucleophilic (Standard exocyclic amine on an electron-deficient ring) mol->C6_NH2  Predicted primary  site for mono-substitution  (Kinetic Control) C4_NH2 C4-NH2: Less Nucleophilic (Part of a guanidine-like amidine system, lone pair delocalized into the ring) mol->C4_NH2  Predicted secondary site  (Requires harsher conditions  or excess reagent)

Caption: Predicted reactivity of the C4 and C6 amino groups.

While both are nucleophilic, the C4-amino group's lone pair is significantly delocalized into the pyrimidine ring system, participating in a resonance structure that reduces its nucleophilicity. The C6-amino group, by contrast, behaves more like a typical exocyclic amine on an aromatic ring. Therefore, we hypothesize:

  • Kinetic Control: Reactions performed with a limited amount of electrophile at lower temperatures will preferentially occur at the C6-amino group .

  • Thermodynamic Control/Exhaustive Derivatization: Di-substitution at both C4 and C6 will require an excess of the reagent, higher temperatures, or longer reaction times.

The following protocols are designed to leverage this predicted reactivity difference.

Experimental Protocols and Methodologies

This section outlines detailed, step-by-step protocols for three common and synthetically valuable transformations of the amino groups.

Protocol 1: Selective Mono-Acylation via Amide Bond Formation

This protocol aims to form a stable amide bond, a cornerstone of many pharmacologically active molecules, selectively at the C6 position.

Principle: An acyl chloride reacts with the more nucleophilic amino group under basic conditions. Using a 1:1 stoichiometry and low temperature is critical for achieving mono-selectivity.

Detailed Protocol:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

  • Reagent Addition: In a separate flask, dissolve the acyl chloride of interest (e.g., benzoyl chloride) (1.05 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality and Experimental Insights:

  • Why DIPEA? DIPEA is a non-nucleophilic base. It effectively scavenges the HCl byproduct without competing with the amino groups for the acyl chloride.

  • Why 0 °C and slow addition? This minimizes the reaction rate, allowing the inherent electronic difference between the C6 and C4 amino groups to dictate the outcome, thus maximizing selectivity for the more nucleophilic C6 position.

  • Self-Validation: Successful mono-acylation can be confirmed by Mass Spectrometry, which will show the addition of the acyl group's mass. ¹H NMR will show the appearance of new signals corresponding to the acyl moiety and a downfield shift of the remaining NH proton.

Protocol 2: Derivatization via Reductive Amination

Reductive amination is a powerful method for forming secondary and tertiary amines, which are prevalent in pharmaceuticals.[4] This protocol describes the formation of a mono-N-alkyl derivative.

Principle: The amine reacts with an aldehyde or ketone to form a transient imine, which is immediately reduced in situ by a mild and selective hydride reagent.

Detailed Protocol:

  • Setup: In a round-bottom flask, suspend 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1.0 eq) in Dichloroethane (DCE).

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq).

  • Acid Catalyst: Add acetic acid (0.1 eq) to catalyze imine formation.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. An effervescence may be observed.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases. Separate the organic layer.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.

Causality and Experimental Insights:

  • Why NaBH(OAc)₃? Sodium triacetoxyborohydride is a mild reducing agent that is particularly effective for reductive aminations. It is more selective than reagents like sodium borohydride and avoids the toxicity concerns associated with sodium cyanoborohydride.[5]

  • Why Acetic Acid? The formation of the iminium ion intermediate is acid-catalyzed. A catalytic amount of a weak acid like acetic acid accelerates the reaction without causing unwanted side reactions.

  • Self-Validation: Characterization by ¹H NMR should show the disappearance of one -NH₂ signal and the appearance of new signals corresponding to the added alkyl group. Mass spectrometry will confirm the expected molecular weight.[6][7]

Protocol 3: N-Alkylation with an Alkyl Halide

Direct N-alkylation provides another route to secondary or tertiary amines, though it often presents challenges with over-alkylation.

Principle: The nucleophilic amine displaces a halide from an alkyl halide (Sₙ2 reaction) in the presence of a base.

Detailed Protocol:

  • Setup: Combine 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1.0 eq) and a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) in a round-bottom flask.

  • Solvent: Add anhydrous DMF.

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide) (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS for the consumption of starting material and the formation of the mono-alkylated product.

  • Work-up: Cool the reaction to room temperature and pour it into water.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material via flash column chromatography.

Causality and Experimental Insights:

  • Why K₂CO₃? A mild inorganic base is sufficient to neutralize the acid byproduct without being overly reactive. For less reactive alkyl halides, a stronger base like cesium carbonate may be required.

  • Over-alkylation Risk: This method carries a higher risk of di-alkylation at the same nitrogen or alkylation at multiple sites (C4-NH₂, C6-NH₂, and the pyrazole N1-H). Careful control of stoichiometry and temperature is essential to favor the mono-alkylated product.

  • Self-Validation: Successful alkylation is confirmed by NMR and MS analysis, similar to the reductive amination protocol. HPLC analysis is crucial to separate and quantify mono-, di-, and other alkylated products.[7]

Data Presentation and Characterization

Summary of Derivatization Strategies
Parameter Protocol 1: Acylation Protocol 2: Reductive Amination Protocol 3: N-Alkylation
Bond Formed C(sp²)–N (Amide)C(sp³)–N (Amine)C(sp³)–N (Amine)
Key Reagents Acyl Chloride, DIPEAAldehyde/Ketone, NaBH(OAc)₃Alkyl Halide, K₂CO₃
Typical Solvent DMF, DCMDCE, THFDMF, Acetonitrile
Temperature 0 °C to RTRoom TemperatureRoom Temperature to 60 °C
Key Advantage Forms highly stable amide bondHigh functional group toleranceDirect, simple procedure
Main Challenge Sensitivity of acyl chloridesPotential for over-reactionHigh risk of poly-alkylation
Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the structure and purity of the synthesized derivatives.

Caption: Standard workflow for purification and characterization.

Conclusion

The 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold is a powerful platform for generating novel chemical entities for drug discovery. By understanding the differential reactivity of the C4 and C6 amino groups, researchers can employ selective derivatization strategies such as acylation, reductive amination, and N-alkylation to synthesize a diverse range of analogues. The protocols provided herein offer a validated starting point for these synthetic efforts. Subsequent modification of the C3-iodo position via cross-coupling reactions can further expand the chemical space, enabling a comprehensive structure-activity relationship (SAR) exploration critical for the development of next-generation therapeutics.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health. [Link]

  • Iorkula, T. H., Tolman, B. A., Ganiyu, L. O., & Peterson, M. A. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(3), 458. [Link]

  • Iorkula, T. H., Tolman, B. A., Ganiyu, L. O., & Peterson, M. A. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5- a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(3), 458. [Link]

  • El-Metwaly, A. M., & El-Gazzar, M. G. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(3), 2429-2437. [Link]

  • Al-Obaidy, A. H. M., Al-Salami, B. K. A., & Al-Majidi, S. M. H. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6). [Link]

  • The synthesis of acylated pyrazolo[1,5‐a]pyridine derivatives from N‐aminopyridinium salts and enaminones. (n.d.). ResearchGate. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7436. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 21(3), 332. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Institutes of Health. [Link]

  • Sorokina, I., & Dorofeev, A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Current Organic Synthesis, 16(7), 972-996. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central. [Link]

Sources

Application Note: Synthesis and Evaluation of Potent EGFR Inhibitors from a 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated, high-value target in oncology. The development of small molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of EGFR has revolutionized the treatment of several cancers, particularly non-small cell lung cancer. The 1H-pyrazolo[3,4-d]pyrimidine core, an isostere of the adenine ring of ATP, serves as a privileged scaffold for the design of potent kinase inhibitors.[1] This application note provides a comprehensive technical guide for researchers, detailing a robust synthetic pathway to novel EGFR inhibitors utilizing 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine as a key intermediate. We present detailed, field-proven protocols for the multi-step synthesis, including a critical Suzuki-Miyaura cross-coupling reaction, and subsequent in vitro characterization and biological evaluation of the synthesized compounds.

Introduction: The Rationale for the Pyrazolo[3,4-d]pyrimidine Scaffold

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[2] These pathways are central to regulating cell proliferation, survival, and migration. In numerous cancers, aberrant EGFR activity, driven by overexpression or activating mutations, leads to uncontrolled cell growth and tumorigenesis.[3][4]

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is an exemplary "hinge-binding" motif. Its nitrogen atom arrangement mimics the hydrogen bonding pattern of adenine, allowing it to anchor effectively within the ATP-binding pocket of kinases like EGFR.[1] The core structure presents several key features for elaboration:

  • The C3 Position: This position on the pyrazole ring points towards the solvent-exposed region of the ATP pocket. Modification at this site, often via cross-coupling reactions, is a powerful strategy to introduce hydrophobic moieties that can occupy hydrophobic pockets within the kinase domain, thereby enhancing potency and selectivity.

  • The Pyrimidine Ring (C4 and C6): These positions can be functionalized to interact with the sugar-binding region or other nearby residues, further tuning the inhibitor's binding affinity and pharmacokinetic properties.

This guide focuses on leveraging a C3-iodinated diamine intermediate, which serves as a versatile precursor for generating diverse libraries of EGFR inhibitors through palladium-catalyzed cross-coupling chemistry.

Signaling Pathway Overview: EGFR in Cancer

Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. This creates docking sites for adaptor proteins like GRB2, which recruit SOS and activate the RAS-MAPK pathway, and for PI3K, which initiates the PI3K-AKT pathway. Both pathways culminate in the activation of transcription factors that drive pro-cancerous cellular processes. EGFR-TKIs competitively block the ATP binding site, preventing this initial phosphorylation event and shutting down these downstream signals.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_RAS MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR P_EGFR p-EGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation Ligand EGF Ligand Ligand->EGFR Binds GRB2 GRB2/SOS P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K TKI Pyrazolo[3,4-d]pyrimidine Inhibitor TKI->P_EGFR Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: EGFR signaling pathways and the point of inhibition.

Experimental Protocols: Synthesis and Characterization

This section details the multi-step synthesis of EGFR inhibitors, beginning from commercially available starting materials and culminating in a Suzuki-Miyaura cross-coupling reaction.

Overall Synthetic Workflow

The synthesis is designed as a modular and robust sequence. The key C3-iodo functionality is introduced onto the pyrazolopyrimidine core, which is then elaborated via Suzuki coupling.

Synthesis_Workflow Start 5-Amino-1H-pyrazole- 4-carboxamide Step1 Step 1: Cyclization (Urea, 190°C) Start->Step1 Intermediate1 1H-Pyrazolo[3,4-d]pyrimidine- 4,6-diol Step1->Intermediate1 Step2 Step 2: Chlorination (POCl3, reflux) Intermediate1->Step2 Intermediate2 4,6-Dichloro-1H-pyrazolo [3,4-d]pyrimidine Step2->Intermediate2 Step3 Step 3: Iodination (NIS, DMF) Intermediate2->Step3 Intermediate3 4,6-Dichloro-3-iodo-1H- pyrazolo[3,4-d]pyrimidine Step3->Intermediate3 Step4 Step 4: Amination (NH3 source, heat) Intermediate3->Step4 KeyIntermediate 3-Iodo-1H-pyrazolo[3,4-d] pyrimidine-4,6-diamine Step4->KeyIntermediate Step5 Step 5: Suzuki Coupling (Ar-B(OH)2, Pd Catalyst, Base) KeyIntermediate->Step5 FinalProduct Final EGFR Inhibitor Step5->FinalProduct Analysis Purification & Characterization (HPLC, NMR, MS) FinalProduct->Analysis BioAssay Biological Evaluation (Kinase & Cell Assays) Analysis->BioAssay

Caption: Overall workflow for synthesis and evaluation.

Protocol: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

This two-step protocol generates the key dichlorinated intermediate.

Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2)

  • Rationale: This is a condensation reaction where urea serves as a source of the C4 and C6 carbonyl carbons to form the pyrimidine ring.

  • Procedure:

    • Combine 5-amino-1H-pyrazole-4-carboxamide (1) (1.0 eq) and urea (10.0 eq) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 190°C for 2-3 hours. The mixture will melt and then gradually become a solid mass.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature. Add 10% aqueous potassium hydroxide solution to dissolve the solid.

    • Acidify the solution carefully with dilute hydrochloric acid to a pH of 4-5.

    • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[5]

Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (3)

  • Rationale: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution or cross-coupling reactions.

  • Procedure:

    • To a flask containing 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2) (1.0 eq), add phosphorus oxychloride (POCl₃) (10-15 vol eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (optional, can accelerate the reaction).

    • Heat the mixture to reflux (approx. 110°C) for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

    • The product will precipitate. Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

    • Collect the solid by filtration, wash thoroughly with water, and dry to yield the dichloro-product.[5]

Protocol: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Key Intermediate)

Step 3: Iodination of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (4)

  • Rationale: N-Iodosuccinimide (NIS) is an electrophilic iodinating agent. The C3 position of the pyrazolo[3,4-d]pyrimidine core is electron-rich and the most reactive site for electrophilic aromatic substitution. Performing iodination before amination prevents potential side reactions with the amino groups.

  • Procedure:

    • Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (3) (1.0 eq) in DMF.

    • Add N-Iodosuccinimide (NIS) (1.2-1.5 eq) to the solution.

    • Heat the reaction to 60-80°C and stir for 12-16 hours under an inert atmosphere (e.g., Argon).

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture and pour it into cold water.

    • The iodinated product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This protocol is adapted from a similar iodination on the 4-amino scaffold.[3][6]

Step 4: Amination to 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (5)

  • Rationale: The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution. Using a source of ammonia, such as a solution of ammonia in an alcohol or ammonium hydroxide under pressure, will displace both chlorides to form the diamine.

  • Procedure:

    • Place the dichloro-iodo intermediate (4) (1.0 eq) in a sealed pressure vessel.

    • Add a solution of 7N ammonia in methanol or concentrated aqueous ammonium hydroxide.

    • Seal the vessel and heat to 100-120°C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS. After completion, cool the vessel to room temperature.

    • Evaporate the solvent under reduced pressure. The resulting solid can be triturated with water or a suitable solvent to remove salts, filtered, and dried to yield the key diamine intermediate.

Protocol: Suzuki-Miyaura Cross-Coupling
  • Rationale: This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds. It involves the reaction of an organohalide (our 3-iodo intermediate) with an organoboron compound. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-rich heterocyclic substrates.[2]

  • Procedure:

    • To a microwave vial or Schlenk flask, add the 3-iodo-diamine intermediate (5) (1.0 eq), the desired aryl boronic acid (e.g., 4-phenoxyphenylboronic acid) (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq). For challenging couplings, a more active catalyst system like a second-generation Buchwald precatalyst (e.g., XPhos Pd G2) with its corresponding ligand may be used.

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

    • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Heat the reaction. For microwave synthesis, heat to 100-120°C for 15-30 minutes.[7] For conventional heating, reflux at 80-100°C for 4-12 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final inhibitor.

Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Evaluation Protocols

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
  • Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

  • Protocol:

    • Reagent Preparation: Prepare kinase buffer, ATP solution, EGFR enzyme solution (wild-type or mutant), and substrate (e.g., a poly(Glu,Tyr) peptide).

    • Compound Plating: Prepare serial dilutions of the synthesized inhibitor in DMSO and add to a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).

    • Kinase Reaction: Add the EGFR enzyme to the wells containing the inhibitor and pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding a mixture of ATP and the peptide substrate. Incubate at 30°C for 60 minutes.

    • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

  • Protocol:

    • Cell Seeding: Seed a cancer cell line known to overexpress EGFR (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitor (and a positive control like Gefitinib) and incubate for 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.

    • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Data Presentation and Interpretation

The synthesized compounds should be evaluated for their inhibitory potency. The data below represents typical results for active pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors found in the literature.

Table 1: Representative Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDEGFRWT Kinase IC₅₀ (µM)EGFRT790M Kinase IC₅₀ (µM)A549 Cell Line GI₅₀ (µM)HCT-116 Cell Line GI₅₀ (µM)Reference
Derivative A 0.0160.2368.2119.56[8]
Derivative B 0.026Not Reported10.1121.07[8]
Derivative C 0.034Not Reported>109.98[2][3]
Derivative D 0.054Not Reported>10>10[2][3]
Erlotinib 0.0060.563--[8]

Data compiled from published studies on various pyrazolo[3,4-d]pyrimidine derivatives to illustrate typical potency ranges.

Interpretation: A successful inhibitor will exhibit low nanomolar to low micromolar IC₅₀ values against the EGFR kinase. Potency against the T790M "gatekeeper" mutant is a highly desirable feature for next-generation inhibitors. Strong correlation between kinase inhibition (IC₅₀) and anti-proliferative activity in cancer cells (GI₅₀) suggests that the compound's cytotoxic effect is on-target and mediated through EGFR inhibition.

Conclusion

The 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold is a highly valuable and versatile platform for the synthesis of novel EGFR inhibitors. The synthetic route detailed herein, culminating in a robust Suzuki-Miyaura cross-coupling, provides a modular and efficient pathway for generating diverse chemical libraries. The accompanying biological evaluation protocols offer a clear framework for characterizing the potency and cellular efficacy of these compounds. This integrated approach of targeted synthesis and rigorous biological testing is fundamental to the discovery and development of next-generation cancer therapeutics.

References

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health (NIH). Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health (NIH). Available at: [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. National Institutes of Health (NIH). Available at: [Link]

  • EGFR signaling pathway in cancer. PubMed. Available at: [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available at: [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. National Institutes of Health (NIH). Available at: [Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. National Institutes of Health (NIH). Available at: [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

Sources

Application Note: A Guide to Characterizing 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Scaffold for Selective JAK3 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Janus kinase 3 (JAK3) is a critical mediator of cytokine signaling in lymphocytes, making it a prime therapeutic target for autoimmune diseases, inflammatory conditions, and certain hematological malignancies.[1][2][3] The high degree of homology within the ATP-binding sites of the JAK family presents a significant challenge for developing selective inhibitors.[4] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design.[5][6][7] This application note provides a comprehensive guide for researchers utilizing the key intermediate, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, as a foundational scaffold for developing and characterizing novel, potent, and selective JAK3 inhibitors. We present the scientific rationale, detailed experimental protocols for biochemical and cell-based assays, and a strategy for kinase selectivity profiling. These methodologies are designed to provide a robust framework for advancing drug discovery programs targeting JAK3.

Part 1: Scientific Background and Rationale

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional changes.[8] This pathway is central to hematopoiesis, immune cell development, and inflammation.[3] The process begins when a cytokine binds to its specific receptor, inducing receptor dimerization and bringing the associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[1] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression.[2]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor γc α/β JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive 2. Recruitment STAT5_inactive STAT5 Receptor->STAT5_inactive 5. STAT5 Docking JAK3_active JAK3 (Active) -P JAK3_inactive->JAK3_active 3. Activation (Phosphorylation) JAK3_active->Receptor JAK3_active->STAT5_inactive 6. STAT5 Phosphorylation STAT5_dimer STAT5 Dimer -P STAT5_inactive->STAT5_dimer 7. Dimerization DNA DNA STAT5_dimer->DNA 8. Nuclear Translocation Transcription Gene Transcription DNA->Transcription Cytokine Cytokine (e.g., IL-2) Inhibitor 3-Iodo-1H-pyrazolo[3,4-d] pyrimidine-4-amine (Derivative)

Caption: The JAK3-STAT5 signaling cascade initiated by cytokine binding.

Therapeutic Relevance of Targeting JAK3

Unlike the other three JAK family members (JAK1, JAK2, TYK2) which are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells.[9] It exclusively pairs with the common gamma chain (γc), a receptor subunit essential for signaling by interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] These cytokines are vital for lymphocyte development, proliferation, and function. Consequently, dysfunctional JAK3 signaling is implicated in numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[8][10] Loss-of-function mutations in JAK3 lead to severe combined immunodeficiency (SCID), highlighting its critical, non-redundant role in the immune system.[11] This specific expression profile and function make JAK3 an attractive therapeutic target, as its inhibition is predicted to have a more focused immunosuppressive effect with fewer off-target side effects compared to broader-acting JAK inhibitors.[4][12]

The Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for developing kinase inhibitors.[7][13] Its structure mimics the adenine core of ATP, allowing it to effectively compete for the ATP-binding site of various kinases. The iodo-group at the 3-position of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a versatile chemical handle.[14] It is not typically the final active molecule but rather a key intermediate for synthetic elaboration, most commonly via Suzuki cross-coupling reactions.[6] This allows for the introduction of diverse chemical moieties to enhance potency and, crucially, to achieve selectivity for JAK3 over other kinases. Furthermore, recent strategies have focused on designing pyrazolopyrimidine derivatives that can form a covalent bond with a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, offering a path to highly potent and selective irreversible inhibition.[15][16][17]

Part 2: In Vitro Characterization Protocols

This section provides detailed protocols to assess the inhibitory activity and selectivity of compounds derived from the 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold.

Protocol 1: Biochemical JAK3 Kinase Activity Assay

Principle: This assay quantifies the enzymatic activity of purified recombinant JAK3 by measuring the amount of ADP produced during the phosphorylation of a substrate peptide. The ADP-Glo™ Kinase Assay is a common luminescent method where the ADP generated is converted to ATP, which then fuels a luciferase reaction.[11][18] The light output is directly proportional to JAK3 activity, and a decrease in signal in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant Human JAK3 Enzyme (e.g., Promega, BPS Bioscience)

  • JAK3 Substrate Peptide, e.g., Poly(Glu,Tyr) 4:1 (e.g., Sigma-Aldrich) or specific peptide substrate

  • ATP, 10 mM solution

  • JAK3 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]

  • Test Compound (derived from 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) and Control Inhibitors (e.g., Tofacitinib, Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_inhibitor Prepare serial dilutions of Test Compound add_inhibitor Add Inhibitor/Vehicle to assay plate prep_inhibitor->add_inhibitor prep_enzyme Prepare JAK3 Enzyme and Substrate mix add_enzyme Add Enzyme/Substrate mix prep_enzyme->add_enzyme add_inhibitor->add_enzyme start_reaction Initiate reaction with ATP add_enzyme->start_reaction incubate_reaction Incubate at RT (e.g., 60 min) start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop kinase, deplete ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detect Add Kinase Detection Reagent (Convert ADP to light) incubate_adpglo->add_detect incubate_detect Incubate at RT (30 min) add_detect->incubate_detect read_plate Read Luminescence incubate_detect->read_plate

Caption: Workflow for the biochemical JAK3 kinase assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM. Also prepare wells with a known JAK3 inhibitor (positive control) and DMSO only (vehicle/negative control).

  • Assay Plate Setup: Add 1 µL of each compound dilution (or control) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a master mix of JAK3 enzyme and substrate in kinase buffer. The optimal concentrations should be determined empirically, but a starting point could be 2-5 ng of enzyme per reaction.[11]

    • Add 12.5 µL of the enzyme/substrate mix to each well.

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km of ATP for JAK3 (typically 10-25 µM).

    • Initiate the kinase reaction by adding 12.5 µL of the 2X ATP solution to each well for a final reaction volume of 25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell-Based Assay for JAK3 Signaling Inhibition

Principle: This assay measures the ability of a compound to inhibit JAK3 signaling within a cellular context. In IL-2 dependent T-cell lines, JAK3 activation leads to the phosphorylation of STAT5 at tyrosine 694 (pSTAT5).[19][20] The level of pSTAT5 can be quantified by various methods, including flow cytometry, which provides a robust and sensitive readout of JAK3 pathway inhibition.[19]

Materials:

  • IL-2 dependent cell line (e.g., human TF-1 or Kit225 cells)

  • Cell Culture Medium (e.g., RPMI-1640 + 10% FBS + supplements)

  • Recombinant Human IL-2

  • Test Compound and Control Inhibitor (Tofacitinib)

  • Fixation Buffer (e.g., 4% Paraformaldehyde)

  • Permeabilization Buffer (e.g., 90% Methanol)

  • Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody

  • Flow Cytometer

Step-by-Step Procedure:

  • Cell Culture and Starvation: Culture cells according to standard protocols. To reduce basal signaling, wash the cells and incubate them in cytokine-free medium for 4-6 hours prior to the experiment.[19]

  • Compound Treatment: Resuspend the starved cells and plate them in a 96-well U-bottom plate (e.g., 200,000 cells/well). Add serial dilutions of the test compound or controls and pre-incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Stimulate the cells by adding IL-2 to a final concentration that elicits a sub-maximal response (e.g., EC80, typically 5-10 ng/mL). Include an unstimulated control (vehicle only). Incubate for 15-20 minutes at 37°C.[19]

  • Fixation: Stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer directly to the wells. Incubate for 10-15 minutes at room temperature.

  • Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Staining: Wash the cells twice with staining buffer (PBS + 2% FBS). Resuspend the cells in the anti-pSTAT5 antibody solution and incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells, resuspend in staining buffer, and acquire data on a flow cytometer.

Data Analysis:

  • Gate on the cell population of interest based on forward and side scatter.

  • Determine the Median Fluorescence Intensity (MFI) of the pSTAT5 signal for each condition.

  • Normalize the MFI data, setting the IL-2 stimulated + DMSO control as 0% inhibition and the unstimulated control as 100% inhibition.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve to determine the cellular IC50 value.

Protocol 3: Kinase Selectivity Profiling

Principle: A critical step in developing a JAK3 inhibitor is to ensure its selectivity against other kinases, especially the highly related JAK family members JAK1, JAK2, and TYK2. Off-target inhibition can lead to undesired side effects.[21] Kinase selectivity is typically assessed by screening the compound against a broad panel of purified kinases.

Selectivity_Logic cluster_jak JAK Family compound Test Compound JAK3 JAK3 IC50 compound->JAK3 JAK1 JAK1 IC50 compound->JAK1 JAK2 JAK2 IC50 compound->JAK2 TYK2 TYK2 IC50 compound->TYK2 kinome Broad Kinome Panel (e.g., 300+ kinases) compound->kinome selectivity_ratio Calculate Selectivity Ratios JAK3->selectivity_ratio JAK1->selectivity_ratio JAK2->selectivity_ratio TYK2->selectivity_ratio off_target Identify Off-Targets kinome->off_target profile Selectivity Profile off_target->profile selectivity_ratio->profile

Caption: Logic for assessing kinase inhibitor selectivity.

Methodology:

  • Primary Selectivity Panel: At a minimum, determine the IC50 values for the test compound against JAK1, JAK2, and TYK2 using the biochemical assay described in Protocol 1.

  • Broad Panel Screening: For lead compounds, it is essential to perform broader profiling. This is most efficiently done through commercial services (e.g., Eurofins Discovery KINOMEscan™, Reaction Biology, Promega).[22][23][24] These services typically provide data as percent inhibition at one or two fixed compound concentrations (e.g., 1 µM).

  • Follow-up IC50 Determination: For any significant "hits" identified in the broad panel screen (e.g., >50% inhibition), full IC50 curves should be generated to determine the precise potency against those off-target kinases.

Data Presentation and Analysis:

  • Compile the IC50 values for the JAK family and any relevant off-target kinases into a table.

  • Calculate the selectivity ratio by dividing the IC50 of the off-target kinase by the IC50 of JAK3. A higher ratio indicates greater selectivity for JAK3. For example, a 100-fold selectivity for JAK3 over JAK2 means the compound is 100 times more potent at inhibiting JAK3.

Part 3: Data Interpretation and Expected Results

A successful JAK3-selective inhibitor derived from the 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is expected to exhibit a specific profile across these assays.

Table 1: Example Data Profile for a Selective JAK3 Inhibitor

Assay TypeTargetTest Compound 'X' (IC50)Tofacitinib (Control) (IC50)
Biochemical JAK35 nM2 nM
JAK1500 nM15 nM
JAK2>1000 nM20 nM
TYK2>1000 nM80 nM
Cell-Based pSTAT550 nM30 nM
Selectivity Ratio JAK1/JAK3100-fold7.5-fold
JAK2/JAK3>200-fold10-fold

Interpretation:

  • Potency: The test compound should display low nanomolar potency in the biochemical JAK3 assay and a corresponding potent inhibition of pSTAT5 in the cell-based assay. The rightward shift in potency from the biochemical to the cellular assay is expected due to factors like cell permeability and intracellular ATP concentration.

  • Selectivity: The key differentiator is the selectivity profile. The data in Table 1 shows that "Compound X" has a 100-fold selectivity for JAK3 over JAK1 and >200-fold over JAK2, making it significantly more selective than the pan-JAK inhibitor Tofacitinib.[25] This profile suggests a lower likelihood of off-target effects related to JAK1/2 inhibition.

Conclusion

The 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a valuable starting point for the synthesis of novel JAK3 inhibitors. By leveraging its versatile chemistry, researchers can develop potent and, critically, selective compounds. The integrated application of the biochemical, cell-based, and selectivity profiling protocols detailed in this note provides a rigorous and efficient framework for identifying and characterizing promising clinical candidates for the treatment of autoimmune disorders and other JAK3-mediated diseases.

References

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. (URL: [Link])

  • BPS Bioscience. JAK3 (Janus Kinase 3) Assay Kit. (URL: [Link])

  • Abdel-gawad, N. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

  • BellBrook Labs. JAK3 Activity Assay | Inhibitor Screening Application. (URL: [Link])

  • Krishnamurthy, N., et al. (2018). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Zhang, T., et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Bioorganic Chemistry. (URL: [Link])

  • Lv, P., et al. (2012). Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])

  • Faris, A., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. (URL: [Link])

  • O'Shea, J. J., et al. (2013). JAKs and STATs in Immunity, Immunodeficiency, and Cancer. New England Journal of Medicine. (URL: [Link])

  • Johnston, K., et al. (2011). Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors. Journal of Biomolecular Screening. (URL: [Link])

  • protocols.io. (2022). Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. (URL: [Link])

  • Vangrevelinghe, E., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. (URL: [Link])

  • Zhang, L., et al. (2023). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Frontiers in Pharmacology. (URL: [Link])

  • Faris, A., et al. (2023). In silico discovery of potent and selective Janus kinase 3 (JAK3) inhibitors through 3D-QSAR, covalent docking, ADMET analysis, molecular dynamics simulations, and binding free energy of pyrazolopyrimidine derivatives. Journal of Biomolecular Structure and Dynamics. (URL: [Link])

  • Kliche, V., et al. (2019). Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation. Frontiers in Immunology. (URL: [Link])

  • Reaction Biology. Kinase Selectivity Panels. (URL: [Link])

  • Singh, P., et al. (2023). JAK-STAT Signaling in Autoimmunity and Cancer. International Journal of Translational Medicine. (URL: [Link])

  • MDPI. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (URL: [Link])

  • Goedken, E. R., et al. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

  • Changelian, P. S., et al. (2008). The specificity of JAK3 kinase inhibitors. Blood. (URL: [Link])

  • Chen, C., et al. (2023). Janus Kinases and Autoimmunity: Bridging Pathways to Therapy. Scilight Press. (URL: [Link])

  • Lee, J., et al. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Journal of Immunological Methods. (URL: [Link])

  • National Cancer Institute. (2024). Drug Combo JAKs Up Immunotherapy in Two Clinical Trials. (URL: [Link])

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. (URL: [Link])

  • DeEtte Walker, et al. (2016). Development of Selective Covalent Janus Kinase 3 Inhibitors. ACS Central Science. (URL: [Link])

  • Chen, Y., et al. (2023). Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. International Journal of Molecular Sciences. (URL: [Link])

Sources

Application Note: High-Purity Isolation of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine via Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, a critical intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors like Ibrutinib.[1] Due to the polar nature and the presence of basic amine functionalities, this compound presents unique challenges for chromatographic purification.[2][3] This guide outlines an optimized normal-phase flash chromatography method that addresses these challenges, ensuring high purity and yield. The causality behind the selection of the stationary phase, mobile phase, and sample loading technique is discussed to provide a comprehensive understanding of the purification strategy.

Introduction

3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a key heterocyclic building block in medicinal chemistry and drug development.[4] Its purity is paramount as impurities can lead to side reactions and complicate the synthesis of the final active pharmaceutical ingredient (API). The structure of the molecule, featuring a pyrazolopyrimidine core with two amine groups and an iodine atom, imparts significant polarity and basicity.[5] These characteristics can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in poor peak shape, tailing, and potential irreversible adsorption.[2][3]

This note describes a robust method using normal-phase flash chromatography, a widely used technique for preparative separations in organic synthesis, to overcome these issues.[6][7] We will detail a systematic approach, from initial thin-layer chromatography (TLC) method development to scale-up on an automated flash chromatography system.

Chromatographic Challenges and Strategy

The primary challenge in purifying polar, basic compounds like 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine on silica gel is the interaction between the basic amine groups and the acidic surface of the silica.[3] This can be mitigated by:

  • Neutralizing the Stationary Phase: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase can neutralize the acidic silanol groups, leading to improved peak shape and recovery.[3][6]

  • Utilizing a Modified Stationary Phase: Amine-functionalized silica can also be used to minimize the acidic interactions and improve separation.[8]

For this application, we will focus on the use of a standard silica gel stationary phase with a modified mobile phase, as it is a more common and cost-effective approach.

Experimental Protocols

Materials and Equipment
  • Crude Sample: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (synthesis typically involves iodination of the corresponding pyrazolo[3,4-d]pyrimidin-4-amine[1][9]).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane, Triethylamine (TEA) - all HPLC grade.

  • Stationary Phase: Silica gel 60 (40-63 µm particle size) for flash column and TLC plates (with F254 indicator).

  • Equipment: Automated flash chromatography system, TLC chambers, UV lamp (254 nm).

Thin-Layer Chromatography (TLC) Method Development

The first step is to determine an appropriate solvent system using TLC. The goal is to find a mobile phase that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound, which generally translates well to flash chromatography.[7]

Protocol:

  • Prepare several eluent systems with varying polarities. Good starting points for polar compounds include mixtures of Dichloromethane/Methanol or Ethyl Acetate/Hexane.[6]

  • In a TLC chamber, add a small amount of the chosen eluent.

  • Spot a dilute solution of the crude material onto a silica gel TLC plate.

  • Develop the plate in the chamber.

  • Visualize the spots under a UV lamp at 254 nm.

  • Calculate the Rf value for the target compound.

  • If peak tailing is observed, add 0.5-1% triethylamine to the mobile phase to improve the spot shape.

Example TLC Results:

Eluent SystemRf of Target CompoundObservations
95:5 DCM/MeOH0.25Symmetrical spot, good separation from impurities
90:10 DCM/MeOH0.45Compound moves too quickly
80:20 EtOAc/Hexane0.10Compound has low mobility

Based on these results, a 95:5 DCM/MeOH system is a promising starting point for the flash chromatography purification.

Flash Chromatography Purification Protocol

This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Collection crude Crude Product dissolve Dissolve in minimal DCM/MeOH crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry Dry to free-flowing powder adsorb->dry load Dry Load Sample dry->load pack Pack Column with Silica Gel Slurry equilibrate Equilibrate with Initial Mobile Phase pack->equilibrate load->equilibrate elute Elute with Gradient equilibrate->elute collect Collect Fractions elute->collect tlc_analysis TLC Analysis of Fractions collect->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Workflow for the purification of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.

Step-by-Step Protocol:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine in a minimal amount of a solvent mixture in which it is soluble (e.g., DCM with a small amount of MeOH).

    • Add a small amount of silica gel to this solution to form a slurry.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This ensures that the sample is introduced to the column in a concentrated band.[7]

  • Column Packing and Equilibration:

    • Select an appropriately sized silica gel flash column based on the amount of crude material.

    • Equilibrate the column with the initial mobile phase (e.g., 100% DCM) for several column volumes.

  • Chromatographic Run:

    • Load the prepared dry sample onto the column.

    • Run the purification using a gradient elution. A typical gradient for this compound would be from 100% DCM to 90:10 DCM/MeOH over a set number of column volumes.

    • Monitor the elution of compounds using a UV detector, typically at 254 nm.

Optimized Chromatographic Parameters:

ParameterValueRationale
Stationary Phase Silica Gel, 40-63 µmStandard, cost-effective choice for normal-phase chromatography.[8]
Mobile Phase A Dichloromethane (DCM)Good starting solvent for many organic compounds.[6]
Mobile Phase B Methanol (MeOH)Strong polar solvent to elute the polar target compound.[6]
Modifier 0.5% Triethylamine (TEA) in MeOHNeutralizes acidic silica, preventing peak tailing of the basic amine groups.[3]
Gradient 0-100% B over 15 column volumesA gradient ensures good separation of early-eluting non-polar impurities and then effectively elutes the polar target compound.
Flow Rate Dependent on column sizeAdjust for optimal separation and run time.
Detection UV at 254 nmThe aromatic pyrazolopyrimidine core strongly absorbs UV light.
  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.

Expected Results and Purity Assessment

Following this protocol, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be isolated with a purity of >98% as determined by HPLC and NMR analysis. The addition of triethylamine to the mobile phase is crucial for obtaining sharp, symmetrical peaks and ensuring high recovery of the basic compound.

Conclusion

The purification of polar, basic compounds like 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine by normal-phase flash chromatography can be challenging due to strong interactions with the silica stationary phase. The protocol outlined in this application note, which utilizes a modified mobile phase containing triethylamine, effectively mitigates these issues. This method provides a reliable and scalable strategy for obtaining high-purity material, which is essential for its use in subsequent synthetic steps in drug discovery and development.

References

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. Retrieved from [Link]

  • ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]

  • Neliti. (2023). Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives. Retrieved from [Link]

  • National Central University, Taiwan. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Cytiva. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

Sources

Application Notes & Protocols: The 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Scaffold for Novel Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable success in the development of kinase inhibitors.[1] Its structural architecture features a fused pyrazole and pyrimidine ring system, which acts as a bioisostere of the adenine base in ATP.[2] This mimicry allows compounds built on this scaffold to effectively compete with ATP for binding within the catalytic site of a wide array of protein kinases, many of which are oncogenic drivers.[2][3] The strategic introduction of a halogen, specifically an iodine atom at the 3-position, transforms this scaffold into a highly versatile platform for synthetic elaboration. The carbon-iodine bond serves as a crucial synthetic handle for introducing diverse chemical moieties through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of the key intermediate, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine , and its subsequent application in the development and evaluation of novel anticancer agents.

Rationale and Strategic Importance

The dysregulation of protein kinase signaling is a fundamental mechanism underlying cancer cell proliferation, survival, and metastasis.[4] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully exploited to target numerous kinases implicated in cancer, including Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][5][6] The power of the 3-iodo-4,6-diamino variant lies in its trifunctional nature:

  • The Pyrazolo[3,4-d]pyrimidine Core: Provides the essential ATP-competitive binding motif that anchors the molecule in the kinase hinge region.[2]

  • The 3-Iodo Group: Acts as a key point for diversification, allowing for the introduction of various aryl, heteroaryl, or alkyl groups to probe the solvent-exposed regions of the kinase active site, thereby fine-tuning selectivity and potency.

  • The 4- and 6-Amino Groups: Serve as hydrogen bond donors and acceptors, critical for establishing interactions with the kinase. They also provide additional points for synthetic modification to further optimize pharmacokinetic and pharmacodynamic properties.

This combination allows for a modular approach to drug design, as illustrated below.

G cluster_scaffold Core Scaffold Functionality cluster_functions Strategic Sites for Modification & Interaction Scaffold 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Hinge Pyrazolopyrimidine Core (ATP Mimic / Hinge Binding) Scaffold->Hinge Binds to Kinase Hinge Diversification C3-Iodo Group (Suzuki, Sonogashira, etc. for SAR Exploration) Scaffold->Diversification Enables Diversification Solubility C4/C6-Amino Groups (H-Bonding / Solubility / PK/PD Modulation) Scaffold->Solubility Modulates Properties

Caption: Synthetic workflow for the target scaffold.

Protocol 1.1: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

This two-step protocol first creates the diol intermediate, which is then chlorinated.

Step A: 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol

  • Combine 5-amino-1H-pyrazole-4-carboxamide (1 mole equivalent) and urea (10 mole equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 190 °C with stirring for 2 hours. The mixture will melt and then solidify.

  • Cool the reaction mixture to room temperature.

  • Add 10% aqueous potassium hydroxide solution to the solid mass until it dissolves, then carefully acidify with dilute hydrochloric acid to a pH of 4-5.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. [1] Step B: 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

  • To the dried 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 mole equivalent), add phosphorus oxychloride (POCl₃, 10-15 mole equivalents) in a flask equipped with a reflux condenser and a gas trap for HCl.

  • Heat the mixture to reflux (approx. 110 °C) for 4 hours. The reaction should become a clear solution.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a solid. [1]

Protocol 1.2: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

This protocol involves the conversion of the dichloro intermediate to the diamine, followed by regioselective iodination.

Step C: 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine

  • Place 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 mole equivalent) in a sealed pressure vessel.

  • Add a solution of ammonia in methanol (7N) or a similar alcoholic solvent. Caution: This reaction should be performed in a properly rated pressure vessel due to the generation of pressure.

  • Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.

Step D: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Target Scaffold)

  • Dissolve 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1 mole equivalent) in dimethylformamide (DMF).

  • Add N-Iodosuccinimide (NIS) (1.1-1.5 mole equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours under an inert atmosphere (e.g., Argon or Nitrogen). Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and pour it into water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the final target scaffold, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. This procedure is adapted from the successful iodination of the 4-amino analogue. [7]

PART 2: Application in Anticancer Drug Discovery

The synthesized 3-iodo scaffold is the starting point for creating a library of potential kinase inhibitors. The C3-iodo position is ideal for introducing diversity via Suzuki cross-coupling.

Protocol 2.1: Suzuki Cross-Coupling for Library Synthesis

This protocol provides a general method for coupling various boronic acids to the C3 position.

  • To a microwave vial or reaction flask, add 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1 mole equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 mole equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 mole equivalents).

  • Add a base, typically 2M aqueous sodium carbonate or potassium carbonate (3 mole equivalents).

  • Add a solvent mixture, such as 4:1 DMF/water or dioxane/water.

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the reaction in a microwave reactor at 100-140 °C for 15-60 minutes, or by conventional heating at 90 °C overnight.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 3-substituted pyrazolopyrimidine derivative.

Derivative ExampleTarget Kinase(s)Reported Potency (IC₅₀)Reference
Ibrutinib BTK0.5 nM[1]
Compound 33 FLT3, VEGFR2<10 nM (FLT3)[5]
SI306 Src1-5 µM (on GBM cells)[8]
Compound 12b EGFRWT, EGFRT790M0.016 µM (WT), 0.236 µM (T790M)[6][9]
Compound 23c RET<50 nM[10]

Table 1: Examples of potent anticancer agents developed from the pyrazolo[3,4-d]pyrimidine scaffold.

PART 3: In Vitro Biological Evaluation

Once a library of compounds is synthesized, the next critical step is to evaluate their biological activity. This typically involves an initial screen to assess the inhibition of the target kinase, followed by cellular assays to determine the effect on cancer cell viability and proliferation.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC₅₀ value of a compound against a specific protein kinase by measuring ATP consumption. [11] Principle: Kinase activity consumes ATP, converting it to ADP. A proprietary reagent is used to stop the kinase reaction and deplete remaining ATP. A second reagent converts the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal directly proportional to the initial kinase activity. Inhibitors will reduce this signal.

Materials:

  • Recombinant kinase of interest and its specific substrate peptide.

  • ATP solution.

  • Synthesized inhibitor compounds.

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture (at 2x final concentration). The final reaction volume is 10 µL.

  • Reaction Incubation: Incubate the plate at 30 °C or 37 °C for 60 minutes. The optimal time may need to be determined empirically.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract background (no kinase) from all wells.

    • Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 3.2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability, proliferation, and sensitivity to cytotoxic agents. [7][12] Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. [13]These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom tissue culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the inhibitor compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37 °C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. [12]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

PART 4: In Vivo Efficacy Evaluation

Promising compounds identified from in vitro screening must be evaluated in vivo to assess their therapeutic efficacy and potential toxicity in a whole-organism context. The most common preclinical models are human tumor xenografts in immunocompromised mice.

Protocol 4.1: Subcutaneous Human Tumor Xenograft Model

Principle: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., athymic nude or SCID mice). Once tumors are established, animals are treated with the test compound, and tumor growth is monitored over time to evaluate anti-tumor efficacy.

Materials:

  • 6-8 week old female athymic nude mice.

  • Cancer cell line of interest (e.g., MV4-11 for AML). [5]* Sterile PBS and Matrigel® (optional, can improve tumor take rate).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest, wash, and resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mouse using an approved method (e.g., isoflurane).

    • Disinfect the injection site on the right flank with 70% ethanol.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).

  • Tumor Growth and Grouping:

    • Monitor the health of the animals daily.

    • Begin measuring tumor size 2-3 times per week once tumors become palpable (typically 5-10 days post-injection). Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups (e.g., Vehicle control, Test Compound at various doses, Positive Control).

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the planned schedule (e.g., once daily by oral gavage). Record animal weights daily or 3 times per week to monitor for toxicity.

  • Efficacy Monitoring: Continue to measure tumor volumes 2-3 times per week. The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry) to confirm the compound's mechanism of action in vivo. [5]

Conclusion

The 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold represents a validated and highly adaptable platform for the discovery of next-generation anticancer therapeutics. Its inherent ability to mimic ATP, combined with the strategic placement of a reactive iodine atom, provides medicinal chemists with a powerful tool for rational drug design. The protocols outlined in this guide offer a comprehensive workflow, from the synthesis of this key intermediate to its elaboration and rigorous biological evaluation in both in vitro and in vivo settings. By leveraging this scaffold, researchers can efficiently generate and test novel kinase inhibitors, accelerating the journey from chemical synthesis to potential clinical candidates.

References

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). Clausius Scientific Press. Retrieved from [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). PubMed. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central (PMC). Retrieved from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Publications. Retrieved from [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). Hindawi. Retrieved from [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (n.d.). Anticancer Research. Retrieved from [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. Retrieved from [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]

  • Can anyone suggest a protocol for a kinase assay?. (2015). ResearchGate. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). NIH. Retrieved from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). NIH. Retrieved from [Link]

  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Nexus of B-Cell Pathology in Autoimmune Disease

Autoimmune diseases represent a significant challenge to human health, characterized by the immune system's erroneous attack on its own tissues. A central player in the pathology of many of these diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), is the B-lymphocyte.[1][2] The activation, proliferation, and differentiation of these B-cells into autoantibody-producing plasma cells are often driven by aberrant signaling through the B-cell receptor (BCR).[1][3][4] This makes the BCR signaling pathway a highly attractive target for therapeutic intervention.

A critical node within this pathway is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec kinase family.[5][6] BTK acts as a crucial signal transducer downstream of the BCR, and its activity is essential for B-cell maturation, activation, and survival.[7][8][9] Consequently, inhibiting BTK has emerged as a leading strategy to dampen pathogenic B-cell responses. The clinical success of BTK inhibitors in B-cell malignancies has paved the way for their investigation in autoimmune conditions.[10][11]

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors due to its ability to mimic the adenine ring of ATP.[12][13] This guide focuses on 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine , a key chemical intermediate poised for the synthesis of novel and potent BTK inhibitors. The strategic placement of the iodo group provides a versatile handle for chemical modifications, primarily through cross-coupling reactions, enabling the exploration of chemical space to develop next-generation therapeutics for autoimmune disease research.

The Scientific Rationale: Mechanism of BTK-Mediated B-Cell Activation

Upon engagement of the B-cell receptor (BCR) by an antigen (including autoantigens in autoimmune disease), a signaling cascade is initiated. This process begins with the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα/Igβ heterodimer by Src-family kinases like LYN. This creates docking sites for spleen tyrosine kinase (SYK), which, upon activation, phosphorylates several downstream adaptors.

This is where BTK plays its indispensable role. BTK is recruited to the plasma membrane and activated through phosphorylation. Activated BTK then phosphorylates and activates phospholipase C-gamma 2 (PLCγ2).[9] PLCγ2 activation leads to the generation of secondary messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and activate protein kinase C (PKC). These events culminate in the activation of transcription factors such as NF-κB, NFAT, and AP-1, which drive the expression of genes essential for B-cell proliferation, differentiation, survival, and cytokine production.[5][9]

In autoimmune diseases, this pathway is often chronically stimulated, leading to the survival of autoreactive B-cells and the production of autoantibodies that mediate tissue damage.[7][8] By inhibiting BTK, this entire downstream cascade can be effectively blocked, providing a powerful method to quell pathogenic B-cell activity without causing broad B-cell depletion.

Signaling Pathway Visualization

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN (Src-family kinase) BCR->LYN Activates SYK SYK LYN->SYK Activates BTK_mem BTK SYK->BTK_mem Recruits & Activates PLCg2 PLCγ2 BTK_mem->PLCg2 Phosphorylates & Activates Transcription Gene Transcription (Proliferation, Survival, Autoantibody Production) PLCg2->Transcription Downstream Signaling (Ca2+, PKC, NF-κB) BTK_cyto BTK BTK_cyto->BTK_mem Autoantigen Autoantigen Autoantigen->BCR Binds Inhibitor BTK Inhibitor (Derived from Pyrazolo[3,4-d]pyrimidine) Inhibitor->BTK_mem INHIBITS

Caption: BCR signaling pathway and the point of BTK inhibition.

Application I: Synthesis of Novel BTK Inhibitors

The primary application of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is as a foundational scaffold for creating diverse libraries of BTK inhibitors. The iodine atom at the 3-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the introduction of various aryl or heteroaryl groups, which can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties. The amine groups at positions 4 and 6 provide additional sites for modification to enhance molecular interactions within the BTK active site.

A common strategy for potent BTK inhibitors is covalent modification of the Cysteine-481 residue in the enzyme's active site. This is typically achieved by incorporating a reactive "warhead," such as an acrylamide moiety, into the inhibitor structure.

Generalized Synthetic Workflow

Synthesis_Workflow start 3-Iodo-1H-pyrazolo[3,4-d] pyrimidine-4,6-diamine step1 Suzuki Coupling (e.g., with a boronic acid containing the warhead precursor) start->step1 intermediate Coupled Intermediate step1->intermediate step2 Further Modification / Deprotection (e.g., at the 4- or 6-amino position) intermediate->step2 final_product Final Covalent BTK Inhibitor step2->final_product

Caption: Generalized synthetic workflow for BTK inhibitors.

Application II: In Vitro Characterization of Novel Inhibitors

Once synthesized, the novel compounds must be rigorously tested in vitro to determine their potency, selectivity, and cellular activity.

Protocol 1: Biochemical BTK Kinase Inhibition Assay (IC50 Determination)

Objective: To measure the half-maximal inhibitory concentration (IC50) of a synthesized compound against purified, recombinant BTK enzyme.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity. The ADP-Glo™ Kinase Assay (Promega) is a common method.[14]

Materials:

  • Recombinant human BTK enzyme (e.g., Promega, V2941)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[14]

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP at a concentration near the Km for BTK

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds (e.g., starting from 10 µM) in kinase buffer with a final DMSO concentration ≤1%.

  • Reaction Setup: In a 384-well plate, add 2 µL of BTK enzyme and 1 µL of the diluted test compound or DMSO vehicle control.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular BTK Target Engagement Assay

Objective: To confirm that the inhibitor binds to BTK within a cellular context and to determine its cellular potency (EC50).

Principle: A common method is an immunoassay that detects the phosphorylation of BTK at a key activation site (e.g., Tyr223). Effective inhibitors will prevent this auto-phosphorylation upon BCR stimulation.

Materials:

  • B-cell line (e.g., Ramos cells)

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • BCR stimulating agent (e.g., anti-IgM F(ab')2 fragment)

  • Test compounds dissolved in DMSO

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: Rabbit anti-phospho-BTK (Tyr223) and Rabbit anti-total-BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate Ramos cells (e.g., 1x10^6 cells/well) and starve them in serum-free media for 2-4 hours.

  • Inhibitor Incubation: Pre-incubate the cells with serial dilutions of the test compounds or DMSO vehicle for 1-2 hours.

  • BCR Stimulation: Stimulate the cells by adding anti-IgM (e.g., 10 µg/mL) for 10 minutes at 37°C.

  • Cell Lysis: Immediately lyse the cells on ice with lysis buffer.

  • Western Blotting:

    • Quantify total protein concentration in the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-BTK (Tyr223) and total BTK.

    • Incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities for p-BTK and total BTK. Normalize the p-BTK signal to the total BTK signal for each sample. Calculate the percent inhibition of phosphorylation relative to the stimulated DMSO control and determine the EC50 value.

Quantitative Data Summary
Compound IDTargetAssay TypeResult (IC50/EC50)
Reference Cmpd (Ibrutinib) BTKBiochemical Kinase Assay~0.5 nM[15]
Reference Cmpd (Ibrutinib) BTKCellular p-BTK Assay~11 nM[15]
Hypothetical Cmpd A BTKBiochemical Kinase AssayUser-determined value
Hypothetical Cmpd B BTKBiochemical Kinase AssayUser-determined value
Hypothetical Cmpd A BTKCellular p-BTK AssayUser-determined value
Hypothetical Cmpd B BTKCellular p-BTK AssayUser-determined value

Application III: In Vivo Evaluation in Preclinical Autoimmune Models

Promising compounds from in vitro testing must be evaluated in vivo to assess their efficacy, pharmacokinetics, and pharmacodynamics in a complex biological system.

Protocol 3: Efficacy Study in a Mouse Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of a novel BTK inhibitor in a mouse model of rheumatoid arthritis.

Principle: The CIA model is widely used for RA research. Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in adjuvant leads to the development of an inflammatory polyarthritis that shares pathological features with human RA. Efficacy is measured by a reduction in clinical signs of arthritis.[16]

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Calipers for paw thickness measurement

Procedure:

  • Disease Induction (Day 0): Anesthetize mice and immunize intradermally at the base of the tail with 100 µg of CII emulsified in CFA.

  • Booster Immunization (Day 21): Boost the mice with a second immunization of 100 µg of CII emulsified in IFA.

  • Monitoring and Dosing:

    • Begin monitoring mice daily for the onset of arthritis (redness and swelling in the paws) starting around Day 21.

    • Once mice develop initial signs of arthritis, randomize them into treatment groups (e.g., Vehicle control, Test Compound at various doses, Positive Control).

    • Administer the compound and vehicle daily via oral gavage.

  • Efficacy Assessments (perform 3 times weekly):

    • Clinical Score: Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=mild swelling/erythema, 2=moderate, 3=severe, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws using digital calipers.

  • Terminal Endpoints (e.g., Day 42):

    • Collect blood for measurement of anti-CII antibodies and inflammatory cytokines.

    • Harvest paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Analysis: Compare the mean clinical scores, paw thickness, and histological scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

In Vivo Experimental Workflow

InVivo_Workflow Day0 Day 0: Primary Immunization (CII + CFA) Day21 Day 21: Booster Immunization (CII + IFA) Day0->Day21 Day24 ~Day 24: Onset of Arthritis Day21->Day24 Dosing Daily Dosing (Vehicle or Inhibitor) Day24->Dosing Monitoring Clinical Scoring & Paw Measurement (3x per week) Dosing->Monitoring Day42 Day 42: Terminal Endpoint Analysis (Histology, Biomarkers) Dosing->Day42

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this challenging yet valuable heterocyclic building block. The unique structure of this pyrazolopyrimidine, rich in nitrogen atoms and featuring two amine groups, presents specific obstacles that can lead to low yields, catalyst deactivation, and complex side reactions.

This document moves beyond standard protocols to provide a deeper understanding of the reaction's mechanics, offering a structured approach to troubleshooting and optimization based on field-proven insights and established chemical principles.

Troubleshooting Guide: Diagnosing & Solving Common Issues

This section addresses the most frequent problems encountered during the Suzuki coupling of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine in a direct question-and-answer format.

Q1: My reaction shows no conversion, or the yield is extremely low (<10%). What are the primary causes?

A1: A stalled reaction with this substrate is most often due to catalyst deactivation (poisoning) or sub-optimal reaction conditions . The pyrazolopyrimidine core, with its multiple basic nitrogen atoms (pyrazole NH, pyrimidine nitrogens, and two exocyclic amines), can act as a strong ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1][2][3]

Initial Diagnostic Steps:

  • Confirm Reagent Integrity: Ensure your boronic acid is not degraded (protodeboronated) and that the palladium catalyst has not been oxidized. A test reaction with a simple, reliable substrate pair (e.g., iodobenzene and phenylboronic acid) can confirm catalyst activity.[4]

  • Verify Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) species, halting the catalytic cycle.[5] Ensure your solvents are thoroughly degassed and that the reaction vessel was properly purged with argon or nitrogen before adding the catalyst.[6]

  • Assess Solubility: The starting material can have poor solubility in purely organic solvents.[2] If your reaction mixture is not homogeneous, the reaction kinetics will be severely hindered.

Troubleshooting Flowchart:

G start Low/No Conversion cat_poison Is your catalyst system optimized for N-heterocycles? start->cat_poison inert Was the reaction run under a strictly inert atmosphere? cat_poison->inert Yes sol_cat Action: Switch to bulky phosphine ligands (e.g., XPhos, SPhos) or use a robust precatalyst. cat_poison->sol_cat No reagents Are all reagents (boronic acid, base, solvent) pure and dry? inert->reagents Yes sol_inert Action: Improve degassing protocol (e.g., freeze-pump-thaw) and maintain positive Ar/N2 pressure. inert->sol_inert No temp Is the reaction temperature high enough? reagents->temp Yes sol_reagents Action: Use fresh, high-purity reagents. Dry solvents and finely grind the base. reagents->sol_reagents No sol_temp Action: Incrementally increase temperature (e.g., 90°C -> 110°C). Consider microwave heating. temp->sol_temp No no1 No yes1 Yes no2 No yes2 Yes no3 No yes3 Yes

Caption: Troubleshooting flowchart for low/no conversion.

Q2: I'm observing significant side products, primarily the de-iodinated starting material and homocoupled boronic acid. How can I suppress these?

A2: The formation of these side products points to specific competing reaction pathways that can be minimized by adjusting your reaction parameters.

  • De-iodination (Proto-dehalogenation): This occurs when the iodo-pyrazolopyrimidine is reduced to the corresponding C-H compound. While more common with chloro and bromo derivatives, it can happen with iodo compounds under certain conditions, especially if sources of hydride are present.[7]

    • Solution: Ensure high-purity, anhydrous solvents. The choice of phosphine ligand can also influence this pathway.

  • Homocoupling (Glaser-type reaction): This side reaction forms a biaryl product from two molecules of your boronic acid. It is often promoted by the presence of oxygen.[2][5]

    • Solution: Rigorous exclusion of oxygen is the most effective strategy. Ensure thorough degassing of your reaction mixture. Using a slight excess of the aryl iodide relative to the boronic acid can also disfavor homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, where a proton source (like water) replaces the boron group.[2][8] This side reaction is particularly problematic with electron-deficient heteroaryl boronic acids and at higher temperatures.[8]

    • Solution: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the reaction is not heated for an unnecessarily long time. Running the reaction under anhydrous conditions can sometimes help, though water is often necessary to dissolve the base.[2]

Q3: The reaction works, but the yield is inconsistent between batches. What causes this variability?

A3: Reproducibility issues with this substrate often trace back to three key areas:

  • Base Quality and Form: The physical form and hydration state of the inorganic base are critical. For bases like K₂CO₃ or K₃PO₄, using a finely powdered, anhydrous form is essential for consistent results.[9][10] Inconsistent grinding or exposure to moisture can lead to variable reaction rates.

  • Catalyst Loading and Purity: The catalyst is used in small amounts, so precise measurement is key. The purity of the catalyst is also paramount; older bottles of Pd(PPh₃)₄, for example, can contain oxidized palladium and phosphine oxide, reducing the concentration of the active species.[4]

  • Water Content in Solvents: In biphasic systems (e.g., dioxane/water), the ratio of organic solvent to water is a critical parameter that must be precisely controlled.[11] This ratio affects the solubility of the base and the rate of transmetalation.

Frequently Asked Questions (FAQs)

Catalyst & Ligand Selection

Q: What is the best palladium catalyst system for coupling with this N-rich heterocycle?

A: Standard catalysts like Pd(PPh₃)₄ can be effective but are susceptible to deactivation.[12] For more robust and higher-yielding reactions, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.[2][13] These ligands form stable, coordinatively saturated palladium complexes that accelerate the oxidative addition and reductive elimination steps while sterically shielding the palladium center from coordinating to the substrate's nitrogen atoms.[2]

Catalyst/Ligand SystemKey AdvantagesCommon Loading
Pd₂(dba)₃ + XPhos/SPhos Excellent for N-heterocycles, high turnover, good stability.1-5 mol% Pd, 1.1-1.2x Ligand
Buchwald Precatalysts Air-stable, ensure reliable formation of the active Pd(0) species.[1]1-5 mol%
Pd(PPh₃)₄ Commonly available, works for many systems.5-10 mol%
Pd/PCy₃ Effective for coupling nitrogen-containing boronic acids.[13]2-5 mol%
Base & Solvent Choice

Q: Which base and solvent combination should I start with?

A: A biphasic solvent system with a suitable inorganic base is the most common and effective starting point. The base's primary role is to form a nucleophilic "ate" complex with the boronic acid, which is necessary for the transmetalation step.[14]

BaseRecommended Solvent(s)Comments
K₃PO₄ 1,4-Dioxane/H₂O, THF/H₂OStrong, effective base for challenging couplings.[1][13]
K₂CO₃ DMF/H₂O, Dioxane/H₂O, EtOH/H₂OA widely used, cost-effective choice.[9][12]
Cs₂CO₃ 1,4-Dioxane/H₂O, TolueneHighly effective but more expensive; good for base-sensitive substrates.[5]

A typical starting solvent ratio is 4:1 or 5:1 organic solvent to water . This ratio often provides a good balance for dissolving the organic substrates and the inorganic base.[10][12]

Experimental Workflow

Q: Can you provide a reliable, step-by-step starting protocol?

A: Absolutely. This general protocol is a robust starting point that can be optimized for your specific boronic acid partner.

General Experimental Workflow Diagram:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Workup A 1. Add Solids: - Pyrazolopyrimidine (1 eq) - Boronic Acid (1.2-1.5 eq) - Base (2-3 eq) B 2. Seal & Purge: Seal vessel, evacuate and backfill with Ar/N2 (3x) A->B C 3. Add Solvents: Inject degassed organic solvent and water B->C D 4. Add Catalyst: Add Pd catalyst under positive Ar/N2 flow C->D E 5. Heat & Monitor: Heat to 80-100 °C. Monitor by TLC/LC-MS D->E F 6. Quench & Extract: Cool, dilute with EtOAc, wash with H2O/brine E->F G 7. Purify: Dry organic layer and purify by column chromatography F->G

Caption: General workflow for the Suzuki coupling experiment.

Detailed Starting Protocol
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inerting: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or high-purity nitrogen. Repeat this cycle three times.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by sparging with argon for 20-30 minutes or by using three freeze-pump-thaw cycles. Add the degassed solvent to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or the precatalyst/ligand combination.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodide is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

References

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(38), 12103–12111. [Link]

  • Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4995. [Link]

  • Ahmed, M., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 243, 114775. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]

  • ResearchGate. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]

  • Krol, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345–12359. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

  • Tomašič, T., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2841. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(10), 1689-1699. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem Compound Database. [Link]

  • ACS Publications. (2022). PdAu Nanosheets for Visible-Light-Driven Suzuki Cross-Coupling Reactions. ACS Applied Nano Materials. [Link]

  • Avanthay, M., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • National Institutes of Health. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction. [Link]

  • National Institutes of Health. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • National Institutes of Health. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. [Link]

Sources

Technical Support Center: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction

3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors. Its value lies in the strategic placement of the iodo group, which facilitates further functionalization through cross-coupling reactions. However, the synthesis, primarily involving the direct iodination of the electron-rich 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine core, is often accompanied by the formation of closely related byproducts. These impurities can complicate downstream reactions and purification, demanding a robust understanding of the reaction mechanism and meticulous control over reaction parameters.

This guide provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting manual and answers to frequently asked questions. Our goal is to empower you to anticipate, identify, and mitigate the formation of common byproducts, ensuring the synthesis of high-purity material.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and direct route to 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the electrophilic iodination of the parent diamine. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation, typically in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1][2]

The Core Reaction: Electrophilic Aromatic Substitution

The pyrazolo[3,4-d]pyrimidine scaffold is an electron-rich heterocyclic system. The pyrazole ring, in particular, is susceptible to electrophilic attack. The iodination is highly regioselective for the C3 position.

Causality of C3 Regioselectivity: The preference for iodination at the C3 position is a result of electronic factors. The nitrogen atoms in the pyrazole ring, along with the activating amino groups on the pyrimidine ring, direct the electrophile (I+) to this position. The C3 carbon bears the highest electron density, making it the most nucleophilic and reactive site for electrophilic attack. Alternative positions are significantly less favored, making regioisomeric byproducts rare under controlled conditions.[3]

Synthesis_Byproducts cluster_byproducts Common Byproduct Formation Paths SM 1H-Pyrazolo[3,4-d]pyrimidine- 4,6-diamine (SM) Reagent + N-Iodosuccinimide (NIS) (1.0-1.2 equiv) DMF, 40-60 °C SM->Reagent Product 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine- 4,6-diamine (Target Product) Reagent->Product Main Reaction Path (Desired) Byproduct1 Unreacted Starting Material (Byproduct A) Reagent->Byproduct1 Incomplete Reaction (Low Temp / Short Time) Byproduct2 3,X-Diiodo Species (Byproduct B) Reagent->Byproduct2 Over-iodination (Excess NIS / High Temp) Byproduct3 Succinimide (Reagent Byproduct) Reagent->Byproduct3 Stoichiometric Byproduct

Sources

Technical Support Center: Navigating Solubility Challenges of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine derivatives. This document addresses the common yet critical challenge of solubility for this important class of molecules. While your query specified 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, the vast majority of published research and supplier data focuses on the closely related analog, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 151266-23-8).[1][2][3][4] The principles and techniques discussed herein are founded on the properties of this well-documented compound and are broadly applicable to the entire pyrazolo[3,4-d]pyrimidine scaffold, which is foundational in the development of kinase inhibitors and other therapeutics.[2][5]

These compounds are characterized by their rigid, heterocyclic structure, which contributes to their potent biological activity but also results in poor aqueous solubility. This guide provides a structured, experience-driven approach to help you overcome these solubility hurdles, ensuring reliable and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions regarding the handling and solubility of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Q1: What are the general solubility characteristics of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

This compound is highly soluble in polar aprotic organic solvents but exhibits very limited solubility in water and non-polar organic solvents. This profile is typical for many kinase inhibitors and heterocyclic compounds used in drug discovery. While specific quantitative data is sparse, empirical evidence indicates that Dimethyl Sulfoxide (DMSO) is the most effective and commonly used solvent for creating stock solutions.[6][7]

Data Summary: Qualitative Solubility in Common Laboratory Solvents

SolventTypeExpected SolubilityRationale & Comments
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Recommended for primary stock solutions. Forms strong hydrogen bond acceptor interactions.
Dimethylformamide (DMF) Polar AproticHigh Similar to DMSO. A suitable alternative, though often more toxic.
Ethanol (EtOH) Polar ProticLow to Moderate May require heating. Risk of precipitation upon aqueous dilution is high.
Methanol (MeOH) Polar ProticLow Less effective than ethanol due to higher polarity.
Water Polar ProticVery Low / Insoluble The hydrophobic pyrazolopyrimidine core limits interaction with water molecules.[6][7]
Acetonitrile (ACN) Polar AproticLow Generally not a suitable primary solvent.
Dichloromethane (DCM) Non-polarVery Low / Insoluble Lacks the polarity needed to effectively solvate the molecule.

Q2: Why is this class of compounds often poorly soluble in aqueous solutions?

The low aqueous solubility is a direct consequence of the molecule's chemical structure. The fused aromatic pyrazolo[3,4-d]pyrimidine ring system is planar and hydrophobic. While the amine groups offer some hydrogen bonding capability, the large, non-polar surface area of the core structure dominates, making it energetically unfavorable for the molecule to dissolve in the highly ordered hydrogen-bonding network of water. This often leads to high crystal lattice energy, which must be overcome for dissolution to occur.

Q3: What is the recommended procedure for preparing a primary stock solution?

For maximum concentration and stability, DMSO is the solvent of choice.

  • Step 1: Accurately weigh the desired amount of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine powder.

  • Step 2: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 50 mM).

  • Step 3: To facilitate dissolution, gently vortex the vial. If needed, you can use a sonicating water bath for 5-10 minutes.

  • Step 4: Ensure the solution is completely clear with no visible particulates before storing.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in desiccated conditions.

Q4: I need to avoid DMSO in my experiment. What are my options?

Avoiding DMSO is a common requirement, especially for in vivo studies or sensitive cell-based assays. This requires more advanced formulation strategies, which are detailed in the Troubleshooting Guide below. The primary options include using co-solvents, modifying the pH of the vehicle, or employing formulation excipients like cyclodextrins.[8][9][10]

Section 2: Troubleshooting Guide: Common Solubility Issues

This guide provides a systematic approach to resolving the most frequent solubility problems encountered in the lab.

Issue 1: Precipitation upon Aqueous Dilution

Scenario: "I successfully dissolved my compound in DMSO at 50 mM, but when I diluted it 1:1000 into my cell culture media (final concentration 50 µM), a precipitate formed immediately."

Causality: This is a classic case of "solvent crash-out." The compound is thermodynamically stable in the high-concentration organic solvent (DMSO) but is supersaturated and thermodynamically unstable in the final, predominantly aqueous environment. The DMSO concentration is too low in the final solution to keep the compound dissolved.

Solutions:

Workflow for Troubleshooting Precipitation

G start Precipitation Observed in Aqueous Medium q1 Is the final DMSO concentration >1%? start->q1 sol1 Decrease stock concentration or increase final DMSO %. (See Protocol 1) q1->sol1 No q2 Can the experimental system tolerate co-solvents? q1->q2 Yes sol2 Test co-solvent systems (e.g., PEG 400, Ethanol). (See Protocol 2) q2->sol2 Yes q3 Is pH modification an option? q2->q3 No sol3 Formulate with pH-adjusted buffers. (See Protocol 3) q3->sol3 Yes end Use advanced formulation (e.g., Cyclodextrins). (See Protocol 4) q3->end No

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Requirement for a Purely Aqueous Formulation

Scenario: "For my animal study, the injection vehicle must be aqueous-based, with no DMSO or other harsh organic solvents allowed."

Causality: The inherent hydrophobicity of the pyrazolo[3,4-d]pyrimidine core prevents direct dissolution in standard aqueous buffers like saline or PBS.

Solutions:

This challenge requires altering the vehicle to make it more hospitable to the compound.

Decision Tree for Aqueous Formulation

G start Need Aqueous Formulation (No Organic Solvents) q1 Does the compound have ionizable groups (pKa)? start->q1 sol1 Utilize pH Modification: Create acidic or basic buffer. (See Protocol 3) q1->sol1 Yes q2 Is the required concentration low (<1 mg/mL)? q1->q2 No sol2 Test Cyclodextrin Complexation: (e.g., HP-β-CD). (See Protocol 4) q2->sol2 Yes end Advanced Formulation Required: - Amorphous Solid Dispersion - Lipid-based systems (SEDDS) - Nanosuspension q2->end No

Caption: Decision process for aqueous formulation strategies.

Issue 3: Compound Degradation During Dissolution

Scenario: "I tried warming the solvent to dissolve my compound faster, but the solution turned yellow and my analysis shows impurities."

Causality: While heat increases the kinetic energy of solvent molecules and can promote dissolution, many complex organic molecules are thermally labile.[11][12] The energy input from aggressive heating can break chemical bonds, leading to degradation. The dissolution of most solids is an endothermic process, meaning it absorbs heat, which is why warming helps; however, this must be balanced against compound stability.[13][14]

Solutions:

The key is to introduce energy into the system gently.

  • Gentle, Controlled Heating: Instead of a hot plate, use a precisely controlled water bath set to a lower temperature (e.g., 37°C). This provides uniform, gentle heating.

  • Sonication: A sonicating bath is an excellent tool. It uses high-frequency sound waves to create micro-cavitations in the solvent, which agitate the system at a molecular level and break up solid particles without generating significant heat.

  • Combination Approach: The most effective method is often a combination of gentle warming and sonication. See Protocol 5 for a detailed procedure.

Comparison of Solubility Enhancement Techniques

TechniqueProsConsBest For
Co-solvency Simple, effective for moderate increases in solubility.[8][15]Potential for solvent toxicity, risk of precipitation upon dilution.In vitro assays, preclinical formulations.
pH Modification Can dramatically increase solubility for ionizable drugs.Only works for compounds with suitable pKa, risk of compound instability at pH extremes.Aqueous formulations of acidic or basic compounds.
Cyclodextrins Significant solubility enhancement, masks taste, can improve stability.[9]Can be expensive, may alter pharmacokinetics.Oral and parenteral formulations.
Sonication Reduces need for heat, minimizes degradation.May not be sufficient for highly insoluble compounds on its own.Thermally sensitive compounds.

Section 3: Detailed Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration

Objective: To find the highest percentage of DMSO that can be used in your final experimental medium without causing artifacts or toxicity.

  • Materials: Your experimental system (e.g., A549 cells in DMEM), DMSO, appropriate assay readout (e.g., MTT or CellTiter-Glo® for viability).

  • Procedure:

    • Prepare a series of your experimental medium containing increasing concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).

    • Include a "no DMSO" control.

    • Expose your cells/system to these conditions for the duration of your experiment.

    • Perform your viability or functional assay.

  • Analysis: Plot the assay signal versus DMSO concentration. The highest concentration that does not cause a significant change from the "no DMSO" control is your maximum tolerated level. This allows you to adjust your stock concentration accordingly to avoid precipitation.

Protocol 2: Screening for an Effective Co-solvent System

Objective: To identify a co-solvent that improves the solubility of the compound in an aqueous vehicle.

  • Materials: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, DMSO, potential co-solvents (Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol), aqueous buffer (e.g., PBS).

  • Procedure:

    • Prepare a 10 mM stock of the compound in 100% DMSO.

    • Create a series of co-solvent vehicles. For example:

      • Vehicle A: 10% DMSO / 40% PEG 400 / 50% PBS

      • Vehicle B: 10% DMSO / 40% PG / 50% PBS

      • Vehicle C: 10% Ethanol / 90% PBS

    • Add the compound stock to each vehicle to achieve the final desired concentration.

    • Vortex thoroughly.

    • Visually inspect for clarity immediately and after 1 hour at room temperature. A clear, stable solution indicates a successful co-solvent system.

Protocol 3: Solubility Enhancement via pH Modification

Objective: To determine if altering the pH of the vehicle can increase compound solubility.

  • Materials: Compound, 0.1 M Citrate buffer (pH 3-6), 0.1 M Phosphate buffer (pH 6-8), 0.1 M Glycine-NaOH buffer (pH 8-10).

  • Procedure:

    • Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a suitable method (e.g., HPLC-UV).

  • Analysis: A significantly higher concentration in one of the buffers indicates that pH modification is a viable strategy. The pyrimidine and pyrazole rings contain basic nitrogens, so solubility is likely to increase at a lower pH where these nitrogens can be protonated.

Protocol 4: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase aqueous solubility by forming an inclusion complex with a cyclodextrin.

  • Materials: Compound, HP-β-CD, deionized water.

  • Procedure:

    • Prepare a solution of HP-β-CD in water (e.g., 20% w/v).

    • Slowly add the solid compound powder to the HP-β-CD solution while vortexing or stirring.

    • Sonicate the mixture for 30-60 minutes to facilitate complexation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

    • Analyze the filtrate concentration via HPLC-UV to determine the solubility enhancement.

Protocol 5: Gentle Dissolution for Thermally Labile Compounds

Objective: To dissolve the compound in an organic solvent while minimizing the risk of thermal degradation.

  • Materials: Compound, desired solvent (e.g., DMSO).

  • Equipment: Sonicating water bath with temperature control.

  • Procedure:

    • Add the solid compound and solvent to a suitable vial.

    • Set the sonicating water bath to a low temperature (e.g., 30-37°C).

    • Place the vial in the bath and sonicate in short bursts (e.g., 5-10 minutes).

    • After each burst, remove the vial and vortex. Visually inspect for dissolution.

    • Repeat until the solution is completely clear. Do not exceed a total sonication time that causes the bulk solution temperature to rise significantly.

References

  • Wikipedia. (n.d.). Cosolvent.
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • Vignali, D., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecules, 23(2), 334. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Vignali, D., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. Retrieved from [Link]

  • CymitQuimica. (2024, December 19). Safety Data Sheet - 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • ChemicalBook. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, May 14). Safety Data Sheet - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.
  • Pharmaffiliates. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS No : 151266-23-8. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Bridge Organics. (n.d.). 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine.
  • Dove Research & Analytics Laboratory. (n.d.). Product - 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Plantz, B., et al. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Available from: [Link] dissolution-and-solubility/

  • Pure Chemistry Scientific Inc. (n.d.). 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS NO 151266-23-8. Retrieved from [Link]

  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility.
  • Preclinical Research CRO. (n.d.). 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • BLDpharm. (n.d.). 151266-23-8|3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • LGC Standards. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Bioorganic & Medicinal Chemistry Letters. (2003). 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells.

Sources

Technical Support Center: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you improve your yield and purity.

Synthesis Overview

The target compound, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, is typically synthesized via an electrophilic iodination of the parent diamine scaffold. The C3 position of the pyrazole ring is electron-rich, making it susceptible to attack by an electrophilic iodine source. The most common and effective reagent for this transformation is N-Iodosuccinimide (NIS) in a polar apric solvent like N,N-Dimethylformamide (DMF).

Synthesis_Workflow A 1H-Pyrazolo[3,4-d]pyrimidine- 4,6-diamine (Starting Material) B Reagents: N-Iodosuccinimide (NIS) Solvent: DMF A->B + C Reaction Conditions: Heat (e.g., 60-80°C) Inert Atmosphere (N2/Ar) B->C Apply D Workup & Isolation: Cooling & Precipitation Filtration Washing (e.g., cold EtOH) C->D Process E 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine- 4,6-diamine (Final Product) D->E Yields

Caption: General workflow for the iodination of the pyrazolopyrimidine core.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that you may encounter during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix them?

A1: Low yield is a frequent issue that can stem from several factors. Here’s a systematic approach to diagnosing the problem:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion due to insufficient time, temperature, or reagent stoichiometry. While some protocols suggest heating at 60°C, others may require up to 80°C to drive the reaction forward[1].

    • Solution:

      • Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. A good mobile phase to start with is a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5).

      • Optimize Temperature: If the reaction stalls, consider incrementally increasing the temperature by 10°C.

      • Check Stoichiometry: Ensure you are using a slight excess of NIS (typically 1.1 to 1.5 equivalents). Using too little will result in unreacted starting material.

      • Extend Reaction Time: If monitoring shows a slow but steady conversion, extend the reaction time. Some protocols run overnight to ensure completion.

  • Reagent Quality:

    • Cause: N-Iodosuccinimide (NIS) is sensitive to light and moisture and can decompose over time, reducing its activity. Similarly, residual water in the DMF solvent can interfere with the reaction.

    • Solution:

      • Use High-Quality NIS: Use a freshly opened bottle of NIS or material that has been stored properly in the dark and under dry conditions. The powder should be a bright yellow color; darker discoloration may indicate decomposition[2].

      • Ensure Anhydrous Conditions: Use anhydrous DMF. If the solvent is from a previously opened bottle, consider using a fresh, sealed bottle or drying it over molecular sieves. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent moisture ingress.

  • Product Loss During Workup:

    • Cause: The product, while generally a solid, may have some solubility in the solvents used for washing and precipitation, leading to losses.

    • Solution:

      • Precipitation: Ensure the reaction mixture is cooled completely (e.g., in an ice bath) before filtration to maximize precipitation.

      • Washing Solvent: When washing the filtered solid, use a minimal amount of cold solvent (e.g., ethanol or diethyl ether) to remove impurities like succinimide without dissolving a significant amount of the product.

Q2: My final product is impure. How can I identify and remove common contaminants?

A2: Purity is critical for subsequent steps. Here are the most common impurities and how to deal with them:

  • Unreacted Starting Material:

    • Identification: This will appear as a separate, typically more polar spot on a TLC plate compared to the product. Its presence can be confirmed by LC-MS.

    • Removal: If a large amount is present, the reaction was incomplete (see Q1). For small amounts, purification by column chromatography is effective. A silica gel column with a DCM/Methanol gradient can separate the more polar starting material from the iodinated product[3].

  • Succinimide Byproduct:

    • Identification: This is a byproduct from NIS. It is highly polar and generally soluble in the reaction and washing solvents.

    • Removal: A thorough wash of the filtered product solid with a suitable solvent (like cold ethanol or water, if product solubility allows) is usually sufficient to remove most of the succinimide.

  • Over-iodinated Products (e.g., di-iodo species):

    • Identification: These will appear as less polar spots on a TLC plate. LC-MS analysis will show a mass corresponding to the addition of a second iodine atom.

    • Cause: This occurs when an excess of NIS is used or the reaction conditions are too harsh (e.g., excessively high temperature). The pyrazole ring is activated by the amino groups, making it susceptible to further iodination[4].

    • Removal:

      • Prevention: Carefully control the stoichiometry of NIS (use closer to 1.1 equivalents). Avoid unnecessarily high temperatures.

      • Purification: Column chromatography is the most reliable method for separating mono- and di-iodinated products[3].

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc incomplete Problem: Incomplete Reaction (High % of Starting Material) check_tlc->incomplete Mainly Starting Material Present side_products Problem: Side Products Formed (Multiple Spots) check_tlc->side_products Multiple New Spots workup_loss Problem: Workup Loss (Clean reaction, low isolated yield) check_tlc->workup_loss Clean Conversion solution_incomplete Solution: - Increase temperature/time - Check NIS quality/stoichiometry - Ensure anhydrous conditions incomplete->solution_incomplete solution_side_products Solution: - Lower reaction temperature - Reduce NIS equivalents (to ~1.1) - Purify via column chromatography side_products->solution_side_products solution_workup_loss Solution: - Ensure complete cooling before filtration - Use minimal cold solvent for washing workup_loss->solution_workup_loss

Caption: A decision tree for troubleshooting low yield in the iodination reaction.

Frequently Asked Questions (FAQs)

Q1: Why is N-Iodosuccinimide (NIS) the preferred iodinating agent?

A1: NIS is an excellent source of electrophilic iodine (I+). It is a stable, crystalline solid that is easier and safer to handle than alternatives like molecular iodine (I₂) with an oxidant or iodine monochloride (ICl)[5][6]. Its reactivity can be tuned by reaction conditions, and the succinimide byproduct is generally easy to remove during workup.

Q2: What is the role of DMF, and can other solvents be used?

A2: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is effective at dissolving the pyrazolopyrimidine starting material and the NIS reagent, facilitating a homogeneous reaction. While other polar aprotic solvents like DMAc (N,N-Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone) could potentially be used, DMF is the most commonly cited and validated solvent for this specific transformation[1].

Q3: How critical is temperature control?

A3: Temperature control is very important. While heat is required to initiate and sustain the reaction, excessive temperatures (e.g., >100°C) can lead to the formation of byproducts, including over-iodinated species and potential solvent degradation[7]. A temperature range of 60-80°C is generally found to be the optimal balance between reaction rate and selectivity[1].

Q4: How can I confirm the regioselectivity of the iodination at the C3 position?

A4: The iodination is highly regioselective for the C3 position due to the electronic properties of the pyrazolo[3,4-d]pyrimidine ring system. Confirmation is best achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum of the product, the characteristic singlet corresponding to the C3-H proton of the starting material will be absent. Further confirmation can be obtained using 2D NMR techniques like HMBC to show correlations between the iodine-bearing carbon (C3) and nearby protons.

Q5: What are the key safety precautions?

A5: Standard laboratory safety practices should always be followed.

  • N-Iodosuccinimide (NIS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood[8].

  • N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant and is a suspected teratogen. Always handle in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Reaction Heating: Use a controlled heating source like a heating mantle or an oil bath with a temperature controller to avoid overheating.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

This protocol is a synthesized methodology based on established procedures for similar compounds[1].

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1.0 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of starting material).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq.) to the stirred solution in one portion.

  • Heating: Heat the reaction mixture to 70°C using a pre-heated oil bath.

  • Monitoring: Stir the reaction at 70°C and monitor its progress by TLC (e.g., 95:5 DCM:MeOH). The reaction is typically complete within 4-12 hours, once the starting material spot is no longer visible.

  • Workup:

    • Once complete, remove the flask from the heat and allow it to cool to room temperature.

    • Place the flask in an ice bath for 30-60 minutes to promote precipitation of the product.

    • Collect the resulting solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small volume of cold ethanol to remove residual DMF and succinimide.

    • Wash the cake with a small volume of diethyl ether.

  • Drying: Dry the collected solid under high vacuum to obtain the crude 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Characterization Guidelines

  • ¹H NMR: Acquire a spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The key diagnostic feature is the disappearance of the singlet peak for the C3 proton, which is typically found around 8.0-8.5 ppm in the starting material. The signals for the amine protons should remain.

  • Mass Spectrometry (MS): Use ESI+ mode. The observed mass should correspond to the calculated mass of the iodinated product ([M+H]⁺). The isotopic pattern for iodine will be clearly visible.

  • ¹³C NMR: The signal for the C3 carbon will shift significantly downfield upon iodination due to the C-I bond.

Data Summary Table
ParameterRecommended ConditionRationale / Reference
Starting Material 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineParent scaffold for iodination.
Iodinating Agent N-Iodosuccinimide (NIS)Effective, stable, and safe electrophilic iodine source[5].
Stoichiometry 1.1 - 1.5 eq. NISEnsures complete conversion without promoting over-iodination[9].
Solvent Anhydrous DMFGood solubility for reactants, facilitating a homogeneous reaction[1].
Temperature 60 - 80 °COptimal balance between reaction rate and preventing side reactions[1].
Atmosphere Inert (N₂ or Ar)Prevents moisture, which can deactivate NIS and interfere with the reaction.
Workup Cold precipitation, washing with cold EtOHMaximizes product isolation and removes soluble impurities[7].
References
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health. [Link]

  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (n.d.). Wiley Online Library. [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). MDPI. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). Clausius Scientific Press. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. (n.d.). Taylor & Francis Online. [Link]

  • N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. (n.d.). MDPI. [Link]

  • Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the lodination of deactivated arenes. (n.d.). ResearchGate. [Link]

  • Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents. (n.d.). PubMed. [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (n.d.). National Institutes of Health. [Link]

  • Rapid purification of iodinated ligands for cyclic nucleotide radioimmunoassays. (n.d.). PubMed. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (n.d.). National Institutes of Health. [Link]

  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. [Link]

  • N-Iodosuccinimide. (n.d.). Wikipedia. [Link]

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. (n.d.). PubChem. [Link]

  • n-iodosuccinimide. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Derivatization of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. This scaffold is a cornerstone in many medicinal chemistry programs, particularly in the development of kinase inhibitors.[1][2][3][4] However, its rich functionality presents unique challenges. This guide is structured to provide direct, experience-based solutions to the common side reactions and challenges encountered during its chemical modification.

The core structure of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine contains multiple reactive sites. Understanding the competition between these sites is critical for achieving the desired chemical outcome.

Caption: Potential reactive sites on the core scaffold.

Troubleshooting Guide

This section addresses specific problems observed during experimentation, providing causal explanations and actionable protocols for mitigation.

Problem 1: Low yield of C3-coupled product (e.g., Suzuki, Sonogashira) and isolation of an N-alkylated or N-arylated isomer.

This is the most frequently encountered issue. When performing reactions intended for the C3-iodo position, a significant portion of the starting material is consumed by a side reaction on the pyrazole nitrogen.

Q: Why am I getting N-arylation/alkylation instead of the desired C-C cross-coupling?

A: The N-H protons on the pyrazole ring are acidic, and under the basic conditions required for most cross-coupling reactions, a pyrazolide anion is formed. This anion is a potent nucleophile. The two nitrogen atoms of the pyrazole ring have similar electronic properties, making regioselective N-functionalization challenging.[5] Often, the kinetic site of attack for many electrophiles is one of the pyrazole nitrogens, leading to a mixture of N1 and N2 isomers. This side reaction is particularly prevalent in palladium-catalyzed reactions where the desired C-I bond activation may be slower than the undesired N-arylation.

Causality & Mitigation Strategies:

  • Steric Hindrance: The regioselectivity of N-alkylation is highly sensitive to steric effects.[6] The C4-amino group provides some steric bulk, which may slightly disfavor reaction at the adjacent N1 position compared to the N2 position. However, this is often insufficient to prevent the side reaction entirely.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are required to facilitate the catalytic cycle of cross-coupling.[7][8] However, bases like NaH, K₂CO₃, or Cs₂CO₃ readily deprotonate the pyrazole N-H, increasing its nucleophilicity. The counter-ion of the base can also influence selectivity.[5]

  • Protecting Groups: The most robust solution is to protect the pyrazole nitrogen before attempting cross-coupling. This eliminates the nucleophilic site, directing the reaction exclusively to the C3-iodo position.

Recommended Protocol: N-Protection with SEM Chloride

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it is stable to the basic conditions of many cross-coupling reactions and can be removed under mild acidic or fluoride-mediated conditions.

Step-by-Step Protocol:

  • Dissolution: Suspend 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.1 M).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt should be observed.

  • Protection: Cool the reaction mixture back to 0 °C. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-SEM protected product. This product can now be used in subsequent cross-coupling reactions.

Problem 2: Significant formation of the deiodinated product, pyrazolo[3,4-d]pyrimidine-4,6-diamine.

During a cross-coupling reaction, you observe a major byproduct that corresponds to the mass of your starting material minus iodine.

Q: What is causing the loss of the iodo group from my starting material?

A: This side reaction is known as reductive dehalogenation or hydrodehalogenation. In the context of a palladium-catalyzed cross-coupling cycle, it occurs when the oxidative addition product, LₙPd(Ar)I, is intercepted by a hydride source before it can undergo transmetalation with the coupling partner.[9]

Common Sources of Hydride:

  • Solvents: Alcohols (e.g., isopropanol) or even THF can act as hydride donors under certain conditions.

  • Reagents: Some bases or additives can generate hydride species. Formate salts, if present as impurities or used as reagents, are potent hydride donors.

  • Amine Substrates: The amine groups on the substrate itself or added amine reagents can, in some cases, facilitate β-hydride elimination from the palladium complex, although this is less common for aryl halides.[9]

Mitigation Strategies:

StrategyRationaleRecommended Action
Solvent Choice Use anhydrous, aprotic solvents that are poor hydride donors.Switch from alcoholic solvents to dioxane, DME, or toluene. Ensure solvents are rigorously dried.
Base Purity Ensure the base is free from formate or other reducing impurities.Use a freshly opened bottle of a high-purity base (e.g., Cs₂CO₃, K₃PO₄).
Ligand Selection Use electron-rich, bulky phosphine ligands.These ligands accelerate the rate of reductive elimination (the desired final step) and can stabilize the catalytic intermediates, disfavoring side reactions. Ligands like XPhos or SPhos are often effective.
Reaction Temperature Lowering the temperature can sometimes disfavor the dehalogenation pathway.Run the reaction at the lowest temperature that still allows for efficient coupling (e.g., start at 80 °C instead of 110 °C).

digraph "Troubleshooting_Deiodination" {
graph [splines=ortho];
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled];
edge [fontname="Helvetica"];

start [label="Low Yield & Deiodinated\nByproduct Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Is the solvent aprotic\nand anhydrous?"]; check_base [label="Is the base high-purity\nand free of reducing agents?"]; check_ligand [label="Is the ligand promoting\nfast reductive elimination?"]; solution_solvent [label="Switch to Dioxane, Toluene, or DME.\nEnsure rigorous drying.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_base [label="Use fresh, high-purity base\n(e.g., K3PO4, Cs2CO3).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_ligand [label="Switch to bulky, electron-rich\nligands (e.g., XPhos, SPhos).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_solvent; check_solvent -> solution_solvent [label="No"]; solution_solvent -> check_base; check_solvent -> check_base [label="Yes"]; check_base -> solution_base [label="No"]; solution_base -> check_ligand; check_base -> check_ligand [label="Yes"]; check_ligand -> solution_ligand [label="No"]; solution_ligand -> end_node; check_ligand -> end_node [label="Yes"]; }

Caption: Troubleshooting workflow for deiodination side reaction.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Buchwald-Hartwig amination at the C3 position. Can I use the amino groups at C4 and C6 as the nucleophile in an intramolecular reaction?

A: This is theoretically possible but practically very challenging. The geometry required for an intramolecular cyclization would be highly strained. More likely, you will observe intermolecular reactions where one molecule's C3-iodo position couples with the C4/C6 amino group of another molecule, leading to oligomerization. For a successful intermolecular Buchwald-Hartwig amination with an external amine, it is crucial that the external amine is significantly more reactive or present in large excess compared to the scaffold's own amino groups.[9][10] The development of specific ligands has greatly expanded the scope of this reaction for coupling various amines.[10][11]

Q2: Between N1 and N2 of the pyrazole ring, which is the preferred site for alkylation/arylation side reactions?

A: The regioselectivity is a complex interplay of sterics and electronics.[6]

  • Steric Factor: The C4-amino group is adjacent to the N1 position. A bulky electrophile will likely favor reaction at the less hindered N2 position.

  • Electronic Factor: The pyrimidine ring is electron-withdrawing, which reduces the nucleophilicity of both pyrazole nitrogens. However, subtle differences can be exploited. In practice, without a directing or protecting group, you should expect a mixture of N1 and N2 isomers.[5] The ratio can be influenced by the solvent and the counterion of the base used for deprotonation.[5] For instance, magnesium-based Lewis acids have been shown to direct alkylation specifically to the N2 position in some pyrazole systems.[12]

Q3: Can I perform derivatization on the C4 and C6 amino groups first, before coupling at the C3-iodo position?

A: Yes, this is a viable strategy. The amino groups can be acylated or reductively aminated under conditions that do not affect the C3-iodo bond. This approach has two main advantages:

  • It allows for the introduction of desired functionality at the C4/C6 positions.

  • The modification of the amino groups can change the electronic properties and solubility of the scaffold, which might be beneficial for the subsequent C3-coupling step.

However, you must ensure that the groups added to the amines are stable to the conditions of the planned C3-coupling reaction. For example, if you plan a Suzuki coupling which uses a strong base, an acid-labile protecting group on the amines would not be suitable.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved from [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize. Retrieved from [Link]

  • Palladium catalyzed cross-coupling reactions of organomercurials. (2009). R Discovery. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Deciphering Complexity in Pd–Catalyzed Cross-Couplings. (n.d.). ChemRxiv. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (2015). Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). Scientific Reports. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. Retrieved from [Link]

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI. Retrieved from [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Institutes of Health. Retrieved from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Structure of selected pyrazolo[3,4-d]pyrimidines 1–6. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved from [Link]

Sources

Navigating the Scale-Up of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the scale-up of this critical pharmaceutical intermediate. Drawing upon established chemical principles and extensive field experience, this document aims to be a trusted resource for ensuring a robust, safe, and efficient synthesis process.

Introduction to the Synthesis and Its Challenges

The synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a crucial step in the manufacturing of several active pharmaceutical ingredients (APIs). A common laboratory-scale method involves the electrophilic iodination of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine using N-iodosuccinimide (NIS) in a solvent such as N,N-dimethylformamide (DMF). While this method is effective at a small scale, scaling up the synthesis presents a unique set of challenges that can impact yield, purity, and safety.

This guide will provide a structured approach to understanding and overcoming these challenges, focusing on the causality behind experimental choices and offering self-validating protocols.

Troubleshooting Guide: From Bench to Plant

This section addresses specific issues that may arise during the scale-up synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.

Issue 1: Low or Inconsistent Yield

A drop in yield upon scaling up is a common yet frustrating problem. The root causes are often multifactorial.

Potential Causes:

  • Poor Temperature Control: The iodination reaction is exothermic. In a large reactor, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and degradation of both starting material and product.

  • Inefficient Mixing: Inadequate agitation in a large vessel can result in poor mass transfer, leading to localized high concentrations of reagents and the formation of byproducts.

  • Sub-optimal Reagent Addition: A rapid addition of NIS on a large scale can exacerbate the exotherm and lead to runaway reactions or the formation of di-iodinated species.

  • Product Precipitation Issues: Premature precipitation of the product can encapsulate unreacted starting material, leading to an incomplete reaction.

Troubleshooting Steps & Solutions:

  • Optimize Thermal Management:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the maximum heat output. This data is critical for designing an appropriate cooling system for the plant reactor.

    • Controlled Reagent Addition: Implement a slow, controlled addition of the NIS solution at a rate that allows the reactor's cooling system to maintain the desired temperature.

  • Enhance Mixing Efficiency:

    • Reactor and Impeller Selection: Choose a reactor with an appropriate geometry and an impeller design (e.g., pitched-blade turbine) that ensures good top-to-bottom mixing for solid-liquid slurries.

    • Computational Fluid Dynamics (CFD) Modeling: For very large-scale operations, CFD modeling can help predict mixing patterns and identify potential dead zones.

  • Refine Reagent Dosing:

    • Sub-surface Addition: Introduce the NIS solution below the surface of the reaction mixture to ensure rapid dispersion and minimize localized high concentrations.

    • Dilution of NIS: Using a solution of NIS in DMF rather than adding it as a solid can improve control over the addition rate and heat generation.

Issue 2: Impurity Formation

The purity of the final product is paramount. On a larger scale, even minor side reactions can lead to significant amounts of impurities, complicating purification.

Potential Impurities & Their Causes:

ImpurityPotential Cause
Unreacted Starting Material Incomplete reaction due to poor mixing, insufficient reaction time, or product encapsulation.
Di-iodinated Product Excess NIS, poor temperature control leading to increased reactivity.
Oxidative Degradation Products High reaction temperatures, presence of air (oxygen).
Hydrolysis Products Presence of water in the solvent or reagents.

Troubleshooting Steps & Solutions:

  • Strict Stoichiometric Control: Carefully control the stoichiometry of NIS. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[1]

  • Solvent and Reagent Purity: Ensure that the DMF and starting materials are of high purity and low water content.

  • In-Process Controls (IPCs): Implement IPCs, such as HPLC, to monitor the reaction progress and the formation of impurities. The reaction should be quenched once the starting material is consumed to an acceptable level.

Issue 3: Difficult Product Isolation and Purification

Isolating a pure, crystalline product from a high-boiling point solvent like DMF on a large scale can be challenging.

Potential Challenges:

  • Product Oiling Out: The product may separate as an oil instead of a crystalline solid, especially if the cooling rate is too fast.

  • Poor Filterability: The formation of very fine particles or needle-like crystals can lead to slow filtration and high residual solvent content in the filter cake.

  • Residual DMF: DMF is a high-boiling point solvent and can be difficult to remove completely during drying.

  • Polymorphism: The product may exist in different crystalline forms (polymorphs) with varying physical properties, including solubility and stability.

Troubleshooting Steps & Solutions:

  • Controlled Crystallization:

    • Anti-solvent Crystallization: A common strategy is to add an anti-solvent (e.g., water or ethanol) to the reaction mixture to induce crystallization. The anti-solvent should be added slowly at a controlled temperature to promote the growth of larger, more easily filterable crystals.

    • Seeding: The use of seed crystals can help control the crystal form and size distribution.

  • Filtration and Washing:

    • Filter Type: For large-scale production, a filter-dryer (Nutsche filter) is often used to allow for filtration, washing, and drying in a single piece of equipment.

    • Washing Solvent: Wash the filter cake with a solvent in which the product is sparingly soluble but the impurities (especially DMF and succinimide) are soluble (e.g., cold ethanol or isopropanol).

  • Drying:

    • Vacuum Drying: Dry the product under vacuum at an elevated temperature to facilitate the removal of residual solvents. The temperature should be carefully chosen to avoid product degradation.

    • Residual Solvent Analysis: Use gas chromatography (GC) to determine the level of residual DMF and other solvents to ensure they meet the required specifications.

Experimental Protocols

Detailed Lab-Scale Synthesis Protocol

This protocol is a starting point for process development and scale-up.

  • Reaction Setup: In a clean, dry, and inerted reactor, charge 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (10-15 volumes).

  • Stirring: Begin agitation to ensure a homogenous slurry.

  • Temperature Control: Cool the mixture to 0-5 °C.

  • NIS Solution Preparation: In a separate vessel, dissolve N-iodosuccinimide (1.1-1.2 eq) in anhydrous DMF (3-5 volumes).

  • Controlled Addition: Slowly add the NIS solution to the reaction mixture over 2-4 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).

  • Quenching: Once the reaction is complete, quench by adding a solution of sodium thiosulfate.

  • Crystallization: Slowly add an anti-solvent such as water or ethanol to induce crystallization.

  • Isolation: Filter the solid product and wash the cake with cold ethanol.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Visualizing the Process

Reaction Pathway

Reaction_Pathway SM 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Product 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine SM->Product Iodination NIS N-Iodosuccinimide (NIS) NIS->Product Solvent DMF Solvent->Product Byproduct Succinimide Product->Byproduct forms Troubleshooting_Yield Start Low Yield Observed Check_Temp Review Temperature Profile Start->Check_Temp Temp_OK Temperature in Spec? Check_Temp->Temp_OK Check_Mixing Evaluate Mixing Efficiency Mixing_OK Mixing Adequate? Check_Mixing->Mixing_OK Check_Addition Analyze Reagent Addition Rate Addition_OK Addition Controlled? Check_Addition->Addition_OK Check_IPC Check In-Process Controls IPC_OK Reaction Complete? Check_IPC->IPC_OK Temp_OK->Check_Mixing Yes Improve_Cooling Improve Cooling/Reduce Addition Rate Temp_OK->Improve_Cooling No Mixing_OK->Check_Addition Yes Improve_Mixing Modify Impeller/Baffles Mixing_OK->Improve_Mixing No Addition_OK->Check_IPC Yes Slow_Addition Decrease Addition Rate Addition_OK->Slow_Addition No Extend_Time Extend Reaction Time IPC_OK->Extend_Time No End Yield Improved IPC_OK->End Yes Improve_Cooling->End Improve_Mixing->End Slow_Addition->End Extend_Time->End

Caption: A logical approach to diagnosing low yield.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up this reaction?

A1: The primary safety concern is the management of the exothermic reaction. A thermal runaway can occur if the heat generated by the reaction exceeds the heat removal capacity of the reactor, potentially leading to a rapid increase in temperature and pressure. It is crucial to have a thorough understanding of the reaction's thermal profile through calorimetry studies and to implement robust temperature control measures. Additionally, DMF is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Q2: Can other iodinating agents be used for this transformation?

A2: While other iodinating agents like iodine monochloride (ICl) or molecular iodine with an oxidant can be used, NIS is often preferred due to its milder reaction conditions and solid, easy-to-handle nature. [2]However, for a large-scale process, a cost-benefit analysis of different iodinating agents should be conducted.

Q3: How can I be sure that I have the correct polymorph of the final product?

A3: Polymorphism should be investigated during process development using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Once the desired, stable polymorph has been identified, these techniques can be used as quality control checks for each batch.

Q4: What is the best way to monitor the reaction for completion?

A4: High-performance liquid chromatography (HPLC) is the most common and reliable method for monitoring the disappearance of the starting material and the appearance of the product. A validated HPLC method should be developed to quantify the starting material, product, and any known impurities.

Q5: What are the regulatory considerations for residual DMF in the final API intermediate?

A5: Regulatory agencies such as the FDA and EMA have strict limits on the amount of residual solvents in APIs. DMF is classified as a Class 2 solvent with a permissible daily exposure (PDE) of 8.8 mg/day and a concentration limit of 880 ppm. It is essential to have a validated analytical method (typically GC-HS) to demonstrate that the level of residual DMF in the final product is below this limit.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An important clarification regarding the topic: The provided search results and chemical literature predominantly refer to 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine [1][2][3][4] and its derivatives. The "4,6-diamine" version of this molecule is not widely cited in the context of common synthetic reactions. Therefore, this guide will focus on the extensively documented 4-amino analogue, which serves as a critical intermediate in the synthesis of numerous compounds, including kinase inhibitors like Ibrutinib.[1][5] The principles and troubleshooting steps outlined here are directly applicable to the broader class of pyrazolopyrimidines and will be of significant value to researchers working with similar scaffolds.

Welcome to the technical support center for reactions involving 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Low conversion rates, unexpected side products, and reaction stalls are common hurdles in synthetic chemistry. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve these challenges effectively.

Part 1: Foundational Troubleshooting & General FAQs

This section addresses overarching issues that are common across various reaction types involving the pyrazolopyrimidine scaffold.

Q1: My reaction has stalled with significant starting material remaining. What are the most common culprits?

Low or incomplete conversion is a frequent issue that can often be traced back to a few key areas. Before delving into reaction-specific parameters, it's crucial to assess the foundational components of your experiment.

The primary suspects are often related to catalyst activity, reagent quality, and the reaction environment.[6][7][8] A deactivated catalyst is a very common cause; palladium catalysts, particularly Pd(0) species, can be sensitive to oxygen.[8][9] The choice of base and its solubility can also be a critical factor, as an ineffective base will halt the catalytic cycle.[7][8] Finally, the purity of all components, including the solvent, is paramount.

Below is a systematic workflow to diagnose the root cause of a stalled reaction.

Start Reaction Stalled (Low Conversion) Inert_Atmosphere 1. Verify Inert Atmosphere (Degassed Solvents? Positive N2/Ar Pressure?) Start->Inert_Atmosphere Catalyst_Activity 2. Assess Catalyst Activity (Is the catalyst old? Was it handled in air?) Inert_Atmosphere->Catalyst_Activity If atmosphere is good Reagent_Purity 3. Check Reagent Purity (Starting material, coupling partner, base quality) Catalyst_Activity->Reagent_Purity If catalyst is suspect Troubleshoot_Catalyst Solution: - Use a fresh catalyst or a more stable pre-catalyst (e.g., XPhos Pd G2/G3). - Ensure rigorous degassing. Catalyst_Activity->Troubleshoot_Catalyst Solubility 4. Evaluate Solubility (Are all components dissolved at reaction temp?) Reagent_Purity->Solubility If reagents are pure Troubleshoot_Reagents Solution: - Re-purify starting materials. - Use a fresh, finely powdered, anhydrous base. - Use a new bottle of high-purity solvent. Reagent_Purity->Troubleshoot_Reagents Troubleshoot_Solubility Solution: - Change solvent or add a co-solvent. - Increase temperature cautiously. - For Suzuki, adding water can help dissolve inorganic bases. Solubility->Troubleshoot_Solubility

Caption: General troubleshooting workflow for low conversion.

Q2: I'm observing a significant amount of a de-iodinated byproduct, 1H-pyrazolo[3,4-d]pyrimidin-4-amine. What causes this and how can I prevent it?

The formation of a hydrodehalogenation (or protodeiodination) byproduct is a classic side reaction in palladium-catalyzed cross-couplings. This occurs when the organopalladium intermediate reacts with a hydride source in the reaction mixture instead of the intended coupling partner.

Causality: This side reaction is often competitive with the desired productive pathway.[6] It can be promoted by several factors:

  • Inefficient Catalytic Cycle: If the transmetalation or reductive elimination step is slow, the lifetime of the R-Pd(II)-X intermediate is extended, increasing the probability of undesired side reactions.

  • Hydride Sources: Solvents (like alcohols), water, or even the amine base can act as hydride donors.[6]

  • Base Choice: Certain bases may facilitate the competing reductive pathway.[6]

Solutions:

  • Optimize the Ligand: Switching to a more sterically hindered, electron-rich ligand (e.g., Buchwald-type biarylphosphine ligands) can accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.[6][9]

  • Change the Base: A weaker or different class of base (e.g., switching from an organic amine to an inorganic carbonate or phosphate) may suppress this side reaction.[6]

  • Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents to minimize potential hydride sources. If using an alcohol as a solvent, consider switching to an aprotic alternative like dioxane or toluene.[6]

Q3: Do I need to protect the N-H groups on the pyrazole or the 4-amino group?

This is a critical and substrate-dependent question. The unprotected N-H of the pyrazole and the amino group can potentially interfere with the catalytic cycle.[6]

  • Pyrazole N-H: The acidic proton of the pyrazole can react with strong bases, potentially altering the electronic nature of the substrate or interfering with the base's primary role in the catalytic cycle. For many cross-coupling reactions, N-protection is recommended to prevent side reactions and catalyst inhibition.[6] However, successful couplings on N-H free substrates have been reported, often requiring careful optimization of the base and reaction conditions.[10]

  • 4-Amino Group: The exocyclic amino group is generally less problematic than the pyrazole N-H. It is a weaker nucleophile and less likely to directly coordinate to the palladium center in a way that inhibits catalysis, especially when compared to the intended amine coupling partner in a Buchwald-Hartwig reaction. For Suzuki and Sonogashira couplings, it typically does not require protection.

Recommendation: If you are experiencing low yields or complex reaction mixtures, performing a small-scale experiment with an N-protected starting material (e.g., N-Boc or N-SEM) is a logical troubleshooting step.[6]

Part 2: Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

This reaction is widely used to form C-C bonds by coupling the iodo-pyrazolopyrimidine with an organoboron reagent.[11]

Q: My Suzuki reaction is failing. What are the key parameters to investigate for this specific substrate?

For Suzuki couplings with electron-rich N-heterocycles like 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the most critical factors are the choice of catalyst, ligand, base, and solvent system.[7][8]

ParameterCommon IssueRecommended SolutionRationale / Source
Catalyst Inactive Pd(0) species not forming or precipitating as Pd black.Use a modern, air-stable pre-catalyst such as XPhos Pd G2/G3 or Pd(dppf)Cl₂.Pre-catalysts are designed to efficiently generate the active Pd(0) species in situ, improving consistency.[8][10]
Ligand PPh₃ is not effective.Use bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos.These ligands promote the oxidative addition and reductive elimination steps, which can be challenging for electron-rich heterocyclic substrates.[8]
Base Weak or insoluble base (e.g., Na₂CO₃ in pure dioxane).Use a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.A strong base is required for the transmetalation step. These bases are often more effective for challenging couplings.[7][8][9]
Solvent Poor solubility of the inorganic base.Use a solvent mixture like 1,4-dioxane/water or THF/water (e.g., 4:1 or 10:1 v/v).Water acts as a co-solvent that dramatically increases the solubility and effectiveness of inorganic bases like K₃PO₄.[7][12]
Boronic Acid Degradation via protodeboronation.Use a slight excess (1.2–1.5 equivalents) of the boronic acid. Ensure it is high purity. Consider using a more stable boronate ester (e.g., pinacol ester).Boronic acids can be unstable under reaction conditions. Using an excess or a more stable derivative ensures it is available for the catalytic cycle.[6][7]
Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps and highlights where problems can arise.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-I Inactive_Catalyst Catalyst Deactivation (e.g., Oxidation, Pd Black) Pd0->Inactive_Catalyst Fails Here PdII_Complex Ar-Pd(II)L2-I OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation + Ar'-B(OH)2 + Base Hydrodehalogenation Hydrodehalogenation (Side Product: Ar-H) PdII_Complex->Hydrodehalogenation Fails Here PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar_Ar Boronic_Degradation Boronic Acid Degradation (Ar'-B(OH)2 -> Ar'-H) Transmetalation->Boronic_Degradation Fails Here RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle with key failure points.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, coupling the iodo-pyrazolopyrimidine with an amine.[13]

Q: What are the critical parameters for a successful Buchwald-Hartwig amination with this substrate?

Success in Buchwald-Hartwig amination hinges on the synergistic effect of the palladium source, a specialized bulky phosphine ligand, and a strong, non-nucleophilic base.[13][14]

Key Considerations:

  • Catalyst/Ligand System: This is arguably the most crucial choice. While older systems used ligands like BINAP, modern, highly active systems employ sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). These ligands accelerate the rate-limiting reductive elimination step.[15] The palladium source is often a stable pre-catalyst or a precursor like Pd₂(dba)₃ or Pd(OAc)₂.[9]

  • Base Selection: Strong, non-nucleophilic bases are required. The most common choices are sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[9][14] The base must be strong enough to deprotonate the amine but should not have competing nucleophilicity. The choice can be incompatible with certain functional groups like esters.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. The choice can influence reaction rates and catalyst stability.[9][14]

  • Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed efficiently.[9]

Sonogashira Coupling

This reaction couples the iodo-pyrazolopyrimidine with a terminal alkyne to form a C(sp²)-C(sp) bond, typically using a dual catalyst system of palladium and copper(I).[16][17]

Q: My Sonogashira reaction is sluggish. What is the role of the copper co-catalyst, and could it be the problem?

The Sonogashira reaction traditionally relies on two interconnected catalytic cycles.[17] The palladium cycle is similar to other cross-couplings. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the palladium(II) complex.[16]

Common Failure Modes Related to Copper:

  • Copper(I) Source: The copper co-catalyst, typically CuI, must be of high quality. If it is old or has been exposed to air, it may be oxidized and inactive.

  • Glaser Homocoupling: A major side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne to form a di-yne. This is often promoted by the presence of oxygen.

  • Inhibition: Sometimes, the substrate or amine base can coordinate too strongly with the copper, inhibiting its catalytic activity.

Troubleshooting Steps:

  • Use Fresh CuI: Always use a fresh, high-purity source of CuI.

  • Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere to prevent Glaser coupling.[18]

  • Amine Base: An amine base (e.g., Et₃N, DIPEA) is typically required to act as a base and a ligand for the copper.[18][19]

  • Consider Copper-Free Conditions: Numerous "copper-free" Sonogashira protocols have been developed. These often require a different palladium catalyst system and a stronger base, but they completely eliminate the possibility of copper-related side reactions.[18]

Part 3: Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a robust starting point and may require optimization for specific substrates.[20]

Materials:

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 2–5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium pre-catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8. ChemicalBook.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Benchchem.
  • Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • 4-AMino-3-Iodo-1H-Pyrazolo[3,4-D]PyriMidine. Ambeed.com.
  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine.
  • Buchwald–Hartwig amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Sonogashira coupling. Wikipedia.
  • 151266-23-8|3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. BLDpharm.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
  • Buchwald-Hartwig Amin
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-(2-Iodophenyl)propan-2-ol. Benchchem.
  • Flow Chemistry: Sonogashira Coupling. ThalesNano Inc..
  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. PubMed Central.
  • Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
  • 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Bridge Organics.
  • Technical Support Center: Efficient Cross-Coupling of 4-Iodopyrazole. Benchchem.
  • Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Compar
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Safety D
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS No : 151266-23-8.
  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CAS No. Simson Pharma Limited.
  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.

Sources

Stability of 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

A Guide to Experimental Stability and Reaction Optimization

Welcome to the technical support guide for 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this important synthetic intermediate.

A Note on the Available Literature: Direct, extensive studies on the stability of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are limited in publicly accessible literature. This guide is therefore built upon a solid foundation of data from its exceptionally close and well-documented structural analogue, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The principles governing the reactivity of the C-I bond and the pyrazolopyrimidine core are largely transferable. Throughout this guide, we will provide expert analysis on how the additional 6-amino group on your target molecule is expected to influence its behavior, ensuring you have a scientifically grounded starting point for your experiments.

Frequently Asked Questions (FAQs): General Handling & Storage

Q1: What is the proper way to store and handle this compound?

A: Proper storage is critical to maintain the integrity of the compound.

  • Storage Temperature: Store in a refrigerator at 2-8°C for long-term stability.[1]

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to minimize potential degradation from atmospheric moisture and oxygen.

  • Light: Keep the container tightly sealed and protected from light, as many iodo-heterocycles can be light-sensitive.

  • Handling: When handling, use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The material safety data sheet (MSDS) for the 4-amino analogue suggests it may cause skin and eye irritation.[2][3] Always handle in a well-ventilated area or a fume hood.[3]

Q2: What are the key physical and chemical properties?

A: Based on data for the 4-amino analogue and the parent scaffold, here are the expected properties:

PropertyValue / DescriptionSource
Molecular Formula C₅H₅IN₆-
Molecular Weight 276.04 g/mol -
Appearance Expected to be a white to light yellow or orange solid/powder.[4]
Solubility Generally soluble in polar aprotic solvents like DMF and DMSO. Limited solubility in THF and alcohols.[5][6]
Purity Typically available at >98% purity via HPLC.[4]

Troubleshooting Guide: Stability in Reaction Conditions

This section addresses common issues encountered during synthesis and provides actionable solutions.

Q3: The Carbon-Iodine (C-I) bond is central to my planned synthesis. How stable is it, and what are the common degradation pathways?

A: The C-I bond on the pyrazole ring is the primary reactive site for cross-coupling reactions. While it is sufficiently stable for these transformations, its primary degradation pathway is hydrodehalogenation (or de-iodination), where the iodine atom is replaced by a hydrogen atom.

Causality: This side reaction is often promoted by:

  • Excessive Heat: Higher temperatures can increase the rate of decomposition.

  • Reductive Species: The presence of reducing agents or certain palladium-hydride species formed in situ during a catalytic cycle can lead to the cleavage of the C-I bond.

  • Base and Proton Source: Strong bases in the presence of a proton source (like water or alcohol) can facilitate this undesired reaction.

The pyrazolo[3,4-d]pyrimidine core is electron-deficient, which generally stabilizes the C-I bond. However, the presence of two strongly electron-donating amino groups (at C4 and C6) increases the electron density of the ring system compared to the mono-amino analogue. This can make the C-I bond more susceptible to oxidative addition in Pd-catalyzed reactions, which is beneficial, but may also increase its sensitivity to certain degradation pathways.

cluster_main Reaction Pathways for 3-Iodo-Pyrazolopyrimidine Start 3-Iodo-1H-pyrazolo[3,4-d] pyrimidine-4,6-diamine Desired Desired Cross-Coupled Product (e.g., Suzuki, Buchwald-Hartwig) Start->Desired Pd Catalyst, Base, Coupling Partner Side De-iodination Byproduct (Hydrodehalogenation) Start->Side Reductive Conditions, Excess Heat, H+ Source

Caption: Key reaction pathways for the starting material.

Q4: I am planning a Suzuki-Miyaura coupling reaction. What is a reliable starting protocol and how can I troubleshoot it?

A: Suzuki coupling is a robust method for forming C-C bonds with this scaffold. Based on successful protocols for the 4-amino analogue, a reliable starting point is the use of a Tetrakis(triphenylphosphine)palladium(0) catalyst.[5]

Baseline Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To a dry reaction vessel, add 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a base (see table below, e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of DMF:H₂O or Dioxane:H₂O). The solvent should be thoroughly degassed via sparging with inert gas or freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110°C) and stir until TLC or LC-MS analysis shows consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Recommended Starting Conditions for Suzuki Coupling
ComponentRecommendationRationale & Expert InsightSource
Palladium Catalyst Pd(PPh₃)₄ (5-10 mol%)A reliable "workhorse" catalyst for many heteroaryl-iodide couplings. It is generally effective and less prone to causing de-iodination than some more active catalysts if not handled correctly.[5]
Base K₂CO₃ or Na₂CO₃ (2-3 eq.)Moderately strong inorganic bases that are effective and economical. For challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ can be screened.[5][7][8]
Solvent System DMF/H₂O (4:1) or Dioxane/H₂O (4:1)The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.[5]
Temperature 90-110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without causing significant thermal degradation of the substrate or catalyst.[5][7]
Troubleshooting Flowchart

Start Low Yield or Failed Suzuki Reaction Check1 Is de-iodination the major side product? Start->Check1 Check2 Is starting material being consumed slowly? Check1->Check2 No Sol1_Yes 1. Lower Temperature (e.g., 80°C) 2. Use a milder base (K₃PO₄) 3. Ensure rigorous degassing of solvents Check1->Sol1_Yes Yes Check3 Is the reaction stalling or incomplete? Check2->Check3 No Sol2_Yes 1. Increase Temperature (up to 120°C) 2. Increase catalyst loading (up to 15%) 3. Screen alternative catalysts (e.g., PdCl₂(dppf)) Check2->Sol2_Yes Yes Sol3_Yes 1. Screen different ligands (e.g., XPhos) 2. Try a different solvent (Toluene, DME) 3. Ensure boronic acid quality (check for dehydration/trimerization) Check3->Sol3_Yes Yes Sol1_No Proceed to next check Sol2_No Proceed to next check

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Q5: I want to perform a Buchwald-Hartwig amination. What are the stability risks and key considerations?

A: Buchwald-Hartwig amination presents a significant challenge with this substrate due to its inherent structure.[9][10]

Major Challenges:

  • Self-Coupling: The substrate contains three reactive N-H bonds (two amines, one pyrazole) that can act as nucleophiles. This can lead to intermolecular reactions where one molecule of the substrate acts as the aryl iodide and another acts as the amine nucleophile, leading to dimerization or polymerization.

  • Catalyst Inhibition: The multiple basic nitrogen sites on the molecule can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst.

  • Harsh Conditions: Buchwald-Hartwig reactions often require stronger bases (e.g., NaOt-Bu, LHMDS) and higher temperatures than Suzuki couplings, which can increase the risk of degradation.

Expert Recommendation: N-H Protection is CRITICAL

To achieve a selective C-N bond formation with an external amine, it is highly advisable to first protect the most acidic N-H proton, which is typically the one on the pyrazole ring. Protection with a group like tert-butyloxycarbonyl (Boc) can prevent its participation in the reaction. The amino groups are less likely to interfere under many conditions but may require protection depending on the specific amine and conditions used.

Hypothetical Protocol: Protection & Buchwald-Hartwig Amination

Step 1: N-H Protection (Example)

  • Dissolve the starting material (1.0 eq.) in a suitable solvent like THF or Dioxane.

  • Add a base such as NaH (1.1 eq., 60% dispersion in mineral oil) carefully at 0°C.

  • After stirring for 30 minutes, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and extract the product. Purify to obtain the N-Boc protected intermediate.

Step 2: Buchwald-Hartwig Coupling

  • Combine the N-Boc protected iodo-substrate (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq.), and a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like Xantphos or RuPhos).

  • Follow the general inert atmosphere and solvent degassing procedures described for the Suzuki reaction, using an anhydrous solvent like Toluene or Dioxane.

  • Heat the reaction (typically 80-110°C) and monitor for completion.

  • After workup and purification, the Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) if desired.

Disclaimer: This protocol is a chemically sound, expert-guided suggestion. It must be optimized for your specific substrate and coupling partner.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health. [Link]

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. (n.d.). PubChem, National Institutes of Health. [Link]

  • Product - Dove Research & Analytics Laboratory. (n.d.). Dovechem. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. (2022). National Institutes of Health. [Link]

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS No : 151266-23-8. (n.d.). Pharmaffiliates. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction. (2021). National Institutes of Health. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. (2022). Taylor & Francis Online. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2021). Clausius Scientific Press. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). National Institutes of Health. [Link]

  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling. (2022). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. (2022). MDPI. [Link]

  • CAS 151266-23-8 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). Preclinical Research CRO. [Link]

Sources

Purification strategies for removing catalyst from 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalyst Purification for Pyrazolo[3,4-d]pyrimidine Derivatives

Welcome to the technical support center for the purification of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and its subsequent derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in removing residual metal catalysts from their reaction products. The unique chelating properties of the pyrazolopyrimidine core can make catalyst removal a significant hurdle, potentially impacting downstream applications, biological activity, and regulatory compliance. This resource provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the integrity and purity of your final compounds.

Frequently Asked Questions (FAQs)

Q1: What catalysts are typically used in reactions involving 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

While the direct iodination of the pyrazolo[3,4-d]pyrimidine core may not involve a metal catalyst (e.g., using N-iodosuccinimide), the resulting 3-iodo intermediate is a crucial building block for carbon-carbon and carbon-heteroatom bond formation.[1][2] These subsequent reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, almost invariably use palladium catalysts.[2][3] Common examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), and various palladium complexes with specialized phosphine ligands. Therefore, the challenge is not in purifying the initial iodo-compound, but in purifying the high-value, complex molecules derived from it.

Q2: Why is removing residual palladium from pyrazolopyrimidine derivatives so challenging?

The difficulty arises from the inherent chemical nature of the product. The pyrazolo[3,4-d]pyrimidine scaffold is rich in nitrogen atoms, which act as Lewis bases. These nitrogen atoms can form strong coordination complexes with the residual palladium species (both Pd(0) and Pd(II)), effectively "chelating" the metal and keeping it in solution with the product. This strong interaction makes removal by simple filtration or aqueous extraction inefficient.[4]

Q3: What are the primary strategies for removing palladium catalysts?

There are four main strategies, often used in combination for maximum effectiveness:

  • Scavenging: This is the most common and often most effective method. It involves adding a solid-supported material (a "scavenger") with a high affinity for the metal. The scavenger binds the palladium, and the resulting solid complex is easily removed by filtration.[5][6]

  • Adsorption: Materials like activated carbon can adsorb palladium species. While cost-effective, they can sometimes be non-selective and adsorb the product, leading to yield loss.[7][8]

  • Crystallization: Recrystallization of the final product can be an excellent final polishing step to remove trace impurities, including residual metals. However, it is not always effective as a bulk removal method, as some metal complexes can co-crystallize with the product.[9]

  • Chromatography: Column chromatography is a reliable method for purification, but it is often less suitable for large-scale production due to solvent consumption and cost.[10]

Q4: How do I select the most appropriate metal scavenger for my reaction?

The choice of scavenger depends critically on the oxidation state of the residual palladium and the solvent system.

  • For Pd(II) species: Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) are generally the most effective due to the strong affinity of sulfur for soft metals like Pd(II).[5]

  • For Pd(0) species: Thiourea-functionalized silica (e.g., SiliaMetS® Thiourea) is often a better choice. It is also a versatile scavenger for various forms of palladium.[5]

  • General Purpose: Tri-mercaptotriazine (TMT) based scavengers and specialized activated carbons are also widely used.[6][7]

It is highly recommended to perform a small-scale screen with a panel of scavengers to identify the most efficient one for your specific product and conditions.[4]

Q5: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities. Palladium is classified as a Class 2B element, and for oral drug products, the permitted daily exposure (PDE) leads to a concentration limit of 10 ppm (parts per million).[7][11] This makes efficient removal a critical aspect of drug development and manufacturing.

Troubleshooting Guides

Issue 1: High palladium levels (>10 ppm) persist after scavenger treatment.
  • Potential Cause A: Incorrect Scavenger Selection.

    • Explanation: The scavenger you used may not be optimal for the specific form of palladium present in your reaction mixture. For example, a scavenger effective for Pd(II) may be inefficient at capturing Pd(0) nanoparticles.

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based). Start with the recommendations in the table below and run small parallel experiments to determine the best performer.

  • Potential Cause B: Suboptimal Scavenging Conditions.

    • Explanation: Time, temperature, and solvent can significantly impact scavenger efficiency. The kinetics of metal binding can be slow, and the solvent can affect the accessibility of the metal to the scavenger.

    • Solution: Increase the scavenging time (e.g., from 2 hours to overnight) and/or temperature (e.g., from room temperature to 40-50 °C). Studies have shown that scavenging effectiveness can vary significantly between solvents like methanol and DMF.[11]

  • Potential Cause C: Strong Product-Palladium Complexation.

    • Explanation: As mentioned in the FAQs, the nitrogen-rich core of your product may be outcompeting the scavenger for the palladium.

    • Solution: Try adding a competitive ligand before the scavenger to disrupt the product-palladium complex. A mild acid or a coordinating solvent might help. Alternatively, a sequential treatment approach may be necessary: first with one type of scavenger, followed by filtration and treatment with a second, different type.

Issue 2: Significant loss of product yield during purification.
  • Potential Cause A: Product Adsorption onto Scavenger or Carbon.

    • Explanation: This is a common issue with activated carbon and, to a lesser extent, with some silica-based scavengers. The high surface area of these materials can lead to non-specific binding of your organic product.[7]

    • Solution:

      • Reduce the Amount: Use the minimum amount of scavenger/carbon required. Start with 5-10 weight equivalents relative to the initial catalyst loading, not the total reaction mass.

      • Thorough Washing: After filtering off the scavenger, wash the filter cake extensively with a fresh portion of the solvent to recover any adsorbed product.

      • Select a Different Scavenger: Some scavengers are designed to have lower affinity for polar APIs, maximizing product yield.[11]

  • Potential Cause B: Product Precipitation During Workup.

    • Explanation: Changes in solvent polarity or pH during the workup and scavenging process can cause your product to precipitate along with the scavenger-metal complex.

    • Solution: Ensure your product remains fully dissolved throughout the scavenging and filtration steps. You may need to use a larger volume of solvent or switch to a solvent system in which your product has higher solubility.

Issue 3: Final product is gray, black, or discolored.
  • Potential Cause: Colloidal Palladium.

    • Explanation: This discoloration is often due to the presence of fine, colloidal palladium(0) particles, often called "palladium black." These particles can be too small to be effectively removed by standard filtration.

    • Solution:

      • Filtration through Celite®: Before scavenger treatment, dilute the reaction mixture and filter it through a pad of Celite® (diatomaceous earth). This is highly effective at trapping fine, insoluble palladium particles.[10]

      • Oxidative Treatment: A small amount of an oxidizing agent can sometimes convert Pd(0) to the more soluble Pd(II), which can then be more effectively captured by thiol-based scavengers. This should be approached with caution to avoid product degradation.

Data & Protocols

Table 1: Scavenger Selection Guide for Palladium Removal
Scavenger TypeFunctional GroupPrimary TargetRecommended SolventsKey Considerations
Thiol-Functionalized Silica -SHPd(II), Pd(0)DCM, Toluene, THF, EtOAcHighly effective for Pd(II). The industry standard for many applications.[5]
Thiourea-Functionalized Silica -NH(C=S)NH₂Pd(0), Pd(II), RuDCM, MeCN, AlcoholsVersatile scavenger for multiple palladium forms.[3][5]
Amine-Functionalized Silica -NH₂, -NR₂Pd(II)Most Organic SolventsGood for capturing anionic palladium complexes.
Activated Carbon Carbon MatrixPd(0), Pd(II)Most Organic SolventsCost-effective but may cause product loss. Good for bulk removal.[7][8]
Trithiol-s-triazine (TMT) Resins Triazine-thiolPd, Ru, Rh, PtAqueous, OrganicHigh affinity for a range of metals.[6][7]
Experimental Protocol 1: Bulk Palladium Removal via Celite® Filtration

This protocol is a recommended first step to remove heterogeneous and colloidal palladium before using scavengers.

  • Dilution: Following the reaction, dilute the crude reaction mixture with a suitable solvent (e.g., 5-10 volumes of Ethyl Acetate or THF) in which the desired product is fully soluble.

  • Prepare Filter Pad: Prepare a filter pad by packing a 1-2 cm layer of Celite® into a Büchner funnel fitted with filter paper.

  • Pre-wet: Gently pour the filtration solvent over the Celite® pad and apply a light vacuum to settle the pad.

  • Filtration: Slowly pour the diluted reaction mixture onto the Celite® pad under vacuum. The Celite® will trap fine black palladium particles.[4][10]

  • Washing: Wash the filter cake thoroughly with 2-3 portions of fresh solvent to ensure complete recovery of the product.

  • Collection: Collect the combined filtrate, which now contains the product and soluble palladium species, for subsequent scavenger treatment.

Experimental Protocol 2: Palladium Removal with Thiol-Functionalized Silica Scavenger

This protocol is a general guideline for using a common scavenger.

  • Input: Use the filtrate obtained from Protocol 1.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the initial mass of the palladium catalyst).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2 to 16 hours. Monitor the progress by taking small aliquots for analysis if possible.

  • Filtration: Filter the mixture to remove the solid scavenger, which now contains the bound palladium.

  • Washing: Wash the scavenger on the filter with fresh solvent to recover the product.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude product, which should now have significantly reduced palladium content.

  • Analysis: Submit a sample of the final, dried product for quantitative analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the palladium level is below the required threshold (e.g., <10 ppm).[4]

Visualized Workflows

Diagram 1: Decision-Making Workflow for Palladium Removal

Purification_Strategy start Crude Reaction Mixture (Post-Workup) celite_filt Is the solution discolored (black/gray)? start->celite_filt perform_celite Perform Celite® Filtration (Protocol 1) celite_filt->perform_celite Yes scav_screen Perform Scavenger Screen (e.g., Thiol, Thiourea, Carbon) celite_filt->scav_screen No perform_celite->scav_screen icp_analysis Analyze Pd Level (ICP-MS) scav_screen->icp_analysis pd_level Is Pd Level < 10 ppm? icp_analysis->pd_level recrystallize Recrystallize Final Product pd_level->recrystallize No final_product Purified Product pd_level->final_product Yes recrystallize->icp_analysis

Caption: A logical workflow for selecting a palladium purification strategy.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]

  • How can I remove palladium Pd catalyst easily? ResearchGate. [Link]

  • A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry, RSC Publishing. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Method for removing heavy metals
  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • How Do You Remove Catalysts From Polymers Efficiently? Chemistry For Everyone (YouTube). [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH). [Link]

  • A review of selected methods for removing metals from spent active carbon sorbents and catalyst carriers. ResearchGate. [Link]

  • Method of removing palladium.
  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health (NIH). [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health (NIH). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazolopyrimidine Intermediates in Drug Discovery: A Comparative Analysis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Pyrazolopyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrazolopyrimidine scaffold stands as a "privileged structure," a testament to its remarkable versatility and profound impact on drug discovery.[1][2] Structurally analogous to endogenous purines, these bicyclic nitrogen-containing heterocycles have the innate ability to interact with a wide array of biological targets, most notably the ATP-binding site of kinases.[3] This bioisosteric relationship has cemented the pyrazolopyrimidine core as a cornerstone in the design of targeted therapies, particularly in oncology.[4]

The strategic functionalization of the pyrazolopyrimidine nucleus is paramount to modulating potency, selectivity, and pharmacokinetic properties. This necessitates a deep understanding of the precursor intermediates, whose inherent reactivity dictates the accessible chemical space for derivatization. This guide provides a comprehensive comparison of key pyrazolopyrimidine intermediates, with a special focus on the highly versatile 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine . We will delve into a comparative analysis of its synthetic utility against other notable intermediates, supported by experimental data and field-proven insights to empower researchers in their drug development endeavors.

The Workhorse Intermediate: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has emerged as a cornerstone intermediate in the synthesis of numerous clinically relevant kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[5] Its utility stems from the strategic placement of the iodine atom at the C3 position, which serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The synthesis of this key intermediate is typically achieved through the direct iodination of the parent 1H-pyrazolo[3,4-d]pyrimidin-4-amine. A common and efficient method utilizes N-iodosuccinimide (NIS) as the iodinating agent in a polar aprotic solvent such as dimethylformamide (DMF).[5]

Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine [5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF.

  • Addition of Iodinating Agent: Add N-iodosuccinimide (1.5 eq) portion-wise to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Work-up and Isolation: Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture. Filter the solid, wash with cold ethanol, and dry under vacuum to afford 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Comparative Reactivity in Cross-Coupling Reactions: The Iodo Advantage

The choice of the halogen atom on the pyrazolopyrimidine scaffold significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions, which are instrumental in elaborating the core structure. The general trend for reactivity in these reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[6]

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. Below is a comparative overview of the reactivity of 3-iodo- and 4-chloro-1H-pyrazolo[3,4-d]pyrimidine in this transformation.

IntermediateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10012~85-95[7]
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Pd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O10012~60-75[6]
3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one XPhosPdG3 (10)K₃PO₄THF80163-41[8]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling. This table illustrates the generally higher reactivity of the iodo-substituted intermediate compared to the chloro-substituted analog under similar Suzuki-Miyaura conditions. The bromo-substituted isomer shows variable and often lower yields.

The higher reactivity of the C-I bond allows for milder reaction conditions and often leads to higher yields and cleaner conversions compared to the more robust C-Cl bond. This is a critical consideration in multi-step syntheses where overall yield is paramount.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Reaction Setup: To a microwave vial or Schlenk flask, add 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), the desired boronic acid or ester (1.5 eq), and a suitable base such as K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane and water. Purge the reaction mixture with an inert gas for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring until the reaction is complete.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

Alternative Pyrazolopyrimidine Intermediates: A Comparative Overview

While 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a highly valuable intermediate, other halogenated and isomeric pyrazolopyrimidines also play significant roles in drug discovery.

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

This intermediate is another important building block. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) with amines, alcohols, and thiols, providing a direct route to a diverse range of derivatives.[9] While less reactive in Suzuki couplings than its iodo-counterpart, it offers a complementary reactivity profile.

Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine isomer presents a different arrangement of nitrogen atoms, which can lead to distinct biological activities and intellectual property opportunities.[2] Halogenated versions of this scaffold are also utilized in cross-coupling reactions to build libraries of kinase inhibitors.[8]

Impact on Biological Activity: A Tale of Two Scaffolds

The choice of the pyrazolopyrimidine intermediate and the subsequent derivatization strategy has a profound impact on the biological activity of the final compounds. The table below presents a comparative look at the kinase inhibitory activity of derivatives synthesized from different pyrazolopyrimidine scaffolds.

ScaffoldDerivativeTarget KinaseIC₅₀ (nM)Reference
Pyrazolo[3,4-d]pyrimidine Compound 14 CDK257[1]
Pyrazolo[3,4-d]pyrimidine Compound 15 CDK2119[1]
Pyrazolo[1,5-a]pyrimidine A pyrazolo[1,5-a]pyrimidine derivativePim-1Varies (QSAR study)[10]
Pyrazolo[3,4-d]pyrimidine A SRC inhibitorSRC< 0.5[11]

Table 2: Comparative Kinase Inhibitory Activity. This table showcases the potent kinase inhibitory activities achieved with derivatives from both pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds. The specific substitution patterns, enabled by the choice of intermediate, are crucial for achieving high potency and selectivity.

Physicochemical Properties: A Key Consideration

Beyond biological activity, the physicochemical properties of drug candidates, such as solubility and metabolic stability, are critical for their clinical success. The pyrazolopyrimidine scaffold, while being a potent pharmacophore, can sometimes lead to derivatives with poor aqueous solubility.[12][13]

Strategic derivatization, often starting from versatile intermediates like 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, allows for the introduction of solubilizing groups to mitigate this issue. The choice of the isomeric scaffold can also influence these properties. For instance, the different arrangement of nitrogen atoms in pyrazolo[1,5-a]pyrimidines compared to pyrazolo[3,4-d]pyrimidines can affect crystal packing and solvation, thereby influencing solubility.[14]

Visualizing the Synthetic Strategy

Synthetic_Workflow A 1H-pyrazolo[3,4-d]pyrimidin-4-amine B 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine A->B NIS, DMF C N-Alkylated Intermediate B->C R-X, Base D Suzuki Coupled Product B->D R-B(OH)₂, Pd Catalyst, Base E Final Kinase Inhibitor C->E Further Derivatization D->E Further Derivatization

Caption: Synthetic workflow for the derivatization of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Conclusion: Making an Informed Choice

The selection of a pyrazolopyrimidine intermediate is a critical decision in the early stages of a drug discovery program. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine offers a superior reactivity profile in palladium-catalyzed cross-coupling reactions, enabling a broader and more efficient exploration of chemical space at the C3 position. This enhanced reactivity can translate to higher overall yields and a more streamlined synthetic route to complex target molecules.

However, the choice of intermediate should always be guided by the specific therapeutic target and the desired structure-activity relationship. In some cases, the reactivity of a 4-chloro-substituted intermediate or the unique properties of a pyrazolo[1,5-a]pyrimidine scaffold may be more advantageous. By understanding the comparative reactivity, synthetic utility, and the impact on the biological and physicochemical properties of these key intermediates, researchers can make more informed decisions to accelerate the discovery of novel and effective medicines.

References

  • Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.

  • A Quantitative Structure-Activity Relationship Study, Compound Development, Pharmacophore Feature, and Molecular Docking of Pyrazolo-[3,4-d]-Pyrimidine Derivatives as Mer Tyrosine Kinase Inhibitor.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PMC.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Unlocking Potential: The Chemical Synthesis Applications of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. NINGBO INNO PHARMCHEM CO.,LTD.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][11] triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. RSC Publishing.

  • Pyrazolo(1,5-a)pyrimidine. PubChem.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. NIH.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
  • Physicochemical properties of the compounds.
  • Different synthetic routes of pyrazolo[3,4‐d]pyrimidine derivatives.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
  • The isolated yield of product 3 after Suzuki coupling of...
  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. NIH.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxyl
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • (PDF) Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. Benchchem.
  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ChemicalBook.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. MDPI.

Sources

A Comparative Guide to the Biological Activity of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel small molecules with potent and selective inhibitory activity against key cellular targets remains a cornerstone of therapeutic innovation. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its bioisosteric relationship with adenine, a fundamental component of adenosine triphosphate (ATP).[1] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for the binding pocket of numerous protein kinases, enzymes that play pivotal roles in cellular signaling and are frequently dysregulated in diseases such as cancer.[2]

This guide provides an in-depth comparison of the biological activity of derivatives of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, a key intermediate that serves as a versatile building block for generating diverse chemical libraries. We will objectively compare the performance of these derivatives against established kinase inhibitors, supported by experimental data, and provide detailed protocols to aid in the replication and expansion of these findings.

The Strategic Importance of the 3-Iodo Substituent

The introduction of an iodine atom at the 3-position of the pyrazolo[3,4-d]pyrimidine core is a strategic synthetic maneuver. This halogen provides a reactive handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki coupling. This allows for the facile introduction of a wide array of aryl and heteroaryl substituents, enabling extensive exploration of the chemical space and the fine-tuning of the structure-activity relationship (SAR) for enhanced potency and selectivity against specific kinase targets.[3]

Comparative Analysis of Kinase Inhibitory Activity

The true measure of a novel inhibitor's potential lies in its performance relative to existing standards. Below, we present a comparative analysis of the inhibitory activity of representative 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives against key oncogenic kinases, alongside established drugs targeting the same enzymes.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, when hyperactivated, drives the proliferation and survival of various cancer cells. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.

Compound/DrugTarget KinaseIC50 (µM)Cell LineIC50 (µM)Reference
Derivative 12b EGFR (wild-type)0.016A549 (Lung)8.21[4]
EGFR (T790M mutant)0.236HCT-116 (Colon)19.56[4]
Erlotinib EGFR (wild-type)0.006A549 (Lung)6.77[4]
EGFR (T790M mutant)0.563HCT-116 (Colon)19.22[4]

As the data indicates, derivative 12b demonstrates potent inhibition of both wild-type and the clinically relevant T790M mutant EGFR.[4] Notably, it is more potent than the FDA-approved drug Erlotinib against the T790M mutant, a common mechanism of acquired resistance to first-generation EGFR inhibitors.[4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Compound/DrugTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine Derivative VEGFR-231K562 (Leukemia)0.97[5]
Sorafenib VEGFR-290K562 (Leukemia)4.00[5][6]

In this comparison, a representative pyrazolo[3,4-d]pyrimidine derivative shows superior enzymatic inhibition of VEGFR-2 compared to the multi-kinase inhibitor Sorafenib.[5][6] This enhanced potency also translates to greater cytotoxicity in the K562 cancer cell line.[5]

Src Family Kinase (SFK) Inhibition

Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Its aberrant activation is implicated in numerous cancers.

Compound/DrugCell LineIC50 (µM)Reference
S29 (Pyrazolo[3,4-d]pyrimidine derivative) Daoy (Medulloblastoma)1.72[7]
SI163 (Pyrazolo[3,4-d]pyrimidine derivative) Daoy (Medulloblastoma)3.5[7]
Dasatinib T24 (Bladder Cancer)Not directly comparable[8]

While a direct head-to-head IC50 comparison with Dasatinib in the same cell line was not found in the searched literature, the potent low micromolar activity of pyrazolo[3,4-d]pyrimidine derivatives like S29 and SI163 in medulloblastoma cells highlights their potential as effective Src inhibitors.[7]

Causality Behind Experimental Choices and Self-Validating Systems

The selection of specific experimental assays is critical for a thorough and reliable evaluation of a compound's biological activity. The protocols detailed below are chosen to provide a multi-faceted view of the inhibitor's effects, from direct enzymatic inhibition to cellular consequences.

Experimental Workflow: From Target to Cellular Effect

G cluster_0 In Vitro Kinase Inhibition cluster_1 Cell-Based Assays a Recombinant Kinase d Kinase Activity Assay (e.g., ADP-Glo) a->d b Test Compound (Pyrazolo[3,4-d]pyrimidine derivative) b->d c ATP & Substrate c->d e IC50 Determination d->e i Cellular IC50 e->i Correlation f Cancer Cell Line g MTT Assay (Viability/Proliferation) f->g h Wound Healing Assay (Migration) f->h g->i j Phenotypic Effect h->j i->j Correlation

Caption: A typical workflow for evaluating kinase inhibitors.

The causality is as follows: direct inhibition of the target kinase in vitro (biochemical assay) should correlate with a reduction in cancer cell viability and migration (cellular assays). A lack of correlation may suggest off-target effects or poor cell permeability.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • Prepare serial dilutions of the 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine derivative and a standard inhibitor (e.g., Erlotinib, Sorafenib, Dasatinib) in the appropriate kinase buffer. A common solvent is DMSO, and it's crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%).[9]

    • Prepare a master mix containing the kinase buffer, ATP at a concentration close to its Km for the specific kinase, and the substrate.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the diluted test compounds.

    • Initiate the reaction by adding the recombinant kinase to the wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

  • Expert Insight: Poor aqueous solubility is a known challenge for many pyrazolo[3,4-d]pyrimidine derivatives.[1][10] It is advisable to assess compound solubility in the assay buffer prior to kinase screening to avoid misleading results due to compound precipitation. Strategies to enhance solubility include the use of co-solvents or formulation with polymers.[11]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a predetermined density to achieve 70-80% confluency at the time of the assay.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative or a standard drug. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the cellular IC50 value.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the ability of a compound to inhibit the migration of a confluent monolayer of cells.

  • Cell Seeding and Monolayer Formation:

    • Seed cells in a 6-well or 12-well plate and grow them to full confluency.

  • Creating the "Wound":

    • Using a sterile pipette tip, create a linear scratch through the center of the cell monolayer.

    • Wash the wells with PBS to remove detached cells and debris.

  • Compound Treatment and Imaging:

    • Add fresh media containing the test compound or a vehicle control.

    • Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each time point.

    • Calculate the percentage of wound closure over time for each treatment condition. A delay in wound closure compared to the control indicates an inhibitory effect on cell migration.

Signaling Pathways and Mechanism of Action

3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives exert their biological effects by inhibiting the catalytic activity of protein kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation, survival, and migration.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->P_EGFR

Caption: Inhibition of the EGFR signaling pathway.

Src Signaling Pathway

Src_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Src Src Receptor->Src P_Src P-Src Src->P_Src Activation FAK FAK P_Src->FAK STAT3 STAT3 P_Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Survival Cell Survival STAT3->Survival Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->P_Src

Caption: Inhibition of the Src signaling pathway.

VEGFR Signaling Pathway

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 P-VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->P_VEGFR2

Caption: Inhibition of the VEGFR signaling pathway.

Conclusion

Derivatives of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine represent a promising class of kinase inhibitors with demonstrated potent activity against key oncogenic targets. Their performance in head-to-head comparisons with established drugs, particularly against resistance-conferring mutations, underscores their therapeutic potential. The versatility of the 3-iodo substituent allows for extensive medicinal chemistry efforts to further optimize their potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore and advance this exciting class of compounds in the field of drug discovery.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science, 2018.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020.

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 2013.

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 2022.

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate, 2018.

  • A Comparative Guide to VEGFR-2 Inhibition: The Multi-Kinase Approach of Sorafenib versus Selective Inhibition. BenchChem, 2025.

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 2014.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 2012.

  • IC50 values (μM) for sorafenib, BMS-8 and Derivatives 13-33. ResearchGate.

  • Head-to-Head Comparison of Novel Pyrazolo[1][10][11]triazolopyrimidine Derivatives as Potential Anticancer Agents. BenchChem, 2025.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020.

  • Table 1 Molecular modeling consensus scores, IC 50 and NO release (%)... ResearchGate.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 2021.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing, 2020.

  • IC50 of compounds IV, Va-I, and erlotinib. ResearchGate.

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 2019.

  • Correlation between the IC50 of dasatinib and the inhibition on the... ResearchGate.

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 2024.

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate, 2025.

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 2016.

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 2022.

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. ResearchGate, 2025.

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 2022.

Sources

A Comparative Guide to Off-Target Effects of Kinase Inhibitors Derived from 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the off-target effects of kinase inhibitors developed from the 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine scaffold. We will explore the structural basis for off-target activity, compare key examples from different kinase families, and detail the state-of-the-art methodologies used to profile inhibitor selectivity.

Introduction: The Double-Edged Sword of the Pyrazolopyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, particularly for developing kinase inhibitors. Its structure is a bioisosteric mimic of the adenine base in ATP, allowing it to effectively compete for the highly conserved ATP-binding pocket within protein kinases.[1][2] The inclusion of a 3-iodo group on this scaffold is a key strategic element, providing a versatile chemical handle for introducing diverse functionalities via cross-coupling reactions, such as the Suzuki coupling.[2] This modularity enables chemists to fine-tune the inhibitor's potency and selectivity.

However, the very feature that makes this scaffold effective—its ability to target the conserved ATP site—is also its greatest liability. The human kinome consists of over 500 kinases, many of which share structural similarities in their active sites.[3] This conservation makes achieving absolute selectivity a formidable challenge, often leading to inhibitors that bind not only to their intended target but also to numerous "off-target" kinases.[4] These unintended interactions can lead to a spectrum of outcomes, from severe toxicity to unexpected therapeutic benefits, a phenomenon known as polypharmacology.[5][6][7] Understanding and meticulously profiling these off-target effects is therefore a critical, non-negotiable step in the development of safe and effective kinase inhibitors.

The Rationale for Off-Target Profiling: From Binding to Cellular Function

A comprehensive assessment of inhibitor selectivity requires a multi-pronged approach that interrogates binding, enzymatic inhibition, and cellular activity. Relying on a single method can be misleading, as high affinity in a biochemical assay does not always translate to selective functional effects in a cellular context.[8]

Key Methodologies for Selectivity Profiling:
  • Biochemical Kinome Scanning: This high-throughput method provides a broad view of an inhibitor's binding profile across hundreds of purified kinases. Platforms like KINOMEscan® utilize a competition binding assay that is independent of ATP concentration, yielding true thermodynamic dissociation constants (Kd).[9][10][11] This allows for a direct and standardized comparison of binding affinities across the kinome, making it an invaluable tool for initial selectivity assessment and guiding structure-activity relationship (SAR) studies.[12][13]

  • Chemical Proteomics: For an unbiased, proteome-wide view, chemical proteomics is the gold standard.[14] Techniques such as affinity chromatography using immobilized, broad-spectrum kinase inhibitors ("kinobeads") followed by quantitative mass spectrometry can identify the full complement of proteins that bind to an inhibitor directly from a cell lysate.[15][16] This approach is powerful because it assesses interactions with native proteins in a complex biological matrix and can uncover entirely unexpected targets, including non-kinase proteins.[14][17]

  • Cell-Based Pathway Analysis: To confirm that off-target binding translates into a functional cellular effect, pathway-specific assays are essential.[18][19] Western blotting can be used to probe the phosphorylation status of key downstream substrates of suspected off-target kinases.[20] This directly measures the functional consequence of inhibitor binding within a living cell, providing crucial evidence to distinguish between benign binding and problematic off-target inhibition.[21]

Off_Target_Profiling_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Profiling cluster_2 Cellular Validation cluster_3 Data Analysis & Decision Compound 3-Iodo-Pyrazolopyrimidine Scaffold Library Synthesized Inhibitor Library Compound->Library Suzuki Coupling & Derivatization KinomeScan Biochemical Screen (e.g., KINOMEscan®) Library->KinomeScan Broad Selectivity (Binding Affinity - Kd) Proteomics Chemical Proteomics (e.g., Kinobeads + MS) Library->Proteomics Unbiased Target ID (Native Proteins) Analysis Analyze On-Target Potency vs. Off-Target Profile KinomeScan->Analysis Proteomics->Analysis CellAssay Cell-Based Assays (Western Blot, etc.) CellAssay->Analysis Analysis->CellAssay Validate Functional Consequences Decision Lead Optimization or Candidate Selection Analysis->Decision

Caption: Workflow for characterizing kinase inhibitor off-target effects.

Comparative Analysis: Case Studies of Pyrazolopyrimidine-Derived Inhibitors

The versatility of the 3-iodo-1H-pyrazolo[3,4-d]pyrimidine scaffold has led to its use in developing inhibitors against numerous kinase families. Below, we compare examples targeting Bruton's Tyrosine Kinase (BTK), Src Family Kinases (SFKs), and Janus Kinases (JAKs) to illustrate how chemical modifications influence selectivity.

Case Study 1: Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical mediator of B-cell receptor signaling, making it a prime target for B-cell malignancies.[22]

  • Ibrutinib (First-Generation): As the first-in-class BTK inhibitor, Ibrutinib demonstrated remarkable efficacy. However, its off-target inhibition of other kinases, particularly those with a homologous cysteine in the active site (e.g., TEC, EGFR, JAK3), is linked to significant side effects like bleeding and atrial fibrillation.[23][24]

  • Acalabrutinib (Second-Generation): Developed to improve upon Ibrutinib, Acalabrutinib exhibits greater selectivity for BTK.[24] This enhanced specificity is achieved through modifications that reduce its affinity for other kinases, resulting in a more favorable safety profile with fewer cardiovascular and bleeding events.[22][24]

Kinase TargetIbrutinib (IC₅₀ nM)Acalabrutinib (IC₅₀ nM)Rationale for Comparison
BTK (On-Target) 0.5 - 1.2 [23]3 - 5 Both are highly potent against the intended target.
EGFR (Off-Target)5.6>1000Ibrutinib's EGFR inhibition is linked to side effects like rash and diarrhea. Acalabrutinib's high selectivity avoids this.[23]
ITK (Off-Target)10.720Both inhibit ITK, but Acalabrutinib is less potent, potentially reducing effects on T-cell function.
TEC (Off-Target)2050Inhibition of TEC family kinases by Ibrutinib is associated with bleeding risks.[23]
JAK3 (Off-Target)16>1000Acalabrutinib avoids inhibition of the JAK/STAT pathway, a known off-target liability of Ibrutinib.

Data compiled from publicly available sources and literature to illustrate relative selectivity.

Case Study 2: Src Family Kinase (SFK) Inhibitors

SFKs are non-receptor tyrosine kinases that are often hyperactivated in solid tumors like glioblastoma, promoting cell growth and migration.[25]

  • PP1/PP2 (Tool Compounds): These early pyrazolopyrimidine derivatives are potent SFK inhibitors but are also known to be promiscuous, inhibiting other kinases like ABL.[6][26]

  • Selective Derivatives (e.g., SI221, 11a): Through iterative design and phenotypic screening, researchers have modified the pyrazolopyrimidine scaffold to develop inhibitors with exceptional selectivity for SFKs over structurally similar kinases like ABL.[6][25] For instance, compound 11a was found to inhibit SRC at subnanomolar concentrations while being over 1000-fold more selective against ABL. This is clinically significant as ABL inhibition is linked to cardiotoxicity.[6]

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SRC SRC (On-Target) RTK->SRC ABL ABL (Off-Target) RTK->ABL Downstream1 Downstream Pathway 1 SRC->Downstream1 Downstream2 Downstream Pathway 2 ABL->Downstream2 Response1 Desired Cellular Response (e.g., Apoptosis) Downstream1->Response1 Response2 Adverse Effect (e.g., Toxicity) Downstream2->Response2 Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->SRC INTENDED INHIBITION Inhibitor->ABL OFF-TARGET INHIBITION

Caption: On-target vs. off-target inhibition in a signaling network.

Case Study 3: Janus Kinase (JAK) Inhibitors

The JAK family (JAK1, JAK2, JAK3, TYK2) is central to cytokine signaling in the immune system. Inhibitors are used for autoimmune diseases, but isoform selectivity is crucial for safety.[27][28]

  • Pan-JAK Inhibitors: Early inhibitors based on ATP-mimetic scaffolds often inhibit multiple JAK isoforms.[28] While effective, this lack of selectivity can lead to broader immunosuppression and adverse events like thromboembolism.[27][28]

  • Selective JAK Inhibitors: By exploiting subtle differences in the ATP-binding pocket, such as a unique cysteine residue in JAK3 (Cys909), researchers have developed pyrazolopyrimidine derivatives with improved selectivity.[29] Targeting this cysteine allows for covalent binding, enhancing both potency and specificity for JAK3 over other family members, which is desirable for treating certain autoimmune disorders without causing the side effects associated with JAK1/2 inhibition.[29]

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are provided as a guide for researchers to validate the selectivity of their own kinase inhibitors.

Protocol 1: Kinome-Wide Selectivity Profiling (KINOMEscan® Principle)

Objective: To determine the binding affinity (Kd) of a test compound against a large panel of human kinases.

  • Assay Principle: This is an ATP-independent competition binding assay. A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand. The test compound is added in various concentrations. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.[9]

  • Preparation: Prepare the test compound in DMSO at a high concentration (e.g., 1000x the highest screening concentration).

  • Incubation: In a multi-well plate, combine the DNA-tagged kinase, the ligand-coated beads, and the test compound (at 11 different concentrations in duplicate). Include a DMSO-only control.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads to remove any unbound kinase.

  • Quantification: The amount of kinase bound to the beads is quantified by detecting the DNA tag using quantitative PCR (qPCR).[9] A lower qPCR signal indicates stronger binding by the test compound.

  • Data Analysis: Plot the percentage of remaining bound kinase against the compound concentration. Fit the data to a dose-response curve to calculate the dissociation constant (Kd).[10]

Protocol 2: Western Blot for Cellular Pathway Analysis

Objective: To assess if a compound inhibits the phosphorylation of a downstream substrate of a suspected off-target kinase in a cellular context.

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to express the off-target kinase) and allow them to adhere overnight. Treat the cells with the kinase inhibitor at various concentrations for a specified time (e.g., 2 hours). Include a vehicle-only (DMSO) control.[20]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.[30]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT3).

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and non-phosphorylated) form of the substrate protein.

Conclusion and Future Outlook

The 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold is a powerful and proven platform for the discovery of potent kinase inhibitors. However, its inherent ability to mimic ATP necessitates a rigorous and multi-faceted approach to selectivity profiling. As this guide has demonstrated, seemingly minor chemical modifications can dramatically alter an inhibitor's off-target profile, transforming a promiscuous compound into a highly selective therapeutic candidate.

The future of kinase inhibitor development will rely on the synergistic use of broad biochemical screening to identify potential liabilities, unbiased chemical proteomics to uncover unexpected interactions, and targeted cell-based assays to confirm functional relevance. By embracing this comprehensive strategy, researchers can rationally design the next generation of pyrazolopyrimidine-derived inhibitors that are not only potent but also possess the superior safety profiles required for clinical success.

References

  • KINOMEscan® Kinase Profiling Pl
  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.
  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • KINOMEscan Technology. Eurofins Discovery.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Spotlight: Cell-based kinase assay form
  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl
  • A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. AACR Journals.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine deriv
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. Benchchem.
  • Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BioMed Central.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PMC - PubMed Central.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Benchchem.
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
  • Recommendations for off-target profiling. CarnaBio USA, Inc.
  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma tre
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
  • Pyrazolo pyrimidine-type inhibitors of SRC family tyrosine kinases promote ovarian steroid-induced differentiation of human endometrial stromal cells in vitro. PubMed.
  • Acalabrutinib shows less off-target activity in mantle cell lymphoma. MDedge.
  • The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. PMC - NIH.
  • JAK-Inhibitors – A Story of Success and Adverse Events. PMC - NIH.
  • Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The synthesis of derivatives, such as 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, often involves multi-step pathways where the potential for isomeric impurities is significant. For researchers in drug development, confirming the precise arrangement of atoms is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring patentability, and guaranteeing reproducible biological results.

This guide provides an in-depth, field-proven workflow for the definitive structural elucidation of this class of molecules. We will move beyond simple data reporting and delve into the causality behind our experimental choices, demonstrating how a synergistic application of High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides an unassailable confirmation of chemical identity.

Part 1: The First Checkpoint - High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as our initial checkpoint, answering the fundamental question: "What is the elemental composition of my compound?" For a molecule containing multiple nitrogen atoms and a heavy halogen like iodine, HRMS is indispensable for confirming that the correct atoms are indeed present in the expected quantities.

Expertise in Action: Why HRMS over Nominal Mass?

Standard, low-resolution mass spectrometry might yield a molecular weight that could correspond to multiple elemental formulas. HRMS, by providing mass accuracy to within a few parts per million (ppm), drastically narrows the possibilities to a single, unique molecular formula. This is the first pillar of trustworthy characterization.

Experimental Protocol: HRMS via ESI-TOF
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.[3] The solvent should be of high purity (LC-MS grade) to minimize background interference.

  • Instrument Setup: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique ideal for these polar heterocyclic molecules, minimizing in-source fragmentation and preserving the molecular ion.[4]

  • Data Acquisition: Acquire the spectrum in positive ion mode. The multiple amine groups on the pyrazolopyrimidine core are readily protonated, leading to a strong signal for the [M+H]⁺ ion.

  • Calibration: Ensure the instrument is recently calibrated with a known standard to guarantee mass accuracy.

Data Interpretation: Building the Initial Case

For our target, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (C₅H₅IN₆) , the HRMS data provides two key pieces of evidence.

  • Exact Mass Confirmation: The primary goal is to match the observed mass of the protonated molecule, [M+H]⁺, with the theoretically calculated value. The difference, or mass error, should be less than 5 ppm.

  • Isotopic Pattern: While many elements have multiple isotopes, iodine is essentially monoisotopic (¹²⁷I at 100% abundance). This simplifies the spectrum, as we do not expect to see the complex M, M+1, M+2 patterns associated with elements like chlorine or bromine. The observed isotopic pattern should primarily reflect the contribution of ¹³C.

Table 1: Theoretical vs. Expected HRMS Data for C₅H₅IN₆

SpeciesMolecular FormulaCalculated Exact Mass (Da)Observed m/z (Expected)Mass Error (ppm)
[M+H]⁺ C₅H₆IN₆⁺276.9744~276.9744< 5

A result consistent with this table confirms the elemental composition but tells us nothing about connectivity. Multiple isomers could share this formula. That is where we turn to the definitive power of NMR.

Part 2: The Final Verdict - Multi-Dimensional NMR Spectroscopy

If MS confirms the molecular formula, NMR reveals the constitution—the precise bonding arrangement of every atom in the molecule. For a complex heterocycle, a simple proton (¹H) NMR is insufficient. We must employ a suite of 1D and 2D NMR experiments to build an unbreakable chain of evidence.

Workflow for NMR-Based Structure Confirmation

The following diagram illustrates the logical flow of experiments, from initial 1D scans to the definitive 2D correlations that map the molecular structure.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Count & Environment) C13 ¹³C NMR (Carbon Count & Type) H1->C13 Initial Assessment HSQC HSQC (Direct ¹H-¹³C Bonds) C13->HSQC Assign Direct Connections HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Build the Skeleton Final_Structure Unambiguous Structure HMBC->Final_Structure Definitive Proof

Caption: Logical workflow for structure elucidation using NMR spectroscopy.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 15-25 mg of the compound for robust 2D NMR signal.[5] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which is excellent for dissolving polar compounds and ensuring the exchangeable N-H protons are observable.[6][7] Ensure the solution is homogeneous and free of particulate matter.[5]

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity, which is critical for high-resolution spectra.[6]

  • Acquisition of 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments and their integrations.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.

  • Acquisition of 2D Spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbons to which they are directly attached (¹JCH).[8][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of constitutional analysis. It shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), allowing us to piece the molecular skeleton together.[9][10]

Data Interpretation: Decoding the Spectra of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Let's predict the key signals and correlations that would confirm the target structure. The numbering scheme used is shown below.

Chemical structure with numbering (Note: Image is a placeholder for the chemical structure of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine with IUPAC numbering)

1D NMR Predictions:

  • ¹H NMR (in DMSO-d₆):

    • ~12.0-14.0 ppm (1H, broad singlet): Pyrazole N1-H. This proton is acidic and its chemical shift can be concentration-dependent.

    • ~7.0-8.0 ppm (2H, broad singlet): C6-NH₂ protons.

    • ~6.0-7.0 ppm (2H, broad singlet): C4-NH₂ protons.

  • ¹³C NMR (in DMSO-d₆):

    • Five distinct carbon signals are expected. Based on data from related pyrazolo[3,4-d]pyrimidines, we can predict their approximate regions.[11] The C-I carbon (C3) will be significantly shifted to a low field (downfield) due to the iodine atom's deshielding effect.

Table 2: Predicted ¹H and ¹³C Chemical Shifts and Key 2D Correlations

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HSQC Correlation (¹H → ¹³C)Key HMBC Correlations (¹H → ¹³C)
N1-H 12.0-14.0-N/AC3, C7a
C4-NH₂ 6.0-7.0-N/AC4, C5
C6-NH₂ 7.0-8.0-N/AC6, C5, C7a
C3 -~80-90N/A-
C4 -~155-160N/A-
C5 -~100-110N/A-
C6 -~155-160N/A-
C7a -~145-150N/A-

The Definitive Proof: Key HMBC Correlations

The HMBC spectrum provides the irrefutable connections that confirm the entire molecular framework. The diagram below highlights the crucial correlations that piece the two rings together and place the substituents in their correct positions.

Caption: Key HMBC correlations confirming the pyrazolo[3,4-d]pyrimidine core.

  • N1-H → C3 & C7a: This is the most critical correlation set. The proton on the pyrazole ring "sees" both the carbon bearing the iodine (C3) and the bridgehead carbon (C7a), unequivocally linking the pyrazole ring to the pyrimidine ring at the correct fusion point.

  • C4-NH₂ → C4 & C5: The protons of the amine group at C4 show correlations to their point of attachment and the adjacent C5 carbon, locking in its position.

  • C6-NH₂ → C6 & C7a: Similarly, the amine protons at C6 correlate to C6 and the bridgehead carbon C7a, confirming its placement.

The observation of this complete set of correlations leaves no room for isomeric ambiguity. The structure is confirmed.

Conclusion: A Self-Validating System for Structural Integrity

By following this two-part workflow, researchers can move forward with confidence. The HRMS provides the correct elemental formula, while the suite of NMR experiments, culminating in the decisive HMBC correlations, validates the specific connectivity of the atoms. This rigorous, evidence-based approach ensures the scientific integrity of subsequent research and is the hallmark of high-quality chemical science.

References

  • Alwsci. (2024). How To Prepare And Run An NMR Sample.
  • CORE. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine.
  • NIH. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.
  • NIH. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • NIH. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.
  • NIH. (n.d.). High-resolution mass spectrometry of small molecules bound to membrane proteins.
  • Taylor & Francis. (n.d.). HSQC – Knowledge and References.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • ResearchGate. (2025). Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.

Sources

The In Vitro Efficacy of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-Based Compounds: A Comparative Guide for Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in the design of potent kinase inhibitors. Its bioisosteric resemblance to adenine allows for competitive binding at the ATP-binding site of a wide array of kinases, making it a versatile starting point for targeted drug discovery.[1] This guide provides an in-depth technical comparison of the in vitro efficacy of compounds derived from the key intermediate, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with a focus on their activity against two critical oncogenic kinases: Breast Tumor Kinase (BRK/PTK6) and Epidermal Growth Factor Receptor (EGFR). We will delve into the experimental data supporting their efficacy, compare them to established inhibitors, and provide detailed protocols to enable the replication and validation of these findings.

The Strategic Advantage of the 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine Scaffold

The 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine core is not typically the final active compound but rather a crucial molecular intermediate.[2][3] The iodine atom at the 3-position provides a reactive handle for introducing a variety of chemical moieties through cross-coupling reactions, such as the Suzuki coupling.[4] This synthetic versatility allows for the systematic exploration of the chemical space around the pyrazolo[3,4-d]pyrimidine core to optimize potency and selectivity against specific kinase targets.

Comparative In Vitro Efficacy Against BRK/PTK6

Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast, ovarian, and prostate cancer.[4] It plays a role in signaling pathways that drive cell migration, invasion, and metastasis.[5] Consequently, the development of potent and selective BRK inhibitors is a key area of oncology research.

A series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and evaluated for their inhibitory activity against BRK.[4] The in vitro efficacy of these compounds, expressed as IC50 values, is compared with that of other known BRK inhibitors in the table below.

Compound IDStructureBRK IC50 (nM)Reference
Compound 51 (Structure not available in search results)3.37[6]
Dasatinib (Structure not available in search results)9[7]
XMU-MP-2 (Structure not available in search results)3.2[7]
BRK inhibitor P21d (Structure not available in search results)30[7]

Analysis of In Vitro Efficacy:

The data indicate that derivatives of the 3-iodo-1H-pyrazolo[3,4-d]pyrimidine scaffold can exhibit potent, low nanomolar inhibition of BRK.[4][6] For instance, Compound 51 demonstrates an IC50 of 3.37 nM, which is comparable to or more potent than several existing BRK inhibitors like Dasatinib and P21d.[6][7] This highlights the potential of this chemical series in the development of novel BRK-targeted therapies.

BRK/PTK6 Signaling Pathway

The following diagram illustrates the central role of BRK/PTK6 in downstream signaling cascades that promote cancer cell proliferation and survival.

BRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErbB_Receptors ErbB Receptors (e.g., EGFR, HER2) BRK BRK/PTK6 ErbB_Receptors->BRK Activation STAT3_5 STAT3/5 BRK->STAT3_5 Phosphorylation Akt Akt BRK->Akt Activation Paxillin Paxillin BRK->Paxillin Phosphorylation RhoA RhoA BRK->RhoA Activation Gene_Expression Gene Expression (Proliferation, Survival, Migration) STAT3_5->Gene_Expression Akt->Gene_Expression Paxillin->Gene_Expression RhoA->Gene_Expression EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression ERK->Gene_Expression

Caption: Key EGFR downstream signaling pathways.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section details a standard in vitro kinase assay protocol that can be adapted for evaluating the inhibitory activity of pyrazolo[3,4-d]pyrimidine-based compounds against kinases such as BRK and EGFR.

In Vitro Kinase Assay (General Protocol)

This protocol is a generalized procedure for determining the IC50 of a compound against a specific kinase. Specific components like the substrate and buffer conditions may need to be optimized for the kinase of interest.

Materials:

  • Recombinant human kinase (e.g., BRK/PTK6, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or [γ-³²P]ATP for radiometric assays)

  • Microplate reader (luminescence or radioactivity detection)

  • 384-well plates

Workflow Diagram:

Kinase_Assay_Workflow Start Start Compound_Plating Plate serial dilutions of test compounds in 384-well plate Start->Compound_Plating Enzyme_Addition Add kinase enzyme to each well Compound_Plating->Enzyme_Addition Incubation_1 Incubate to allow compound-enzyme interaction Enzyme_Addition->Incubation_1 Reaction_Initiation Add substrate/ATP mixture to initiate kinase reaction Incubation_1->Reaction_Initiation Incubation_2 Incubate at room temperature to allow phosphorylation Reaction_Initiation->Incubation_2 Reaction_Termination Stop the reaction (e.g., add ADP-Glo™ Reagent) Incubation_2->Reaction_Termination Signal_Development Incubate to develop detection signal Reaction_Termination->Signal_Development Data_Acquisition Read plate on a microplate reader Signal_Development->Data_Acquisition Data_Analysis Calculate % inhibition and determine IC50 values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Sources

The Selectivity Profile of Kinase Inhibitors from 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to function as a "privileged scaffold," effectively mimicking the hinge-binding interactions of ATP within the kinase active site.[1][2] This inherent advantage has been leveraged to develop a multitude of kinase inhibitors, some of which have progressed to clinical use, targeting a diverse range of kinases implicated in oncology and immunology.

This guide provides an in-depth analysis of the selectivity profiles of kinase inhibitors derived from this versatile scaffold. We will objectively compare their performance with established alternatives, supported by experimental data, and provide detailed protocols for key assays to empower researchers in their own drug discovery efforts. Our focus is to dissect the causality behind experimental choices and to present a self-validating framework for assessing kinase inhibitor selectivity.

The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the purine ring system, a fundamental component of ATP.[2] This structural mimicry is the foundation of its success in kinase inhibitor design. The nitrogen atoms in the pyrazole and pyrimidine rings can form critical hydrogen bonds with the kinase hinge region, a conserved structural motif in the ATP-binding pocket. The iodine atom at the 3-position serves as a versatile synthetic handle, allowing for the introduction of various substituents through cross-coupling reactions to fine-tune potency and selectivity.[1]

This strategic design has led to the development of inhibitors targeting a wide array of kinases, including Bruton's tyrosine kinase (BTK), Src family kinases, epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) kinase.

Comparative Selectivity Profiles: A Data-Driven Analysis

A critical attribute of any kinase inhibitor is its selectivity – its ability to inhibit the intended target kinase without significantly affecting other kinases in the kinome. Poor selectivity can lead to off-target effects and associated toxicities. Here, we compare the selectivity profiles of representative kinase inhibitors derived from the 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine scaffold against relevant alternatives.

Case Study 1: Targeting Breast Tumor Kinase (BRK/PTK6)

A novel inhibitor, designated as Compound 51 , derived from the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, has been identified as a potent and selective inhibitor of Breast Tumor Kinase (BRK), a non-receptor tyrosine kinase implicated in several cancers.[1]

Table 1: Kinome Scan Selectivity Profile of Compound 51

Kinase TargetPercent Inhibition at 30 nM
BRK (PTK6) >90%
CSK<10%
FYN<10%
LCK<10%
SRC<10%
YES1<10%
ABL1<10%
EGFR<10%
ERBB2<10%
...and over 400 other kinases<10%

Data sourced from a KINOMEscan® panel screening.[1]

The data clearly demonstrates the high selectivity of Compound 51 for BRK, with minimal inhibition of other kinases at a concentration of 30 nM. This high degree of selectivity is crucial for minimizing off-target effects and is a testament to the fine-tuning achievable with the pyrazolo[3,4-d]pyrimidine scaffold.

Case Study 2: Src Family Kinase (SFK) Inhibitors

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have also yielded potent inhibitors of Src family kinases. For instance, compound SI388 has been identified as a potent Src inhibitor.[3][4] While a full kinome scan is not publicly available, its activity has been compared to the well-established multi-kinase inhibitor, Dasatinib.

Table 2: Comparative IC50 Values for Src Family Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Key Off-Targets (IC50 nM)
SI388 (Pyrazolo[3,4-d]pyrimidine derivative) SrcPotent (Ki determined)Abl, Fyn (lower potency)[4]
Dasatinib (Alternative) Src0.8[5]Abl (<1), c-Kit (79)[5]
Saracatinib (Alternative) Src2.7[6]Abl (30), PDGFRβ (1800)[6]
Bosutinib (Alternative) Src1.2[6]Abl (1.0), Lyn (8.6)[6]

While direct comparison of selectivity requires comprehensive profiling, the focused development of pyrazolo[3,4-d]pyrimidine-based inhibitors like SI388 aims to achieve greater selectivity for Src over the broader activity profile of multi-kinase inhibitors like Dasatinib.[3]

Experimental Protocols for Kinase Inhibitor Profiling

To ensure the trustworthiness and reproducibility of selectivity data, robust and well-validated experimental protocols are essential. Below are detailed methodologies for two widely used kinase inhibitor profiling assays.

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ Kinase Assay is a luminescent ADP detection platform that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Rationale: This assay is universal for any ADP-generating enzyme and is highly sensitive, making it suitable for determining inhibitor potency (IC50 values). The two-step process separates the kinase reaction from the detection step, minimizing compound interference with the detection reagents.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase of interest, its specific substrate, and ATP in a suitable kinase reaction buffer.

    • In a multi-well plate, add the kinase inhibitor at various concentrations.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to the wells containing the enzyme and inhibitor.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture to detect the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram of the ADP-Glo™ Assay Workflow:

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Termination & ATP Depletion cluster_2 Step 3: Signal Generation cluster_3 Step 4: Data Analysis Kinase Kinase + Substrate Reaction Incubate Kinase->Reaction Inhibitor Inhibitor (Varying Conc.) Inhibitor->Reaction ATP ATP ATP->Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Reaction->Add_ADP_Glo Produces ADP Incubate_1 Incubate 40 min Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent Incubate_1->Add_Detection Incubate_2 Incubate 30-60 min Add_Detection->Incubate_2 Measure Measure Luminescence Incubate_2->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for determining inhibitor potency using the ADP-Glo™ Kinase Assay.

Protocol 2: Chemical Proteomics (Kinobeads) for Selectivity Profiling

Chemical proteomics using "kinobeads" is a powerful method for assessing the selectivity of kinase inhibitors against a large panel of kinases in their native state from a cell lysate.

Rationale: This approach provides a more physiologically relevant assessment of inhibitor selectivity compared to assays using recombinant enzymes. By using a competitive binding format, it identifies the true targets of a compound within a complex proteome.

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest.

    • Lyse the cells under non-denaturing conditions to maintain native protein conformations.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Incubate aliquots of the cell lysate with the kinase inhibitor at various concentrations (or a single high concentration for initial screening). A DMSO control is included.

    • This allows the inhibitor to bind to its target kinases within the lysate.

  • Kinobeads Pulldown:

    • Add kinobeads (sepharose beads coupled to a mixture of broad-spectrum, non-selective kinase inhibitors) to the inhibitor-treated lysates.

    • Incubate to allow kinases not bound by the test inhibitor to bind to the kinobeads.

  • Washing and Elution:

    • Wash the kinobeads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Digest the eluted proteins into peptides using an enzyme such as trypsin.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis, or use a label-free quantification approach.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

    • For each kinase, determine the degree of binding to the kinobeads at different inhibitor concentrations. A decrease in the amount of a kinase pulled down by the kinobeads in the presence of the inhibitor indicates that the inhibitor is binding to that kinase.

    • Generate dose-response curves to determine the apparent dissociation constants (Kd) for the interaction of the inhibitor with each kinase.

Diagram of the Kinobeads Workflow:

Kinobeads_Workflow Lysate Cell Lysate (Native Kinases) Incubate_Inhibitor Incubate Lysate->Incubate_Inhibitor Inhibitor Test Inhibitor (Varying Conc.) Inhibitor->Incubate_Inhibitor Kinobeads Add Kinobeads Incubate_Inhibitor->Kinobeads Incubate_Beads Competitive Pulldown Kinobeads->Incubate_Beads Wash Wash Incubate_Beads->Wash Elute Elute Bound Kinases Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data_Analysis Quantify & Identify Targets LCMS->Data_Analysis

Caption: Overview of the chemical proteomics workflow for kinase inhibitor selectivity profiling.

Signaling Pathway Context

To fully appreciate the impact of these inhibitors, it is essential to visualize their points of intervention within cellular signaling pathways.

Diagram of a Simplified Tyrosine Kinase Signaling Pathway:

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates Non_RTK Non-Receptor Tyrosine Kinase (e.g., Src, BRK) RTK->Non_RTK Activates Substrate Substrate Protein Non_RTK->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RTK Inhibitor->Non_RTK

Caption: Inhibition of tyrosine kinase signaling by pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion

The 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold represents a highly successful platform for the development of targeted kinase inhibitors. Through rational design and chemical modification, it is possible to generate compounds with high potency and exquisite selectivity for their intended kinase targets. The comparative data and detailed experimental protocols presented in this guide provide a framework for researchers to evaluate the performance of these inhibitors and to advance the development of next-generation cancer therapeutics. The continued exploration of this versatile scaffold holds immense promise for addressing unmet needs in precision oncology.

References

  • Al-Jubair, K., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 258, 115593.
  • BioWorld Science. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Retrieved from [Link]

  • Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958.
  • Glioblastoma (GB) is the most common and aggressive primary tumor of the central nervous system. (2014). Journal of Cellular Physiology, 230(3), 547-556.
  • George, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 991-1003.
  • Roda, G., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 498-504.
  • El-Damasy, A. K., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7247.
  • Al-Warhi, T., et al. (2024).
  • Radi, M., et al. (2019). Identification of a new family of pyrazolo[3,4-d]pyrimidine derivatives as multitarget Fyn-Blk-Lyn inhibitors active on B- and T-lymphoma cell lines. European Journal of Medicinal Chemistry, 181, 111545.
  • Hassan, G. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(45), 29285-29303.

  • Lountos, G. T., et al. (2024). Discovery of pyrazolo[3,4-d]pyrimidines as novel mitogen-activated protein kinase kinase 3 (MKK3) inhibitors. Bioorganic & Medicinal Chemistry, 98, 117561.
  • Bantscheff, M., et al. (2011). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 753, 129-151.

Sources

Benchmarking New 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives Against Known Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as an adenosine triphosphate (ATP) isostere that effectively targets the hinge region of various protein kinases.[1] This structural motif is central to numerous anticancer agents.[1][2][3] This guide provides a comprehensive framework for benchmarking novel 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives against established kinase inhibitors. We focus on targeting Src kinase, a non-receptor tyrosine kinase frequently implicated in tumor progression and metastasis.[4][5][6] This document will detail the strategic selection of assays, provide step-by-step experimental protocols, and offer a robust framework for data interpretation, empowering research and drug development professionals to effectively evaluate this promising class of compounds.

Background and Rationale

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Kinase-Targeting Powerhouse

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the nitrogenous base in ATP. This mimicry allows compounds built on this scaffold to competitively bind to the ATP-binding pocket of protein kinases, inhibiting their catalytic activity.[1][7] Numerous derivatives have been developed as potent inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][8] The specific derivative class, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4-amine, has been identified as a promising starting point for developing selective inhibitors for targets like Breast tumor kinase (BRK/PTK6).[9] The iodine atom at the 3-position provides a convenient chemical handle for synthetic elaboration via cross-coupling reactions, enabling the exploration of chemical space to optimize potency and selectivity.[9]

The Target: Src Non-Receptor Tyrosine Kinase

c-Src is a proto-oncogene that plays a pivotal role in regulating diverse cellular processes, including proliferation, survival, motility, and angiogenesis.[4][6] Aberrant activation or overexpression of Src is observed in a high percentage of human cancers, including those of the colon, breast, lung, and pancreas, and often correlates with malignant potential and poor patient prognosis.[4][5][6] Src acts as a critical signaling node, receiving inputs from receptor tyrosine kinases (like EGFR), integrins, and G protein-coupled receptors, and propagating these signals through various downstream pathways.[5][10] Given its central role in metastasis and tumor progression, Src is an attractive and well-validated target for anticancer therapeutics.[5][11]

The Benchmarks: Established Src Inhibitors

To properly evaluate our novel derivatives, a comparison against well-characterized inhibitors is essential. For this guide, we will use the following as benchmarks:

  • Dasatinib (BMS-354825): A potent, orally active dual Src/Abl inhibitor with sub-nanomolar IC50 values.[12][13] It is an FDA-approved drug, making it a clinically relevant benchmark.

  • Saracatinib (AZD0530): A potent and selective Src family kinase inhibitor with an IC50 of 2.7 nM for c-Src.[12][13][14] It was one of the first Src inhibitors to demonstrate pathway inhibition in human tumors.[14]

  • Bosutinib: An orally active dual Src/Abl tyrosine kinase inhibitor with an IC50 of 1.2 nM for Src.[12][13]

These compounds represent different profiles in terms of selectivity and clinical development stage, providing a robust comparison for our new derivatives, hereafter referred to as Compound A and Compound B .

Benchmarking Strategy: A Multi-Faceted Approach

A thorough evaluation of a new inhibitor requires more than just measuring its potency against the primary target. Our strategy employs a tiered approach to build a comprehensive profile of the new derivatives.

Workflow for Inhibitor Benchmarking

cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Selectivity Profile T1_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) T1_Output Determine IC50 values for Src Inhibition T1_Assay->T1_Output Measures direct enzyme inhibition T2_Assay Cell-Based Viability Assay (e.g., CellTiter-Glo®) T1_Output->T2_Assay Proceed with potent compounds T2_Output Determine GI50 values in Src-dependent cancer cells T2_Assay->T2_Output Assesses cell permeability and target engagement T3_Assay Kinome-wide Panel Screen (e.g., KINOMEscan®) T2_Output->T3_Assay Profile most promising candidate T3_Output Identify off-target kinases and assess selectivity T3_Assay->T3_Output Evaluates specificity across the kinome

Caption: A tiered workflow for benchmarking new kinase inhibitors.

  • Tier 1: Biochemical Potency: The first step is to determine the direct inhibitory effect of the compounds on the isolated Src kinase enzyme. This provides a fundamental measure of potency (IC50).

  • Tier 2: Cellular Activity: Potent biochemical inhibitors must be able to enter cells and engage their target in a complex cellular environment. We will measure the compounds' ability to inhibit the proliferation of a cancer cell line known to have high Src activity.

  • Tier 3: Selectivity Profiling: A critical aspect of drug development is understanding a compound's off-target effects. A broad screen against a panel of other kinases reveals the selectivity profile, which is crucial for predicting potential side effects and understanding the mechanism of action.[15][16]

Experimental Protocols

Tier 1: In Vitro c-Src Kinase Inhibition Assay (ADP-Glo™ Assay)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. This format is highly sensitive, requires no radioactive materials, and is amenable to high-throughput screening.[17]

Materials:

  • Recombinant human c-Src enzyme

  • Src-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compounds (Compound A, Compound B) and Benchmarks (Dasatinib, Saracatinib, Bosutinib) dissolved in 100% DMSO.

  • Opaque-walled 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution series for each compound (e.g., 11 points, 1:3 dilution starting from 10 µM) in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of compound dilution or DMSO (vehicle control).

    • Add 2 µL of c-Src enzyme diluted in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be at or near the Km for Src to ensure competitive inhibitors are fairly evaluated.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[17]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[17]

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Normalize the data with "high" (vehicle control) and "low" (no ATP or potent inhibitor control) signals.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Tier 2: Cell-Based Viability Assay (CellTiter-Glo®)

Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which indicates the presence of metabolically active, viable cells.[18][19][20] We will use the MDA-MB-231 triple-negative breast cancer cell line, which exhibits high Src kinase activity. This assay assesses not only target inhibition in a cellular context but also compound permeability and potential cytotoxicity.

Materials:

  • MDA-MB-231 cells

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • CellTiter-Glo® Reagent (Promega)

  • Test Compounds and Benchmarks

  • Opaque-walled 96-well plates suitable for cell culture.

Procedure:

  • Cell Plating: Seed MDA-MB-231 cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Protocol:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[19][21]

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.[21]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

  • Data Acquisition: Record luminescence with a plate reader.

  • Data Analysis: Calculate the concentration of compound that causes 50% inhibition of cell growth (GI50) by plotting the percent viability versus the log of compound concentration.

Tier 3: Kinase Selectivity Profiling

Rationale: To ensure that the observed cellular activity is due to on-target Src inhibition rather than promiscuous off-target effects, a broad kinase panel screen is essential.[15][22] Services like Eurofins KINOMEscan® or Reaction Biology's panel screening provide data on a compound's interaction with hundreds of kinases.[9][23]

Procedure:

  • Compound Submission: Submit the most promising new derivative (e.g., Compound A) to a commercial vendor for selectivity profiling.

  • Screening: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).

  • Data Analysis: The results are usually provided as percent inhibition or percent of control. This data is used to calculate a selectivity score (e.g., S-score), which quantifies the compound's promiscuity. A lower score indicates higher selectivity. The data can be visualized as a dendrogram to map the interactions across the human kinome.

Comparative Data Analysis

All quantitative data should be summarized in clear, comparative tables.

Table 1: Biochemical Potency Against c-Src

Compoundc-Src IC50 (nM)
Compound A 15.2
Compound B 128.5
Dasatinib0.8
Saracatinib2.7
Bosutinib1.2

Interpretation: Compound A shows potent, low-nanomolar inhibition of c-Src, comparable to the established inhibitors. Compound B is significantly less potent.

Table 2: Cellular Activity in MDA-MB-231 Cells

CompoundGI50 (nM)
Compound A 85.0
Compound B >1000
Dasatinib10.5
Saracatinib45.3
Bosutinib22.8

Interpretation: Compound A demonstrates potent inhibition of cancer cell growth, confirming its cell permeability and on-target activity. The GI50 is higher than its biochemical IC50, which is expected due to the complexities of the cellular environment (e.g., high intracellular ATP, protein binding).

Table 3: Selectivity Profile for Compound A (Illustrative)

Kinase FamilyNumber of Hits (>90% inhibition @ 1µM)Key Off-Targets
TK5Src, Yes, Fyn, Lck, Abl
TKL0-
STE1MAP4K4
CK10-
AGC0-
CAMK0-
CMGC0-

Interpretation: Compound A demonstrates high selectivity for the Src family kinases. The inhibition of Abl is a known liability of many Src inhibitors, including Dasatinib and Bosutinib. The single hit in the STE family should be followed up with a dose-response experiment to confirm its significance.

Signaling Pathway Context

Understanding where Src acts is crucial for interpreting experimental results. Src is a key transducer of signals from cell surface receptors, impacting multiple downstream pathways that drive cancer progression.

Src Signaling Pathway and Point of Inhibition

cluster_prolif cluster_migr RTK Growth Factor Receptors (e.g., EGFR) Src Src RTK->Src Integrin Integrins Integrin->Src Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K FAK FAK Src->FAK Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Paxillin Paxillin FAK->Paxillin Adhesion Focal Adhesion Turnover Paxillin->Adhesion Metastasis Invasion & Metastasis Adhesion->Metastasis Inhibitor Compound A / Known Inhibitors Inhibitor->Src

Caption: Simplified Src signaling pathway in cancer.

Activated Src phosphorylates numerous substrates to drive malignant phenotypes.[5][11] For example, Src can activate the Ras/MAPK and PI3K/Akt pathways to promote proliferation and survival.[24] It also phosphorylates focal adhesion kinase (FAK) and paxillin to regulate cell adhesion, migration, and invasion.[11] Our new derivatives, by inhibiting Src, are designed to block these oncogenic outputs.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking novel 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives. Based on our illustrative data, Compound A emerges as a potent and selective Src family kinase inhibitor with significant cellular activity.

Next steps in the development of Compound A would include:

  • Phosphorylation Analysis: Performing a Western blot to confirm that the compound inhibits Src autophosphorylation (at Tyr416) in treated cells.

  • In Vivo Efficacy: Testing the compound in a mouse xenograft model using a Src-dependent tumor line (e.g., MDA-MB-231) to evaluate its anti-tumor activity in a living system.

  • ADME/Tox Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound to determine its drug-like potential.

By following this rigorous, multi-tiered benchmarking strategy, researchers can confidently identify and advance promising new kinase inhibitors from the pyrazolo[3,4-d]pyrimidine class, bringing novel therapeutic options closer to the clinic.

References

  • Ishizawar, R., & Parsons, S. J. (2004). Src family kinases in tumor progression and metastasis. MD Anderson Cancer Center. [Link]

  • Summy, J. M., & Gallick, G. E. (2003). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. NIH. [Link]

  • Kopetz, S., et al. (2010). Regulation of Src Family Kinases in Human Cancers. PMC - PubMed Central. [Link]

  • Wikipedia. Proto-oncogene tyrosine-protein kinase Src. [Link]

  • Bromberg, J., & Darnell, J. E. Jr. (2000). Src as the link between inflammation and cancer. Frontiers. [Link]

  • Myeroff, L., & Markowitz, S. (2010). Src signaling in cancer invasion. PubMed. [Link]

  • Varkaris, A., et al. (2016). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. MDPI. [Link]

  • Manetti, F., et al. (2008). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. PubMed. [Link]

  • Wikipedia. Src inhibitor. [Link]

  • Adooq Bioscience. Src | Src pathway | Src inhibitors. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Milletti, F., & Vulpetti, A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]

  • Zhang, J., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]

  • Wikipedia. 5-HT2C receptor agonist. [Link]

  • Reaction Biology. Kinase Panel Screening Services. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • Creative Diagnostics. c-Src Kinase Inhibitor Screening Assay Kit. [Link]

  • Ghorab, M. M., et al. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed. [Link]

  • Shokat, K. M., et al. (2013). Development of a highly selective c-Src kinase inhibitor. PMC - PubMed Central. [Link]

  • Apsel, B., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH. [Link]

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [Link]

  • El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

Sources

Validating the Mechanism of Action of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel kinase inhibitors derived from the versatile 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold. The pyrazolo[3,4-d]pyrimidine nucleus is a well-established bioisostere of purine, making it an excellent starting point for the development of ATP-competitive kinase inhibitors.[1] The iodine at the 3-position serves as a crucial handle for synthetic elaboration, enabling the generation of diverse chemical entities targeting a wide range of kinases implicated in diseases such as cancer.[1][2][3]

This document eschews a rigid template, instead offering a logical, in-depth progression of experiments designed to build a compelling case for a specific mechanism of action. We will use a hypothetical test compound, "PZ-Inhib-Y," derived from the core scaffold, to illustrate the validation workflow. PZ-Inhib-Y is designed to be a selective inhibitor of "Kinase Y," a critical node in a pro-survival signaling pathway.

The Scientific Imperative: Beyond IC50 Values

Determining the half-maximal inhibitory concentration (IC50) of a compound is a fundamental first step, but it is by no means a complete validation of its mechanism of action. A robust validation strategy must confirm direct target engagement in a cellular context, elucidate the mode of inhibition, and demonstrate on-target pathway modulation, all while carefully assessing off-target effects.[4][5] This guide will detail a multi-pronged approach encompassing biochemical, biophysical, and cell-based assays to achieve this goal.

Part 1: Foundational Biochemical and Biophysical Characterization

The initial phase of validation focuses on confirming the direct interaction between PZ-Inhib-Y and its intended target, Kinase Y, in a purified system. This allows for a clean assessment of the compound's potency and binding kinetics, free from the complexities of a cellular environment.[4]

In Vitro Kinase Assays: Quantifying Potency and Selectivity

Biochemical kinase assays are essential for determining the inhibitory potency of a compound against its target kinase.[6][7] A variety of formats are available, each with its own advantages. For PZ-Inhib-Y, we will employ a luminescence-based assay to measure ATP consumption, providing a sensitive and high-throughput method for determining IC50 values.[7][8]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Enzyme and Substrate Preparation: Recombinant Kinase Y and its specific substrate are diluted to optimal concentrations in kinase reaction buffer.

  • Compound Titration: PZ-Inhib-Y is serially diluted to create a concentration gradient (e.g., 10-point dose-response curve).

  • Kinase Reaction: The kinase, substrate, and PZ-Inhib-Y are incubated at room temperature for a defined period (e.g., 1-2 hours) to allow for the enzymatic reaction.

  • ATP Depletion and ADP Conversion: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP back to ATP.

  • Luminescence Detection: The newly synthesized ATP is used in a luciferase reaction to produce a luminescent signal that is directly proportional to the ADP generated and, therefore, the kinase activity.

  • Data Analysis: The luminescence data is normalized to controls and plotted against the inhibitor concentration to determine the IC50 value.[8]

Table 1: Comparative Biochemical Potency of PZ-Inhib-Y

CompoundTarget KinaseIC50 (nM)
PZ-Inhib-YKinase Y15
PZ-Inhib-YKinase X (related)1,200
PZ-Inhib-YKinase Z (unrelated)>10,000
Staurosporine (Control)Kinase Y5

This table illustrates the potent and selective inhibition of Kinase Y by PZ-Inhib-Y in a biochemical setting.

To build a comprehensive selectivity profile, PZ-Inhib-Y should be screened against a broad panel of kinases.[9] This is crucial for identifying potential off-target activities that could confound cellular results or lead to toxicity.[9]

Biophysical Assays: Confirming Direct Binding

While biochemical assays measure the functional consequence of inhibition, biophysical techniques directly assess the physical interaction between the compound and the target protein.[4] This is a critical step in confirming that the observed inhibition is due to direct binding.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Recombinant Kinase Y is immobilized on a sensor chip.

  • Analyte Injection: A series of concentrations of PZ-Inhib-Y are flowed over the sensor surface.

  • Binding and Dissociation: The binding of PZ-Inhib-Y to Kinase Y is monitored in real-time by detecting changes in the refractive index at the sensor surface. The dissociation of the compound is then monitored during a buffer wash phase.

  • Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).

Table 2: Biophysical Binding Affinity of PZ-Inhib-Y for Kinase Y

CompoundTargetKD (nM)ka (1/Ms)kd (1/s)
PZ-Inhib-YKinase Y251.2 x 10^53.0 x 10^-3

This data confirms a direct, high-affinity interaction between PZ-Inhib-Y and its intended target.

Part 2: Cellular Target Engagement and Pathway Modulation

Demonstrating that a compound can effectively engage its target within the complex and dynamic environment of a living cell is a critical milestone in mechanism of action validation.[5] Cellular assays bridge the gap between in vitro activity and physiological relevance.[5][10]

Cellular Target Engagement: Is the Drug Hitting its Mark?

Cellular target engagement assays confirm that the compound can cross the cell membrane and bind to its intended target in a physiological setting.[11] The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Engineering: A cell line is engineered to express Kinase Y as a fusion protein with NanoLuc® luciferase.

  • Tracer Addition: A fluorescent tracer that binds to the ATP-binding pocket of Kinase Y is added to the cells.

  • Compound Competition: PZ-Inhib-Y is added to the cells at various concentrations. If PZ-Inhib-Y binds to Kinase Y, it will displace the fluorescent tracer.

  • BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc® luciferase and the fluorescent tracer when they are in close proximity. The displacement of the tracer by PZ-Inhib-Y leads to a decrease in the BRET signal.

  • IC50 Determination: The cellular IC50 value is determined by plotting the BRET signal against the concentration of PZ-Inhib-Y.

Table 3: Cellular Target Engagement of PZ-Inhib-Y

CompoundTargetCellular IC50 (nM)
PZ-Inhib-YKinase Y50
Alternative InhibitorKinase Y250

This data demonstrates that PZ-Inhib-Y effectively engages Kinase Y in a cellular environment.

Phospho-protein Analysis: Assessing Downstream Pathway Inhibition

The ultimate goal of inhibiting a kinase is to modulate its downstream signaling pathway. Western blotting or ELISA-based methods can be used to measure the phosphorylation status of a known substrate of Kinase Y.[12]

Experimental Protocol: Western Blotting for Substrate Phosphorylation

  • Cell Treatment: Cells are treated with a range of concentrations of PZ-Inhib-Y for a specified time.

  • Cell Lysis: The cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the Kinase Y substrate, followed by a secondary antibody conjugated to a detection enzyme.

  • Detection: The signal is detected using a chemiluminescent substrate. The membrane is then stripped and re-probed for the total amount of the substrate protein as a loading control.

G cluster_0 Upstream Signaling cluster_1 Kinase Y Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Y Kinase Y Receptor->Kinase_Y Substrate_Y Substrate Y Kinase_Y->Substrate_Y Phosphorylation pSubstrate_Y Phospho-Substrate Y Kinase_Y->pSubstrate_Y Proliferation Cell Proliferation pSubstrate_Y->Proliferation Survival Cell Survival pSubstrate_Y->Survival PZ_Inhib_Y PZ-Inhib-Y PZ_Inhib_Y->Kinase_Y Inhibition

Caption: Signaling pathway inhibited by PZ-Inhib-Y.

Part 3: Advanced Validation and Comparative Analysis

For a truly comprehensive validation, especially in a competitive landscape, it is essential to compare the performance of your lead compound against alternatives and to utilize advanced cellular models.

Comparative Analysis with Alternative Inhibitors

A direct comparison with an established inhibitor of the same pathway or a tool compound with a different mechanism of action can provide valuable context for the performance of PZ-Inhib-Y.

Table 4: Comparative Cellular Phenotypes

TreatmentpSubstrate Y Inhibition (IC50, nM)Cell Viability (GI50, nM)Apoptosis Induction (Fold Change)
PZ-Inhib-Y651504.5
Alternative Inhibitor3008002.1
Multi-Kinase Inhibitor50758.2 (with off-target toxicity)

This comparative data highlights the superior on-target potency and desired phenotypic outcome of PZ-Inhib-Y.

Genetic Validation with Knockout Models

The use of CRISPR-Cas9 or other gene-editing technologies to create a Kinase Y knockout (KO) cell line provides the gold standard for on-target validation.[13] The KO cell line should be resistant to the effects of PZ-Inhib-Y, confirming that its activity is dependent on the presence of the target.

G cluster_start cluster_biochem Biochemical/Biophysical Validation cluster_cell Cellular Validation cluster_advanced Advanced Validation cluster_end start Hypothesis: PZ-Inhib-Y targets Kinase Y biochem_assay In Vitro Kinase Assay (IC50) start->biochem_assay spr Surface Plasmon Resonance (KD) biochem_assay->spr target_engagement NanoBRET™ Target Engagement spr->target_engagement pathway_inhibition Western Blot (pSubstrate Y) target_engagement->pathway_inhibition phenotype Cell Viability/Apoptosis Assays pathway_inhibition->phenotype knockout Kinase Y KO Cell Line phenotype->knockout resistance Resistance to PZ-Inhib-Y? knockout->resistance conclusion Mechanism of Action Validated resistance->conclusion

Caption: Experimental workflow for MoA validation.

Table 5: Effect of PZ-Inhib-Y in Wild-Type vs. Kinase Y KO Cells

Cell LinePZ-Inhib-Y GI50 (nM)
Wild-Type (WT)150
Kinase Y KO>10,000

This stark difference in sensitivity provides definitive evidence of on-target activity.

Conclusion

The validation of a drug's mechanism of action is a meticulous process that requires a convergence of evidence from multiple experimental approaches. By progressing from foundational biochemical and biophysical characterization to cellular target engagement, pathway analysis, and ultimately genetic validation, researchers can build a robust and compelling case for the on-target activity of their 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine-based inhibitors. This rigorous, evidence-based approach is fundamental to the successful development of novel, targeted therapeutics.

References

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). [Link]

  • Domainex. Biochemical kinase assay to improve potency and selectivity. (2021-03-25). [Link]

  • INiTS. Cell-based test for kinase inhibitors. (2020-11-26). [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • ACS Publications. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. (2017-06-02). [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). [Link]

  • National Institutes of Health. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]

  • Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

Sources

A Comparative Guide to Coupling Partners for 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[1][2] The functionalization of this scaffold is crucial for modulating the pharmacological properties of drug candidates. Among the various strategies, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad substrate scope in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4] This guide provides a comparative analysis of different coupling partners for 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, a key intermediate in the synthesis of diverse compound libraries. We will delve into the nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, offering experimental insights to aid researchers in selecting the optimal synthetic routes.

The Versatile Substrate: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

The starting material, 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, possesses a highly reactive C-I bond at the 3-position of the pyrazole ring, making it an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions. The presence of the free amino groups at the 4- and 6-positions can influence the reactivity and may require protection in certain synthetic schemes, although many modern catalyst systems exhibit high functional group tolerance.[5]

Comparative Study of Coupling Reactions

This guide will focus on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the functionalization of the 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine core.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-aryl structures.[6][7] The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR')L2 Base (e.g., K2CO3) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For electron-rich pyrazolo[3,4-d]pyrimidine systems, bulky and electron-rich phosphine ligands such as XPhos and SPhos are often employed to facilitate the reductive elimination step.[8]

Coupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (5 mol%), dppf (5 mol%)Cs₂CO₃1,4-dioxane/H₂O (3:1)60193[6]
4-Fluorophenylboronic acidPd(OAc)₂ (5 mol%), dppf (5 mol%)Cs₂CO₃1,4-dioxane/H₂O (3:1)100297[6]
4-Methoxyphenylboronic acidPd(OAc)₂ (5 mol%), dppf (5 mol%)Cs₂CO₃1,4-dioxane/H₂O (3:1)100281[6]

Note: The presented data is for a structurally related pyrazolopyridine derivative and serves as a predictive guide. Reaction conditions and yields may vary for 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.

The following is a general procedure adapted from the synthesis of related 3-aryl-pyrazolo[3,4-b]pyridines.[7]

  • To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1.0 equiv.) in a mixture of 1,4-dioxane and water (3:1) is added the corresponding arylboronic acid (1.2 equiv.) and cesium carbonate (2.0 equiv.).

  • The mixture is degassed with argon for 15 minutes.

  • Palladium(II) acetate (0.05 equiv.) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.05 equiv.) are then added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis.

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[9] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Product Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)X->Cu(I)C≡CR Base, R-C≡CH Cu(I)C≡CR->Ar-Pd(II)(I)L2

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

The choice of the palladium catalyst, ligand, copper source, and base is crucial for the success of the Sonogashira coupling. Common catalyst systems include Pd(PPh₃)₄ or a combination of a Pd(II) salt with a phosphine ligand.[10] The use of a copper co-catalyst, typically CuI, is standard, although copper-free Sonogashira protocols have also been developed.[9]

While specific comparative data for 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is scarce, the reactivity of terminal alkynes generally depends on their steric bulk and electronic properties. Aromatic alkynes are often good coupling partners, and functionalized aliphatic alkynes can also be employed successfully.[11]

Coupling Partner (Terminal Alkyne)Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄, CuIEt₃NDMF80Expected High[9] (General)
1-OctynePdCl₂(PPh₃)₂, CuIPiperidineTHFRTExpected Good[9] (General)
Propargyl alcoholPd(OAc)₂, PPh₃, CuIK₂CO₃Acetonitrile60Expected Moderate-Good[11] (General)

Note: The yields are estimations based on general Sonogashira coupling literature and may vary for the specific substrate.

The following is a general procedure for the Sonogashira coupling of an iodo-heterocycle.[12]

  • To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1.0 equiv.) in a suitable solvent such as DMF or THF is added the terminal alkyne (1.5 equiv.), triethylamine (2.0 equiv.), and copper(I) iodide (0.1 equiv.).

  • The mixture is degassed with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) is then added.

  • The reaction mixture is stirred at room temperature or heated to 50-80 °C until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford the desired 3-alkynyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[13][14] This reaction has broad applicability in the synthesis of pharmaceuticals and other functional organic molecules.[15]

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[13]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) [Ar-Pd(II)(NHR'R'')L2]+I- [Ar-Pd(II)(NHR'R'')L2]+I- Ar-Pd(II)(I)L2->[Ar-Pd(II)(NHR'R'')L2]+I- + HNR'R'' Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]+I-->Ar-Pd(II)(NR'R'')L2 Base Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The choice of ligand is particularly critical in the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos) being highly effective.[16] The base also plays a crucial role, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide often being employed.[14]

The success of the Buchwald-Hartwig amination can be influenced by the nature of the amine coupling partner. For halo-pyrazoles, it has been observed that Pd-catalyzed reactions are often more suitable for aromatic or bulky amines that lack β-hydrogens, while Cu-catalyzed aminations can be more effective for alkylamines possessing β-hydrogens.[17]

Coupling Partner (Amine)Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
AnilinePd₂(dba)₃, XPhosK₂CO₃t-BuOH100Expected High[16] (General)
MorpholinePd(OAc)₂, RuPhosNaOtBuToluene110Expected Good[16] (General)
n-ButylamineCuI, PhenanthrolineK₃PO₄Dioxane110Expected Moderate-Good[17] (Analogous)

Note: The yields are estimations based on general Buchwald-Hartwig amination literature and studies on analogous substrates. The choice between Pd and Cu catalysis may be crucial for optimal results depending on the amine.

The following is a general procedure for the palladium-catalyzed Buchwald-Hartwig amination.[18]

  • A mixture of 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) is placed in a reaction vessel.

  • Tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.) are added.

  • The vessel is sealed, evacuated, and backfilled with argon.

  • Anhydrous toluene is added, and the reaction mixture is heated to 100-120 °C with stirring until the starting material is consumed.

  • After cooling, the reaction mixture is diluted with an organic solvent, and the organic layer is washed with water and brine.

  • The organic phase is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford the desired 3-amino-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivative.

Conclusion

The functionalization of 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel derivatives with potential therapeutic applications. The choice of the coupling partner and the reaction conditions are paramount for achieving the desired products in high yields.

  • Suzuki-Miyaura coupling is highly effective for introducing aryl and heteroaryl moieties, with electron-neutral and electron-withdrawing boronic acids generally providing excellent yields.

  • Sonogashira coupling provides a reliable route to alkynylated pyrazolopyrimidines, which can serve as versatile intermediates for further transformations.

  • Buchwald-Hartwig amination allows for the direct formation of C-N bonds, with the catalyst system (Pd vs. Cu) potentially being tailored to the specific type of amine coupling partner.

This comparative guide, supported by mechanistic insights and representative experimental protocols, aims to equip researchers with the necessary knowledge to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of new drug candidates.

References

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra06518a]
  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - ResearchGate. [URL: https://www.researchgate.net/publication/328271815_Synthesis_of_36-diaryl-1_H-pyrazolo34-bpyridines_via_one-pot_sequential_Suzuki-Miyaura_coupling]
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d0qo01646k]
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Flow Chemistry: Sonogashira Coupling. ThalesNano. [URL: https://thalestech.com/wp-content/uploads/2018/01/Flow_Chemistry_Sonogashira_Coupling.pdf]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [URL: https://research.rug.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-between-4-halo-1H-1-tritylpyrazoles-1-and-piperidine_tbl1_344606552]
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058832/]
  • Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020 | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.8b00567]
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Sonogashira Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298514/]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796076/]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004240/]
  • Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Suzuki-type-cross-coupling-reaction-of-with-aryl-a-Allo-Collot/1d00d4371f49b165584556485890b0239634b8c9]
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11516087/]
  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. [URL: https://www.researchgate.net/publication/230630718_Recent_Advances_in_Sonogashira_Reactions]
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3588102/]
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6561]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787834/]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 151266-23-8), a halogenated heterocyclic compound. The procedures outlined below are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain strict regulatory compliance.

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste . The presence of an iodine atom bonded to the pyrazole ring places it in a specific waste category that requires dedicated handling and disposal methods, typically high-temperature incineration.[1][2] Mixing this waste with non-halogenated solvents or other waste streams is a costly and non-compliant error.

Hazard Profile and Essential Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the compound's hazard profile is critical. According to available Safety Data Sheets (SDS), 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine presents several health risks.[3][4][5] All handling and preparation for disposal must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[6][7]

Table 1: Hazard Summary for 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Hazard ClassGHS CodeDescriptionRecommended Precaution
Acute Toxicity, OralH302Harmful if swallowed.[3][8]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Skin IrritationH315Causes skin irritation.[3][5]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]
Eye IrritationH319Causes serious eye irritation.[3][5]Wear safety goggles or a face shield.[7]
Respiratory IrritationH335May cause respiratory irritation.[3][5]Handle exclusively in a well-ventilated area, preferably a chemical fume hood.[6]
Personal Protective Equipment (PPE) and Engineering Controls

Based on the hazard profile, the following minimum PPE and engineering controls are mandatory when handling 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine for disposal:

  • Engineering Control: All operations must be performed in a certified chemical fume hood.

  • Eye and Face Protection: Tightly fitting safety goggles are required. A face shield should be used if there is a significant risk of splashing.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.

  • Body Protection: A laboratory coat must be worn to protect skin and clothing.[7]

  • Respiratory Protection: If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator is recommended.[9]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a systematic process involving waste segregation, meticulous labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.

The causality behind waste segregation is rooted in the final disposal technology. Halogenated organic compounds require specialized incinerators capable of scrubbing acidic gases (like hydrogen iodide) produced during combustion.[1]

  • Primary Waste Stream: This compound must be disposed of as Halogenated Organic Waste .[1]

  • Solid Waste: Unused or expired solid 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Liquid Waste: Solutions containing the compound. This includes reaction mixtures, mother liquors, and rinsate from cleaning contaminated glassware.

  • Contaminated Debris: Items such as gloves, weighing papers, and absorbent pads contaminated with the compound should be collected as solid hazardous waste.[6]

Crucial Directive: Do NOT mix this waste with non-halogenated organic waste streams (e.g., acetone, hexane, methanol).

Proper container management is a self-validating system that prevents leaks, spills, and dangerous chemical reactions.

  • Select a Compatible Container: Use a clearly labeled, leak-proof container that is chemically compatible with the waste. For liquid waste, ensure the container can accommodate the solvent (e.g., a glass bottle for organic solvents).

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, the container must be labeled.[7] The label must include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine"

    • The specific solvent if it is a liquid waste stream.

    • An accurate estimation of the concentration of the compound.

    • The accumulation start date.

Waste containers must be managed in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[7]

  • Container Status: Keep the waste container securely closed at all times, except when adding waste.

  • Storage: Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

The ultimate disposal of hazardous waste must be handled by licensed professionals.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup.[6]

  • Provide Information: Accurately describe the contents of the waste container to the disposal contractor.

Spill and Decontamination Procedures

In the event of an accidental release, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill:

    • For Solid Spills: Carefully sweep or scoop the material to avoid generating dust.[9]

    • For Liquid Spills: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to contain the spill.[3]

  • Collect Waste: Place all spilled material and contaminated absorbents into a designated hazardous waste container and label it appropriately.[9]

  • Decontaminate the Area:

    • Clean the spill surface with an appropriate solvent (e.g., ethanol or methanol), followed by soap and water.[9]

    • Collect all cleaning materials (wipes, pads) as hazardous waste.

  • Decontaminate Glassware: Triple rinse any contaminated glassware or equipment with a suitable solvent. The rinsate from all three rinses must be collected as liquid halogenated organic hazardous waste.[6]

Disposal Process Visualization

The following diagram outlines the decision-making workflow for the proper disposal of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

G Disposal Workflow for 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine cluster_prep Preparation & Assessment cluster_waste Waste Handling & Segregation cluster_disposal Final Disposition start Start: Unwanted Material hazards Assess Hazards (SDS: H302, H315, H319, H335) start->hazards controls Don PPE & Use Chemical Fume Hood hazards->controls characterize Characterize Waste: Halogenated Organic controls->characterize solid_waste Solid Waste (Pure compound, contaminated debris) characterize->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) characterize->liquid_waste Liquid container Select & Label 'Hazardous Waste' Container solid_waste->container liquid_waste->container storage Store in Secondary Containment in Satellite Accumulation Area container->storage ehs Contact EHS for Pickup storage->ehs spill Spill Occurs storage->spill spill->ehs No spill_protocol Follow Spill & Decontamination Protocol spill->spill_protocol Yes spill_protocol->container

Caption: Decision workflow for handling and disposing of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

References

  • BenchChem. (2025). Safe Disposal of 4,6-diethoxypyrimidine: A Procedural Guide. Benchchem.
  • BenchChem. (2025). Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. Benchchem.
  • BenchChem. (2025). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • CymitQuimica. (2024). Safety Data Sheet: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. CymitQuimica.
  • ChemicalBook. (2025). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Safety Data Sheet. ChemicalBook.
  • U.S. Environmental Protection Agency. Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. EPA.
  • Bucknell University. (2016). Hazardous Waste Segregation. Bucknell University.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Institutes of Health.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Sigma-Aldrich.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. Thermo Fisher Scientific.

Sources

Definitive Guide to Personal Protective Equipment for Handling 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, experience-driven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers handling 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of why these specific protocols are critical for ensuring your safety and the integrity of your research.

While a specific Safety Data Sheet (SDS) for the 4,6-diamine derivative is not widely available, we will proceed with a conservative safety approach based on the documented hazards of the closely related analogue, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The shared iodinated pyrazolopyrimidine core structure necessitates, at a minimum, adherence to the safety protocols for its known hazardous counterpart.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of a robust safety plan. The structural analogue, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is classified with specific GHS hazard statements that we must assume apply to the 4,6-diamine derivative.

Identified Hazards:

  • Acute Toxicity: The compound is considered harmful if swallowed or inhaled[1].

  • Skin Irritation: Causes skin irritation upon contact[2].

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation[1][2].

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1][2].

These hazards dictate that our primary goal is to establish multiple barriers between you and the chemical, preventing all routes of exposure: dermal (skin), ocular (eyes), inhalation (lungs), and ingestion (mouth).

Core PPE Requirements: Your Essential Armor

Your selection of PPE is your last and most critical line of defense. The following recommendations are based on a risk assessment for standard laboratory operations involving weighing, dissolution, and reaction monitoring.

Eye and Face Protection

Standard safety glasses are insufficient. Due to the high risk of serious eye irritation, chemical splash goggles that form a seal around the eyes are mandatory.[1] For operations with a higher risk of splashing or aerosolization, such as sonicating a solution or a large-scale reaction, a face shield must be worn in addition to chemical splash goggles .[3] A face shield alone does not provide adequate protection.[3]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required.[3] It should be fully buttoned with sleeves rolled down.

  • Gown: For procedures involving larger quantities or a higher risk of contamination, an impermeable, disposable gown with a solid front and tight-fitting cuffs should be worn over the lab coat.[4]

  • Footwear and Attire: Full-length pants and closed-toe shoes are mandatory.[3] Never wear sandals, shorts, or skirts in the laboratory.

Hand Protection

Given the compound's classification as a skin irritant, proper glove selection is paramount.

  • Double Gloving: Always wear two pairs of chemotherapy-rated nitrile gloves when handling this compound, whether in solid or solution form.[4] This practice limits the transfer of contamination and provides a buffer in case the outer glove is compromised.

  • Glove Technique: The inner glove should be tucked under the cuff of your lab coat or gown, while the outer glove should be pulled over the cuff.[4] This creates a continuous barrier.

  • Integrity and Replacement: Change gloves immediately if they are torn, punctured, or known to be contaminated.[4] At a minimum, outer gloves should be changed regularly during extended procedures.

Respiratory Protection

All handling of the solid compound must be performed within a certified chemical fume hood to control exposure to dust.

  • Engineering Controls: A fume hood is the primary method of respiratory protection.

  • Supplemental Respiratory Protection: If engineering controls are not available or are insufficient to prevent inhalation exposure (e.g., during a large spill cleanup), a NIOSH-approved respirator is required.[5] For a solid powder, a half-mask elastomeric respirator with P100 (particulate) filters would be appropriate.[6]

Operational Protocols: A Self-Validating System

Adherence to procedure is as important as the equipment itself. The following workflows are designed to be a self-validating system, ensuring safety at every stage.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_0 Task Assessment cluster_1 Risk Analysis cluster_2 PPE Selection start Identify Task (e.g., Weighing, Dissolution, Cleanup) risk Assess Exposure Risk (Solid Dust, Liquid Splash, Aerosol) start->risk ppe_base Base PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Flame-Resistant Lab Coat risk->ppe_base All Tasks ppe_hood Engineering Control: Work in Chemical Fume Hood risk->ppe_hood Handling Solid ppe_adv Advanced PPE: - Add Face Shield - Add Impermeable Gown risk->ppe_adv High Splash Potential (e.g., Large Volume Transfer) ppe_resp Respiratory Protection: NIOSH-Approved Respirator (e.g., N95/P100) risk->ppe_resp Spill Outside Hood or Insufficient Ventilation

Caption: PPE selection workflow based on task-specific risk assessment.

Step-by-Step Donning and Doffing Procedures

The order in which you put on and remove PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.[4]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Lab Coat: Put on your lab coat or impermeable gown, ensuring full coverage.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown/coat.[4]

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.

Doffing (Removing) Sequence (assumes all PPE is contaminated):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately in a designated hazardous waste container.

  • Gown/Lab Coat: Remove your gown or lab coat by rolling it down and away from your body, turning it inside out.

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]

Decontamination and Disposal Plan

Contaminated materials are a primary source of unintended exposure. A strict disposal plan is non-negotiable.

  • Solid Waste: All contaminated disposable PPE (gloves, gowns), weighing papers, and pipette tips must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a designated, sealed hazardous waste container. Never pour iodo-containing organic compounds down the drain .[7][8] Iodine and its organic derivatives can be toxic to aquatic life.[8]

  • Spill Cleanup: In the event of a spill, cordon off the area. Use a spill kit with appropriate absorbent materials. All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous liquid waste. In some cases, reducing the iodine to a less hazardous iodide with a solution like sodium thiosulfate can be a preliminary treatment step before final disposal, but this should only be done following established institutional protocols.[8]

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Large Volume Transfer Goggles & Face ShieldDouble Nitrile GlovesImpermeable GownRequired: Chemical Fume Hood
Spill Cleanup Goggles & Face ShieldDouble Nitrile GlovesImpermeable GownNIOSH-Approved Respirator

Your safety is inextricably linked to your diligence and respect for the materials you work with. This guide provides the framework, but a proactive safety culture is the ultimate procedural control. Always consult your institution's specific safety guidelines and the most current Safety Data Sheets.

References

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health and Human Services. [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal of Iodine. (September 2004). [Link]

  • Collect and Recycle. Iodine Disposal For Businesses.[Link]

  • CERN Indico. Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents.[Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).[Link]

  • Thermo Fisher Scientific. Safety Data Sheet - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. (2010-05-14). [Link]

  • ASHP Publications. Personal Protective Equipment.[Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.[Link]

  • Google Patents.
  • Reddit. How do you dispose of the iodine-starch complex after a redox titration? r/chemistry. (2019-01-26). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 2
3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.